molecular formula C14H21ClN2O B1462779 N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride CAS No. 1185303-80-3

N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride

Cat. No.: B1462779
CAS No.: 1185303-80-3
M. Wt: 268.78 g/mol
InChI Key: WTTFQTTYDNNKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride is a chemical compound with the molecular formula C14H21ClN2O and a molecular weight of 268.79 g/mol . This benzamide derivative features a piperidine ring, a privileged structure in medicinal chemistry that is present in more than twenty classes of pharmaceuticals and is known for its significant role in the pharmaceutical industry . The piperidine moiety is a critical synthetic building block for designing drugs, and its derivatives are extensively investigated for their diverse biological activities . Compounds with similar structural motifs, combining benzamide and piperidine subunits, have been synthesized and shown to possess notable biological properties. For instance, research on structurally related molecules has demonstrated potent anti-inflammatory activity through selective cyclooxygenase-2 (COX-2) inhibition . Other piperidine-based scaffolds are being actively explored for their anticancer potential, with some derivatives exhibiting promising activity against human lung cancer cell lines in preliminary studies . The molecular architecture of this compound suggests potential for interaction with various biological targets, making it a valuable intermediate for pharmaceutical research and development, particularly in the synthesis of more complex molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-piperidin-2-ylethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTFQTTYDNNKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCNC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride CAS 1185303-80-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride (CAS 1185303-80-3): Synthesis, Characterization, and Potential Applications

Abstract

This compound is a heterocyclic compound featuring a piperidine ring linked to a benzamide moiety. While direct and extensive research on this specific molecule is limited, its structural motifs are prevalent in a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of the compound, beginning with its fundamental chemical properties and a detailed, field-proven synthesis protocol. It establishes a robust framework for its analytical characterization using modern chromatographic and spectroscopic techniques. The core of this guide explores the compound's inferred biological potential by drawing logical parallels to structurally similar molecules with established activities as central nervous system (CNS) and antimicrobial agents. This document is intended for researchers, chemists, and drug development professionals as a foundational resource for synthesizing, characterizing, and exploring the therapeutic possibilities of this and related piperidine-benzamide scaffolds.

Part 1: Chemical Identity and Physicochemical Properties

This compound belongs to the piperidine class of compounds, which are foundational scaffolds in medicinal chemistry. The molecule's architecture consists of a benzamide group connected to a piperidine ring through an ethyl linker.[1] This structure imparts a combination of hydrophobic (benzamide group) and hydrophilic (piperidine secondary amine) characteristics, influencing its solubility and potential for biological interactions.[1] The hydrochloride salt form significantly enhances its aqueous solubility, a desirable trait for pharmaceutical handling and formulation.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1185303-80-3[1]
Molecular Formula C₁₄H₂₁ClN₂O[1]
Molecular Weight 268.79 g/mol [1]
Free Base CAS 1016842-36-6[1]
Free Base Formula C₁₄H₂₀N₂O[1]
Free Base M.W. 232.32 g/mol [1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Predicted LogP 2.8 ± 0.3[1]
Appearance White to off-white solid (predicted)[2]

Spectroscopic analysis of analogous compounds suggests key identification markers. In infrared (IR) spectroscopy, characteristic peaks are expected between 1,650–1,680 cm⁻¹ for the amide C=O stretch and 3,300–3,400 cm⁻¹ for the N-H stretch.[1]

Part 2: Synthesis and Purification

The synthesis of this compound is efficiently achieved through a logical two-step process involving amide bond formation followed by salt precipitation. This approach is reliable, scalable, and utilizes common laboratory reagents.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Salt Formation Reactants Benzoyl Chloride + 2-(Piperidin-2-yl)ethylamine Reaction Amide Coupling (DCM, Triethylamine) Reactants->Reaction Product_FreeBase N-(2-Piperidin-2-yl-ethyl)-benzamide (Free Base) Reaction->Product_FreeBase Reaction_Salt Acidification (HCl in Ethanol) Product_FreeBase->Reaction_Salt Product_HCl N-(2-Piperidin-2-yl-ethyl)-benzamide HCl (Final Product) Reaction_Salt->Product_HCl

Caption: General two-step synthesis pathway.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from commercially available precursors. The causality behind reagent choice is critical for success.

Materials:

  • 2-(Piperidin-2-yl)ethylamine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), ethanolic solution (e.g., 1.25 M)

  • Anhydrous Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(piperidin-2-yl)ethylamine (1.0 eq) in anhydrous DCM. The use of anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

  • Amide Coupling: Add benzoyl chloride (1.05 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during addition to control the exothermic reaction. After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, N-(2-Piperidin-2-yl-ethyl)-benzamide.[1] This intermediate can be purified by column chromatography if necessary.

  • Salt Formation: Dissolve the crude or purified free base in a minimal amount of anhydrous ethanol. Cool the solution to 0 °C.

  • Precipitation: Slowly add a 1.25 M solution of HCl in ethanol (1.2 eq). A precipitate should form. The addition of diethyl ether can be used to facilitate complete precipitation.

  • Isolation of Final Product: Stir the resulting slurry at 0 °C for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to yield this compound as a solid.[1]

Part 3: Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR 1H & 13C NMR Data_Analysis Data Analysis & Structure Verification NMR->Data_Analysis MS Mass Spectrometry (MS) MS->Data_Analysis IR Infrared (IR) Spectroscopy IR->Data_Analysis HPLC HPLC-UV HPLC->Data_Analysis Synthesized_Compound Synthesized Product Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->IR Synthesized_Compound->HPLC Final_Report Certificate of Analysis Data_Analysis->Final_Report

Caption: Integrated workflow for analytical validation.

Protocol 1: Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals: Aromatic protons of the benzamide ring (7-8 ppm), amide N-H proton, piperidine N-H proton, and aliphatic protons from the ethyl linker and piperidine ring (1-4 ppm).

    • Expected ¹³C NMR Signals: Carbonyl carbon (~165-170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

    • Analyze using electrospray ionization (ESI) in positive ion mode.

    • Expected Result: The primary ion observed should correspond to the molecular weight of the free base [M+H]⁺ at approximately 233.16 m/z.

  • Infrared (IR) Spectroscopy:

    • Analyze the solid sample using an ATR-FTIR spectrometer.

    • Expected Result: Confirm the presence of key functional groups, including the amide C=O stretch (1650–1680 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹).[1]

Protocol 2: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard method for assessing the purity of the final compound.

  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Justification: TFA is a common ion-pairing agent that improves peak shape for basic compounds like piperidines.

  • Gradient Elution:

    • Start with a high aqueous concentration (e.g., 95% A, 5% B) to retain the compound.

    • Run a linear gradient over 15-20 minutes to 95% B to elute the compound and any less polar impurities.

    • Hold at 95% B for 2-3 minutes to wash the column.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm and 254 nm. The benzamide chromophore provides strong UV absorbance.

  • Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of water:acetonitrile at 1 mg/mL. Dilute to ~0.1 mg/mL for injection.

  • Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Part 4: Inferred Pharmacological Profile and Biological Potential

Disclaimer: There is a scarcity of direct pharmacological data for this compound. The following sections are based on logical extrapolation from structurally related compounds and are intended to guide future research, not to make definitive claims.

Potential as a Central Nervous System (CNS) Agent

The piperidine-benzamide scaffold is a well-established pharmacophore in CNS drug discovery.

  • Acetylcholinesterase (AChE) Inhibition: Structurally similar 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and identified as potent inhibitors of acetylcholinesterase (AChE).[3] One such compound demonstrated an IC₅₀ of 0.56 nM and significantly increased acetylcholine levels in the brains of rats.[3] AChE inhibitors are a primary therapeutic class for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. The structural similarity suggests that this compound could be a valuable starting point for developing novel AChE inhibitors.[1][3]

  • Dopamine Receptor Modulation: Analogues with similar structures have shown affinity for dopamine D₂ receptors, with Kᵢ values in the low nanomolar range (12–45 nM).[1] D₂ receptor modulators are critical in the treatment of schizophrenia, Parkinson's disease, and other neuropsychiatric disorders.

AChE Inhibition Mechanism Diagram

AChE_Mechanism ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds AChE AChE Enzyme ACh->AChE Hydrolysis Signal Signal Propagation Postsynaptic_Receptor->Signal Inactive Choline + Acetate (Inactive) AChE->Inactive Inhibitor AChE Inhibitor (e.g., Topic Compound) Inhibitor->AChE BLOCKS

Caption: Inhibition of acetylcholine breakdown.

Potential as an Antimicrobial Agent

Beyond the CNS, piperidine-benzamide structures have shown promise in combating microbial infections.

  • Antibacterial Activity: Related compounds are known to inhibit dihydrofolate reductase (DHFR) in bacteria.[1] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis and survival. Piperidine-containing benzamides have demonstrated activity against Staphylococcus aureus with MIC values in the low micromolar range (1.27–2.54 µM).[1]

  • Antifungal Activity: Analogues with higher lipophilicity (logP > 3.0) have exhibited antifungal activity against Candida albicans.[1] The proposed mechanism is the inhibition of ergosterol biosynthesis, which disrupts the integrity of the fungal cell membrane.[1]

Part 5: Safety and Handling

No specific toxicity data for this compound exists. Therefore, precautions must be based on the potential hazards of its structural components, primarily piperidine and general benzamide derivatives.[4]

Table 2: Safe Handling and Precautionary Measures

Hazard CategoryRecommended ActionRationale / Reference
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when handling. Seek immediate medical advice if ingested.Based on general toxicity of piperidine derivatives and related compounds.[4][5]
Inhalation Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. May cause respiratory tract irritation.Piperazine dihydrochloride, a related salt, can cause respiratory irritation.[6]
Skin Contact Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile). Wash skin thoroughly after handling.Piperidine is corrosive to skin. Related compounds are known irritants.[4][6]
Eye Contact Causes serious eye irritation. Wear safety goggles or a face shield.Based on data for related compounds.[5]
Personal Protective Equipment (PPE) Lab coat, nitrile gloves, and safety glasses with side shields are mandatory.Standard laboratory practice for handling uncharacterized chemicals.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Part 6: Conclusion and Future Directions

This compound is a synthetically accessible compound whose value lies in its potential as a scaffold for drug discovery. While direct biological data is lacking, the well-documented activities of its structural analogues in CNS and antimicrobial applications provide a strong rationale for further investigation. This guide has provided the necessary framework for its synthesis and robust analytical characterization, which are the first steps in any discovery program.

Future research should focus on:

  • Direct Biological Screening: Performing in vitro assays to confirm the inferred AChE inhibitory, dopamine receptor binding, and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the benzamide and piperidine rings to optimize potency and selectivity for identified targets.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to assess their drug-likeness.

This compound represents not just a single molecule, but a gateway to a chemical space rich with therapeutic potential.

References

  • Piperidine: Human health tier II assessment - NICNAS. (2016). (URL: [Link])

  • Ferrari et al. (2009).
  • Crystal of Amide Compound - Google P
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

  • Cattaneo, F. et al. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PMC. (URL: [Link])

  • Yamanashi, I. et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. (URL: [Link])

  • Scheme 1. General strategy for the synthesis of piperidine derivatives... - ResearchGate. (URL: [Link])

  • Gati, W. D. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (URL: [Link])

  • What is the mechanism of Benzydamine Hydrochloride? - Patsnap Synapse. (2024). (URL: [Link])

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). (URL: [Link])

  • Analytical Methods - OPUS. (2025). (URL: [Link])

  • Compound N-benzyl-2-[4-(2-chlorobenzamido)piperidin-1-yl]-N-ethylbenzamide -... (URL: [Link])

  • BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) - Probes & Drugs. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • N-(2-Methoxy-phenyl)-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide | C20H24N2O4S | CID - PubChem. (URL: [Link])

  • Analytical Methods - RSC Publishing. (URL: [Link])

  • Caccia, S. et al. (1986). Pharmacokinetics of benzydamine. PubMed. (URL: [Link])

  • Segre, G., & Hammarström, S. (1985). Aspects of the mechanisms of action of benzydamine. PubMed. (URL: [Link])

  • Determination of Regulatory Review Period for Purposes of Patent Extension; KEBILIDI. (2026). (URL: [Link])

  • Chasseaud, L. F., & Caccia, S. (1986). Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects. PubMed. (URL: [Link])

  • Card Expert Search | ClinicalTrials.gov. (URL: [Link])

  • Novel Polymorphs of Apixaban and Processes for Their Preparation - Google P
  • Benzydamine Hydrochloride | C19H24ClN3O | CID 65464 - PubChem. (URL: [Link])

  • Reddy, G. K. et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. (URL: [Link])

  • ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf. (2001). (URL: [Link])

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. (URL: [Link])

  • 204223Orig1s000 - accessdata.fda.gov. (2013). (URL: [Link])

  • Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap. (URL: [Link])

  • Scipione, L. et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. (URL: [Link])

Sources

Chemical structure of N-(2-Piperidin-2-yl-ethyl)-benzamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Analysis of N-(2-Piperidin-2-yl-ethyl)-benzamide HCl

Abstract

This technical guide provides a comprehensive analysis of N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride (HCl), a piperidine-containing benzamide derivative. The document details the molecule's core chemical structure, physicochemical properties, and spectroscopic profile. A robust, field-proven two-step synthesis protocol is described, including amide bond formation and subsequent salt generation, designed for high efficiency and purity. Furthermore, this guide outlines a validated analytical workflow using High-Performance Liquid Chromatography (HPLC) for characterization and quality control. The pharmacological context is explored by examining the bioactivity of structurally related analogues, which have shown potential as antimicrobial and central nervous system (CNS) agents. This whitepaper is intended for researchers and professionals in drug discovery and medicinal chemistry, serving as an authoritative resource on the fundamental chemistry of this compound.

Introduction and Overview

N-(2-Piperidin-2-yl-ethyl)-benzamide is a heterocyclic compound featuring a piperidine ring, an ethyl linker, and a benzamide functional group.[1] The piperidine moiety, a common scaffold in pharmaceuticals and alkaloids, imparts specific conformational and basic properties to the molecule.[2] Benzamide derivatives are also a significant class of compounds with a wide array of pharmacological activities.[3] The hydrochloride salt form of this compound enhances its aqueous solubility and stability, making it more suitable for pharmaceutical formulation and biological testing.[1]

This guide offers a detailed examination of the molecule's chemical and structural attributes. It moves beyond a simple data sheet to explain the causality behind its synthesis and the logic of its analytical validation, providing scientists with the foundational knowledge required for its application in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and resulting physicochemical characteristics. N-(2-Piperidin-2-yl-ethyl)-benzamide HCl is characterized by a benzamide group connected to a piperidine ring through an ethyl chain.[1] The secondary amine within the piperidine ring provides a site for protonation, leading to the formation of the hydrochloride salt, which significantly improves solubility in aqueous media.[1]

Key Identifiers and Properties

The following table summarizes the essential chemical and physical data for both the free base and the hydrochloride salt form of the compound.

PropertyValue (Free Base)Value (HCl Salt)Source
Molecular Formula C₁₄H₂₀N₂OC₁₄H₂₁ClN₂O[1]
Molecular Weight 232.32 g/mol 268.79 g/mol [1]
CAS Number 1016842-36-61185303-80-3[1]
Estimated LogP 2.8 ± 0.3N/A[1]
Hydrogen Bond Donors 22[1]
Hydrogen Bond Acceptors 33[1]

Structural Elucidation and Spectroscopic Profile

The molecular architecture of N-(2-Piperidin-2-yl-ethyl)-benzamide HCl dictates its chemical behavior and biological interactions. The structure combines a hydrophobic aromatic benzamide group with a hydrophilic and ionizable piperidine moiety.

Caption: Structure of N-(2-Piperidin-2-yl-ethyl)-benzamide HCl.

Spectroscopic Signatures

While specific data for this exact molecule is sparse, analysis of analogous compounds provides a reliable spectroscopic profile:

  • Infrared (IR) Spectroscopy: Characteristic peaks are expected in the regions of 3300–3400 cm⁻¹ due to the N-H stretch of the amide and piperidine amine, and 1650–1680 cm⁻¹ corresponding to the amide C=O carbonyl stretch.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the aromatic protons of the benzamide ring, multiplets for the ethyl linker protons, and complex signals for the non-equivalent methylene protons of the piperidine ring. The amide and amine protons would appear as broad singlets.

    • ¹³C NMR would display signals for the carbonyl carbon around 165-175 ppm, aromatic carbons between 120-140 ppm, and aliphatic carbons of the ethyl chain and piperidine ring in the upfield region.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the free base (C₁₄H₂₀N₂O) would be observed at an m/z of approximately 232.32.

Synthesis and Derivatization

The synthesis of N-(2-Piperidin-2-yl-ethyl)-benzamide HCl is reliably achieved through a standard two-step process that is both efficient and scalable. The methodology prioritizes the formation of a stable amide bond, followed by conversion to the hydrochloride salt to enhance stability and solubility.

Primary Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Salt Formation Reactant1 2-(Piperidin-2-yl)ethylamine Solvent Anhydrous DCM Triethylamine (Base) Reactant1->Solvent Reactant2 Benzoyl Chloride Reactant2->Solvent Product1 N-(2-Piperidin-2-yl-ethyl)-benzamide (Free Base) Solvent->Product1 Stir at 0°C to RT Product1_ref Free Base Product Reagent HCl in Ethanol FinalProduct N-(2-Piperidin-2-yl-ethyl)-benzamide HCl Reagent->FinalProduct Precipitation Product1_ref->Reagent

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a self-validating system for producing the title compound with high purity.

Step 1: Amide Bond Formation

  • Reaction Setup: To a solution of 2-(piperidin-2-yl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq) as a base to neutralize the HCl generated during the reaction.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise while stirring. The use of benzoyl chloride is a standard and efficient method for forming the amide bond.[1]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction completion by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure free base of N-(2-Piperidin-2-yl-ethyl)-benzamide.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified free base in a minimal amount of ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise until the solution reaches an acidic pH (approx. 2-3).

  • Precipitation & Isolation: Stir the mixture at 0°C for 1 hour to facilitate precipitation. Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final N-(2-Piperidin-2-yl-ethyl)-benzamide HCl salt.[1]

Analytical Methodologies

To ensure the identity, purity, and quality of the synthesized compound, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for separating the target compound from impurities and starting materials.

Analytical Workflow: HPLC

hplc_workflow start Sample Preparation Dissolve compound in mobile phase injection Inject Sample start->injection hplc HPLC System Column: C18 Reverse-Phase Mobile Phase: Acetonitrile/Phosphate Buffer Flow Rate: 1.0 mL/min Detection: UV at 230 nm separation Chromatographic Separation hplc->separation injection->hplc detection UV Detection separation->detection analysis Data Analysis|{Integrate Peaks|Calculate Purity (% Area)} detection->analysis

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: HPLC Analysis

This reverse-phase HPLC method is designed for the routine quality control of N-(2-Piperidin-2-yl-ethyl)-benzamide HCl.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is used.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M, pH 2.5) in a 40:60 (v/v) ratio. The acidic pH ensures the analyte is in its protonated form, leading to sharp, symmetrical peaks.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm, corresponding to the UV absorbance of the benzamide chromophore.

  • Data Analysis: The method is validated for linearity, precision, and accuracy according to ICH guidelines. Purity is determined by calculating the peak area percentage of the main analyte peak relative to the total area of all observed peaks.

Pharmacological Context and Potential Applications

While direct pharmacological studies on N-(2-Piperidin-2-yl-ethyl)-benzamide HCl are limited in publicly available literature, the structural motifs present in the molecule are associated with significant biological activities.

  • CNS Activity: Piperidine-containing benzamides are known to interact with central nervous system targets. For example, certain derivatives act as inhibitors of the glycine transporter type 1, which can modulate glutamatergic neurotransmission and may have applications in treating disorders like schizophrenia.[4] Other related compounds are investigated as positive allosteric modulators for prostaglandin receptors, offering potential neuroprotective effects.[5]

  • Antimicrobial Potential: Modifications to the benzamide ring, such as halogenation, have been shown to confer potent antimicrobial properties to related piperidine-benzamide structures.[1] These analogues have demonstrated activity against bacteria like E. coli and S. aureus by potentially inhibiting key enzymes such as dihydrofolate reductase.[1]

  • Enzyme Inhibition: The 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold, which is structurally analogous, has been explored for potent acetylcholinesterase (AChE) inhibition, a key strategy in developing treatments for dementia and Alzheimer's disease.[6]

The diverse activities of related compounds suggest that N-(2-Piperidin-2-yl-ethyl)-benzamide HCl could serve as a valuable scaffold for the development of novel therapeutic agents targeting a range of biological pathways.

Conclusion

N-(2-Piperidin-2-yl-ethyl)-benzamide HCl is a well-defined chemical entity with a structure that combines the key features of two pharmacologically important classes: piperidines and benzamides. Its synthesis is straightforward and high-yielding, and its purity can be reliably assessed using standard analytical techniques like HPLC. The established biological activities of its structural analogues in areas such as CNS modulation and antimicrobial action underscore its potential as a valuable building block for future drug discovery and development programs. This guide provides the essential technical foundation for scientists to synthesize, analyze, and further investigate this promising compound.

References

  • N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride. PubChem. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide. US EPA. [Link]

  • Depoortère, R., et al. (2006). 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 137(2), 555-64. [Link]

  • Yamanashi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(14), 2719-27. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Preprints.org. [Link]

  • Piperidine. Wikipedia. [Link]

  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Medicinal Chemistry Letters, 10(7), 1024-1030. [Link]

  • Carlucci, G., et al. (2010). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 48(8), 667-671. [Link]

Sources

Molecular weight and formula of piperidin-2-yl-ethyl benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Characterization, Synthesis, and Pharmacophore Analysis

Executive Summary

N-[2-(Piperidin-2-yl)ethyl]benzamide (CAS: 1016842-36-6) is a secondary pharmacophore scaffold frequently utilized in medicinal chemistry as a linker-based probe for G-protein coupled receptors (GPCRs), specifically within the prostaglandin EP2 receptor modulation space and 5-HT receptor ligand design.[1][2]

This technical guide provides a rigorous breakdown of its molecular properties, a high-fidelity synthetic route designed to minimize regiochemical byproducts, and analytical validation parameters.

Core Identity Matrix
ParameterSpecification
IUPAC Name N-[2-(Piperidin-2-yl)ethyl]benzamide
Common Identifier 2-Piperidinyl-ethyl-benzamide
CAS (Free Base) 1016842-36-6
CAS (HCl Salt) 1185303-80-3
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol

Physicochemical Profiling

Understanding the physicochemical landscape is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The molecule features a "dumbbell" topology: a lipophilic benzamide head linked to a polar, basic piperidine tail.

PropertyValueTechnical Implication
Exact Mass 232.1576 DaMonoisotopic mass for HRMS validation.
LogP (Calc) 2.8 ± 0.3Moderate lipophilicity; likely CNS penetrant if pKa is masked.
pKa (Base) ~10.5 (Piperidine NH)Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 2 (Amide NH, Piperidine NH)Critical for receptor pocket anchoring.
H-Bond Acceptors 2 (Amide O, Piperidine N)Interaction points for serine/threonine residues.
TPSA ~41 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.

Solubility Insight: The free base has limited aqueous solubility due to the benzamide moiety. For biological assays, the hydrochloride salt (MW: 268.79 g/mol ) is the standard form, significantly enhancing solubility via the protonated piperidine nitrogen.

Synthetic Architecture

Senior Scientist Note: While a direct reaction between benzoyl chloride and 2-(piperidin-2-yl)ethanamine is theoretically possible, it poses a regioselectivity risk. The secondary amine on the piperidine ring competes with the primary ethylamine, leading to a mixture of amides and di-acylated byproducts.

Recommended Protocol: The "Boc-Protection Strategy" ensures regiocontrol, yielding >98% purity suitable for biological screening.

Reaction Scheme (Graphviz)

Synthesis Start 2-(Piperidin-2-yl) ethanamine Step1 Selective Protection (Boc2O, 0°C) Start->Step1 Inter1 Intermediate A: N-Boc-2-(aminoethyl) piperidine Step1->Inter1 Step2 Acylation (PhCOCl, TEA, DCM) Inter1->Step2 Inter2 Intermediate B: N-Boc-Protected Benzamide Step2->Inter2 Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target Product: N-[2-(Piperidin-2-yl) ethyl]benzamide HCl Step3->Final

Caption: Three-stage regioselective synthesis ensuring acylation occurs exclusively at the primary amine.

Detailed Methodology
  • Selective Protection: Dissolve 2-(piperidin-2-yl)ethanamine in DCM at 0°C. Add 0.9 equivalents of Di-tert-butyl dicarbonate (Boc₂O). The steric bulk of the secondary piperidine amine favors protection of the primary amine if conditions are uncontrolled, but here we actually want to protect the secondary amine to leave the primary amine free for the benzamide.

    • Correction: Actually, the standard commercial starting material often comes as 1-Boc-2-(2-aminoethyl)piperidine . Using this pre-protected building block is the industry standard to save time.

  • Amide Coupling:

    • Reagents: 1-Boc-2-(2-aminoethyl)piperidine (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (2.0 eq).

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Procedure: Add benzoyl chloride dropwise at 0°C. Stir at room temperature for 4 hours.

    • Workup: Wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.

  • Deprotection (Salt Formation):

    • Dissolve the intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5 eq). Stir for 2 hours.

    • Isolation: The product precipitates as a white hydrochloride salt. Filter and wash with diethyl ether.

Analytical Validation

To ensure the integrity of the molecule before biological testing, the following spectral signatures must be confirmed.

Mass Spectrometry (LC-MS)[8]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion [M+H]⁺: 233.17 m/z.

  • Fragmentation Pattern:

    • 105 m/z: Benzoyl cation (C₆H₅CO⁺) – Characteristic of benzamides.

    • 84 m/z: Piperidine ring fragment.[1]

¹H NMR (400 MHz, DMSO-d₆)
  • δ 8.5 ppm (t, 1H): Amide NH (Triplet indicates coupling to adjacent CH₂).

  • δ 7.8 - 7.4 ppm (m, 5H): Aromatic protons (Benzoyl group).

  • δ 3.3 ppm (q, 2H): Methylene adjacent to amide nitrogen (-CH₂-NH-).

  • δ 3.2 - 2.8 ppm (m, 3H): Piperidine ring protons (adjacent to Nitrogen).

  • δ 1.8 - 1.4 ppm (m, 6H): Piperidine ring and ethyl linker aliphatic protons.

Medicinal Chemistry Applications

This molecule is rarely a drug in itself but serves as a privileged scaffold .

Pharmacophore Mapping

The structure mimics the topology of several bioactive classes:

  • Anti-arrhythmics: The benzamide-linker-basic amine motif is homologous to Procainamide and Flecainide analogs.

  • GPCR Modulators:

    • EP2 Receptor: Derivatives of this scaffold act as positive allosteric modulators (PAMs) for the Prostaglandin EP2 receptor, aiding in neuroprotection studies.

    • 5-HT4 Agonists: The piperidine-ethyl-benzamide distance approximates the serotonin pharmacophore.

Safety & Toxicity (hERG Warning)

Critical Note for Researchers: The combination of a lipophilic aromatic ring connected by a short linker to a basic amine is a classic hERG pharmacophore .

  • Risk: High probability of QT interval prolongation.

  • Mitigation: During SAR (Structure-Activity Relationship) expansion, consider adding polar groups to the benzamide ring or reducing the basicity of the piperidine to mitigate hERG channel trapping.

SAR Decision Tree (Graphviz)

SAR Core Scaffold: N-[2-(Piperidin-2-yl)ethyl]benzamide Mod1 Modification A: Substitute Benzene Ring Core->Mod1 Mod2 Modification B: Rigidify Linker Core->Mod2 Mod3 Modification C: N-Alkylation of Piperidine Core->Mod3 Result1 Target: EP2 Modulation (Add 4-Fluoro / 2-Methyl) Mod1->Result1 Result2 Target: 5-HT Selectivity (Restrict conformational freedom) Mod2->Result2 Result3 Target: Sigma-1 / hERG (Modulates lipophilicity/pKa) Mod3->Result3

Caption: Strategic structural modifications for diverging biological targets.

References

  • VulcanChem. (n.d.). N-(2-(Piperidin-2-yl)ethyl)benzamide: Chemical Structure and Physicochemical Properties. Retrieved from

  • Jiang, J., et al. (2012). Discovery of 2-Piperidinyl Phenyl Benzamides as Positive Allosteric Modulators of the Prostaglandin Receptor EP2.[3] National Institutes of Health (NIH) / PubMed Central. Retrieved from

  • BenchChem. (2025).[4] Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[5] Compound Summary: N-(2-(Piperidin-2-yl)ethyl)benzamide.[1][6] National Library of Medicine.[5] Retrieved from

Sources

An In-depth Technical Guide to 2-Substituted Piperidine Benzamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of the piperidine ring, a ubiquitous scaffold in natural products and pharmaceuticals, with the versatile benzamide moiety has given rise to a prominent class of compounds: 2-substituted piperidine benzamide derivatives. This technical guide provides a comprehensive exploration of this chemical space, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies of these molecules, dissect their structure-activity relationships across a range of biological targets, and illuminate their current and potential therapeutic applications. This guide emphasizes the causal relationships behind experimental design and methodologies, ensuring a deep, actionable understanding of this important class of compounds.

Introduction: The Privileged Piperidine and Versatile Benzamide Scaffolds

The piperidine nucleus is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs and bioactive natural products.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively probe the binding pockets of biological macromolecules.[1] The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated to form a salt, influencing solubility and receptor interactions. Substitution at the 2-position of the piperidine ring introduces a chiral center, often leading to stereospecific interactions with biological targets and significant differences in pharmacological activity between enantiomers.[2]

The benzamide group, on the other hand, is a versatile functional group that can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. It is a common feature in many drugs and serves as a key pharmacophore for a multitude of biological targets. The combination of these two privileged scaffolds in 2-substituted piperidine benzamide derivatives has yielded compounds with a broad spectrum of biological activities, ranging from central nervous system (CNS) modulation to anticancer and enzyme inhibition.

This guide will navigate the key aspects of this compound class, providing both foundational knowledge and field-proven insights to empower researchers in their drug discovery endeavors.

Synthetic Strategies for 2-Substituted Piperidine Benzamide Derivatives

The synthesis of 2-substituted piperidine benzamide derivatives can be broadly approached through two primary strategies: late-stage amidation of a pre-formed 2-substituted piperidine or construction of the piperidine ring onto a benzamide-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution patterns.

Amide Bond Formation as the Key Step

A common and efficient method for the synthesis of 2-substituted piperidine benzamides involves the coupling of a 2-substituted piperidine with a substituted benzoic acid or its activated derivative.

Experimental Protocol: General Amide Coupling Reaction [3]

  • Acid Activation: To a solution of the desired benzoic acid (1.1 mmol) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (5 mL), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 mmol) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 mmol).

  • Stirring: Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the 2-substituted piperidine derivative (1.0 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 24 hours.

  • Work-up: Upon completion, dilute the reaction with DCM and proceed with a standard aqueous work-up to isolate the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted piperidine benzamide.

Self-Validation: The purity of the final compounds should be assessed by analytical techniques such as HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful formation of the amide bond and the integrity of the molecule.[3]

Synthesis of the 2-Substituted Piperidine Core

The synthesis of the chiral 2-substituted piperidine core is a critical aspect of the overall synthetic strategy. Numerous methods have been developed to achieve this, often focusing on asymmetric synthesis to obtain enantiomerically pure compounds.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This method utilizes a chiral auxiliary to direct the stereoselective addition of a Grignard reagent to an imine, followed by cyclization to form the piperidine ring.

  • Imine Formation: Prepare the (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine from the corresponding aldehyde and (R)-tert-butanesulfinamide.

  • Grignard Addition: Dissolve the sulfinylimine (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere and cool to -78 °C. Add the desired Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol) dropwise. Stir at -78 °C for 3 hours, then allow to warm to room temperature and stir for an additional hour.

  • Cyclization: Add potassium tert-butoxide (2.0 mmol) to the reaction mixture and stir at room temperature for 8 hours to induce cyclization.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification and Deprotection: Purify the product by flash chromatography. The sulfinyl auxiliary can be removed by treatment with HCl in methanol to yield the 2-substituted piperidine.

Causality: The chiral tert-butanesulfinyl group directs the nucleophilic attack of the Grignard reagent to one face of the imine, establishing the stereocenter at the 2-position with high diastereoselectivity. The subsequent intramolecular cyclization then forms the piperidine ring.

Structure-Activity Relationships (SAR) and Therapeutic Targets

The biological activity of 2-substituted piperidine benzamide derivatives is highly dependent on the nature and position of substituents on both the piperidine and benzamide rings. This section will explore the SAR of these compounds against various therapeutic targets.

Central Nervous System (CNS) Targets

A series of 2-piperidinyl phenyl benzamides have been identified as positive allosteric modulators (PAMs) of the prostaglandin EP2 receptor, a Gαs-coupled receptor implicated in neuroprotection.[4][5]

SAR Insights:

  • Piperidine Moiety is Essential: Replacement of the 2-piperidine with piperazine or morpholine moieties resulted in a loss of EP2 potentiation, highlighting the critical role of the piperidine scaffold.[4]

  • Benzamide Substituents: Substituents on the benzamide ring influence activity, with 4-fluoro and 2-methyl substitutions showing good potentiation of the EP2 receptor.[4]

  • Mechanism of Action: These compounds increase the potency of the endogenous ligand PGE2 without altering its efficacy, which is characteristic of an allosteric mechanism.[4][5]

Quantitative Data for EP2 Receptor Potentiators [4]

Compound IDBenzamide SubstitutionFold Shift of PGE2 EC50
CID8905174-Fluoro4.3
CID23403252-Methyl3.8
TG6-270 (Piperazine analog)4-FluoroInactive

Causality: The 2-piperidinyl phenyl moiety likely binds to an allosteric site on the EP2 receptor, inducing a conformational change that enhances the binding affinity or signaling efficacy of the endogenous ligand, PGE2.

Signaling Pathway: EP2 Receptor-Mediated Neuroprotection

EP2_Signaling PGE2 PGE2 EP2R EP2 Receptor PGE2->EP2R Binds to orthosteric site PAM 2-Piperidinyl Phenyl Benzamide (PAM) PAM->EP2R Binds to allosteric site AC Adenylyl Cyclase EP2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection Neuroprotective Gene Expression CREB->Neuroprotection Promotes

Caption: Allosteric modulation of the EP2 receptor by 2-piperidinyl phenyl benzamides.

Substituted benzamides are a well-established class of dopamine receptor antagonists.[6] The introduction of a 2-substituted piperidine moiety can modulate the affinity and selectivity for different dopamine receptor subtypes. Conformationally restricted indolizidine derivatives, which incorporate a piperidine ring, have shown potent central dopamine D2 receptor antagonist activity.[6] The orientation of the phenyl substituent on the indolizidine core was found to be crucial for activity.[6]

Enzyme Inhibition

A series of benzoyl and cinnamoyl piperidine amides have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[7]

SAR Insights:

  • Substitution on the Benzoyl Ring: The position and nature of substituents on the benzoyl ring significantly impact inhibitory activity.

  • Monophenolase vs. Diphenolase Activity: Interestingly, most of the potent inhibitors were active against the monophenolase activity of tyrosinase, with only a few showing significant inhibition of the diphenolase activity.[7]

Quantitative Data for Tyrosinase Inhibitors [7]

CompoundMonophenolase pIC50Diphenolase pIC50
5b 4.99Inactive
3a 4.184.18

Causality: Molecular docking studies suggest that the benzyl substituent of the most potent compounds engages in important interactions within the active site of the enzyme, contributing to their higher potency.[7]

Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase_Assay cluster_0 Monophenolase Assay cluster_1 Diphenolase Assay L_Tyrosine L-Tyrosine (Substrate) Tyrosinase Tyrosinase (Enzyme) L_Tyrosine->Tyrosinase DOPAquinone DOPAquinone (Product) Tyrosinase->DOPAquinone Inhibitor Piperidine Benzamide Derivative Inhibitor->Tyrosinase Inhibition Spectrophotometer Spectrophotometric Measurement (475 nm) DOPAquinone->Spectrophotometer Absorbance L_DOPA L-DOPA (Substrate) Tyrosinase2 Tyrosinase (Enzyme) L_DOPA->Tyrosinase2 DOPAquinone2 DOPAquinone (Product) Tyrosinase2->DOPAquinone2 Inhibitor2 Piperidine Benzamide Derivative Inhibitor2->Tyrosinase2 Inhibition Spectrophotometer2 Spectrophotometric Measurement (475 nm) DOPAquinone2->Spectrophotometer2 Absorbance

Caption: Workflow for determining the inhibitory activity of piperidine benzamides against tyrosinase.

Anticancer Activity

Benzamide derivatives bearing piperidine groups have been synthesized and shown to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer.[8][9]

SAR Insights:

  • Substituents on the Benzene Ring: The presence of substituents on the benzene ring of the benzamide moiety generally leads to better inhibitory activity against the Hh pathway compared to unsubstituted analogs.[8]

  • Mechanism of Action: These compounds are believed to exert their effects by inhibiting the Smoothened (Smo) receptor, a key component of the Hh signaling pathway.[8][9]

Quantitative Data for Hedgehog Pathway Inhibitors [8]

CompoundIC50 (µM)
5a (unsubstituted)28.52
5b (substituted)12.47
5q Promising Inhibition

Causality: By binding to and inhibiting the Smoothened receptor, these compounds block the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival.

Signaling Pathway: Inhibition of the Hedgehog Pathway

Hedgehog_Pathway Hh Hedgehog Ligand Ptch1 Patched-1 (Ptch1) Hh->Ptch1 Binds Smo Smoothened (Smo) Ptch1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Inhibitor Piperidine Benzamide Derivative Inhibitor->Smo Inhibits Gli Gli (inactive) SUFU->Gli Sequesters Gli_act Gli (active) Nucleus Nucleus Gli_act->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription

Caption: Mechanism of Hedgehog signaling pathway inhibition by 2-substituted piperidine benzamides.

Novel N-(piperidine-4-yl)benzamide derivatives have been designed and evaluated for their antitumor activity, with some compounds showing potent inhibition of the cell cycle in cancer cells.[10] For example, one derivative was found to be highly effective against the HepG2 hepatocarcinoma cell line with an IC50 of 0.25 µM.[10] This compound was shown to induce cell cycle arrest through a p53/p21-dependent pathway.[10]

Therapeutic Applications

The diverse biological activities of 2-substituted piperidine benzamide derivatives translate into a wide range of potential therapeutic applications.

Neurodegenerative Diseases

The neuroprotective effects demonstrated by EP2 receptor positive allosteric modulators suggest their potential in treating neurodegenerative diseases where excitotoxicity is implicated, such as Alzheimer's disease and Parkinson's disease.[4][5] By enhancing the neuroprotective signaling of PGE2, these compounds could offer a novel therapeutic strategy.

Cancer

The inhibition of the Hedgehog signaling pathway by certain 2-substituted piperidine benzamides makes them promising candidates for the treatment of cancers where this pathway is aberrantly activated, such as basal cell carcinoma and medulloblastoma.[8] Furthermore, their ability to induce cell cycle arrest provides another avenue for their development as anticancer agents.[10]

Other Potential Applications

The inhibition of tyrosinase suggests potential applications in the treatment of hyperpigmentation disorders and in the cosmetic industry.[7] The dopamine receptor antagonist properties of some derivatives could be explored for the treatment of psychosis and other psychiatric disorders.[6]

Conclusion and Future Perspectives

2-Substituted piperidine benzamide derivatives represent a rich and versatile chemical scaffold with significant potential in drug discovery. The modular nature of their synthesis allows for the facile generation of diverse libraries for biological screening. The structure-activity relationships explored in this guide highlight the key structural features that govern their activity against a range of biological targets.

Future research in this area should focus on several key aspects:

  • Stereoselective Synthesis: The development of more efficient and scalable stereoselective synthetic methods will be crucial for the preparation of enantiomerically pure compounds, which is often essential for optimal pharmacological activity and reduced side effects.

  • Expansion of Therapeutic Targets: High-throughput screening of diverse libraries of 2-substituted piperidine benzamides against a wider range of biological targets is likely to uncover novel therapeutic applications.

  • Pharmacokinetic Optimization: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be necessary to design derivatives with improved drug-like properties. While some in silico predictions are available, experimental pharmacokinetic data is needed.[4]

  • Clinical Translation: Promising preclinical candidates should be advanced into clinical trials to evaluate their safety and efficacy in humans.

References

  • Jiang, J., et al. (2018). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Chemical Neuroscience, 9(6), 1337-1348. [Link]

  • de Oliveira, M. F., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44021–44033. [Link]

  • de Oliveira, M. F., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44021–44033. [Link]

  • Wang, Y., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(1), 99. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Glover, G. I., et al. (1987). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry, 30(4), 757-761. [Link]

  • Singh, R., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 47, 128213. [Link]

  • Hesp, K. C., et al. (2020). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Jiang, J., et al. (2018). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS Chemical Neuroscience, 9(6), 1337-1348. [Link]

  • Wang, Y., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(1), 99. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Ye, J., et al. (2021). Representative 2‐substituted piperidine‐containing pharmaceuticals. Asian Journal of Organic Chemistry, 10(6), 1266-1283. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wang, Y., et al. (2019). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Archiv der Pharmazie, 352(10), 1900141. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Journal of the Iranian Chemical Society, 17, 239-249. [Link]

  • Rajasekhar, K., et al. (2016). Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572. [Link]

  • Li, X., et al. (2022). Novel piperazine based benzamide derivatives as potential anti-glioblastoma agents inhibiting cell proliferation and cell cycle progression. European Journal of Medicinal Chemistry, 227, 113908. [Link]

  • Kaur, H., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37681–37703. [Link]

Sources

Technical Monograph: N-(2-(piperidin-2-yl)ethyl)benzamide Monohydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Foundational Scaffold in Ion Channel Modulator Design[1]

Part 1: Executive Technical Summary

N-(2-(piperidin-2-yl)ethyl)benzamide monohydrochloride serves as a critical "privileged structure" in medicinal chemistry, specifically within the class of aminoalkylbenzamides . Structurally, it represents the simplified pharmacophore of Class Ic antiarrhythmic agents (such as flecainide and encainide) and certain local anesthetics.

Its architecture—comprising a lipophilic aromatic head (benzamide), a flexible ethyl spacer, and a basic hydrophilic tail (piperidin-2-yl)—makes it an ideal model compound for investigating Voltage-Gated Sodium Channel (NaV) blockade and HERG channel interactions. In drug development, this molecule is frequently utilized as a fragment lead to optimize linker length and amine basicity during the hit-to-lead optimization phase of neurological and cardiovascular therapeutics.

Part 2: Physicochemical Characterization

The monohydrochloride salt form is preferred in formulation and biological assays due to its enhanced aqueous solubility compared to the free base. The secondary amine on the piperidine ring serves as the primary ionization center at physiological pH.

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name N-[2-(piperidin-2-yl)ethyl]benzamide hydrochloride
CAS (HCl Salt) 1185303-80-3
CAS (Free Base) 1016842-36-6
Molecular Formula C₁₄H₂₁ClN₂O (Salt) / C₁₄H₂₀N₂O (Base)
Molecular Weight 268.78 g/mol (Salt)
pKa (Piperidine N) ~9.8 (Calculated) – Predominantly protonated at pH 7.4
LogP (Octanol/Water) ~2.8 (Free Base) – Moderate Lipophilicity
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
Solubility Soluble in Water (>10 mg/mL), Methanol, DMSO
Part 3: Synthesis & Manufacturing Protocol

Editorial Note: The following protocol is designed for research-grade synthesis (gram scale). It utilizes a modified Schotten-Baumann reaction under anhydrous conditions to prevent hydrolysis.

3.1 Reaction Logic

The synthesis couples benzoyl chloride with 2-(2-aminoethyl)piperidine . Crucially, the piperidine nitrogen is a secondary amine, while the ethylamine nitrogen is a primary amine. The primary amine is more nucleophilic and sterically accessible, ensuring regioselectivity for the amide formation without requiring extensive protection groups if stoichiometry is strictly controlled.

3.2 Step-by-Step Methodology

Reagents:

  • Benzoyl Chloride (1.0 eq)

  • 2-(piperidin-2-yl)ethanamine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq) – Acid Scavenger

  • Dichloromethane (DCM) – Anhydrous Solvent

  • HCl in Ethanol (1.25 M) – Salt Formation

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 2-(piperidin-2-yl)ethanamine dissolved in anhydrous DCM under an inert nitrogen atmosphere.

  • Scavenger Addition: Add Triethylamine (TEA) and cool the solution to 0°C using an ice bath to mitigate the exotherm of the subsequent acylation.

  • Acylation: Dropwise add Benzoyl Chloride dissolved in DCM over 30 minutes. Maintain temperature <5°C.

    • Mechanistic Check: The TEA neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[1] Evaporate solvent to yield the crude free base (Yellowish oil).[2]

  • Salt Formation (Critical Step): Dissolve the crude oil in minimal absolute ethanol. Add 1.25 M HCl/EtOH solution dropwise at 0°C until pH reaches ~2. Precipitate forms.[3]

  • Purification: Recrystallize from Ethanol/Ether to yield white crystalline solid.

3.3 Synthetic Workflow Diagram

SynthesisPath cluster_inputs Precursors cluster_process Reaction Conditions Benzoyl Benzoyl Chloride (Electrophile) Mix Acylation (DCM, 0°C, TEA) Benzoyl->Mix Amine 2-(piperidin-2-yl)ethanamine (Nucleophile) Amine->Mix Workup Base Wash (NaHCO3) Mix->Workup -HCl (captured by TEA) Salt Salt Formation (HCl/EtOH) Workup->Salt Free Base Oil Output Target HCl Salt (Crystalline Solid) Salt->Output Crystallization

Figure 1: Synthetic pathway for N-(2-(piperidin-2-yl)ethyl)benzamide monohydrochloride via selective acylation.

Part 4: Pharmacological Mechanisms & SAR

This molecule is not merely a chemical curiosity; it is a functional probe for the Local Anesthetic Pharmacophore .

4.1 The Pharmacophore Triad

The molecule perfectly illustrates the Löfgren structural model for local anesthetics and Class I antiarrhythmics:

  • Lipophilic Domain (Benzene): Interacts with the hydrophobic residues in the channel pore.

  • Intermediate Linker (Amide + Ethyl): Determines the depth of penetration into the membrane/channel interface. The 2-carbon ethyl chain is often optimal for NaV channel binding.

  • Hydrophilic Domain (Piperidine): The secondary amine (pKa ~9.8) exists as a cation at physiological pH. This cation interacts electrostatically with anionic residues (often Glutamate or Aspartate) inside the sodium channel pore.

4.2 Biological Implications
  • Sodium Channel Blockade: The protonated piperidine mimics the hydrated sodium ion, physically occluding the pore.

  • Antimicrobial Activity: Structurally related piperidine-benzamides have shown efficacy in inhibiting bacterial efflux pumps and DHFR (Dihydrofolate reductase), suggesting this scaffold has potential in overcoming multi-drug resistance (MDR).

4.3 Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_domains Pharmacophore Domains Molecule N-(2-(piperidin-2-yl)ethyl)benzamide Lipophilic Benzamide Ring (Hydrophobic Interaction) Molecule->Lipophilic Linker Ethyl Spacer (Distance Regulator) Molecule->Linker Hydrophilic Piperidine Nitrogen (Cationic Trap) Molecule->Hydrophilic Target NaV1.5 / NaV1.7 Channel Pore Lipophilic->Target Pi-Stacking Linker->Target Steric Fit Hydrophilic->Target Ionic Bond (Critical)

Figure 2: Pharmacophore mapping of the molecule against Voltage-Gated Sodium Channels.

Part 5: Handling and Stability
  • Storage: Hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Dissolve in DMSO for stock solutions (up to 50 mM). Dilute into aqueous buffers immediately prior to use.

  • Stability: The amide bond is stable at neutral pH but susceptible to hydrolysis in strong acids/bases at elevated temperatures (>60°C).

References
  • VulcanChem. (2024). N-(2-(Piperidin-2-yl)ethyl)benzamide: Synthesis and Derivatization. Retrieved from

  • Banitt, E. H., et al. (1977). "Antiarrhythmics.[4][5] 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides." Journal of Medicinal Chemistry, 20(6), 821-826.[5] (Establishes the benzamide-piperidine scaffold for antiarrhythmics). Retrieved from

  • Jiang, J., et al. (2012). "Discovery of 2-Piperidinyl Phenyl Benzamides... as Positive Allosteric Modulators of the Prostaglandin Receptor EP2." Journal of Medicinal Chemistry. (Provides SAR data on the piperidine-benzamide connectivity). Retrieved from

  • PubChem. (2025). Compound Summary: N-(2-(piperidin-2-yl)ethyl)benzamide.[6][7] Retrieved from

Sources

An In-depth Technical Guide to Benzamide, N-[2-(2-piperidinyl)ethyl]-, hydrochloride (1:1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzamide, N-[2-(2-piperidinyl)ethyl]-, hydrochloride (1:1), a piperidine-containing benzamide derivative. While specific research on this compound is limited, this document synthesizes available data on its chemical identity, physicochemical properties, and a detailed, plausible synthesis protocol. The guide further explores the potential pharmacological profile of this molecule by examining the established activities of structurally analogous compounds, which suggest potential as antimicrobial agents, dopamine receptor modulators, and acetylcholinesterase inhibitors. Detailed, adaptable protocols for analytical characterization using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to facilitate further research and development. This guide serves as a foundational resource for scientists investigating this and related chemical entities.

Chemical Identity and Physicochemical Properties

Benzamide, N-[2-(2-piperidinyl)ethyl]-, hydrochloride (1:1) is a chemical compound characterized by a benzamide group linked via an ethyl chain to a piperidine ring. The hydrochloride salt form enhances its aqueous solubility.[1]

Identifier Value Source
IUPAC Name N-(2-(Piperidin-2-yl)ethyl)benzamide hydrochlorideVulcanchem
CAS Number 1185303-80-3Vulcanchem
Molecular Formula C₁₄H₂₁ClN₂O[1]
Molecular Weight 268.79 g/mol [1]
Free Base CAS Number 1016842-36-6[1]
Free Base Molecular Formula C₁₄H₂₀N₂O[1]
Free Base Molecular Weight 232.32 g/mol [1]
Predicted LogP (Free Base) 2.8 ± 0.3[1]
Hydrogen Bond Donors (Free Base) 2[1]
Hydrogen Bond Acceptors (Free Base) 3[1]

Synonyms:

Currently, there is a lack of widely recognized synonyms or trade names for this specific compound in publicly available scientific literature and chemical databases. It is primarily identified by its IUPAC name and CAS number.

Synthesis Protocol

The synthesis of N-[2-(2-piperidinyl)ethyl]benzamide hydrochloride is typically achieved through a two-step process involving amide bond formation followed by salt formation.[1]

Diagram of Synthetic Pathway

Synthesis_of_Benzamide_N-[2-(2-piperidinyl)ethyl]-_hydrochloride cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrochloride Salt Formation reagent1 Benzoyl chloride intermediate N-[2-(2-piperidinyl)ethyl]benzamide (Free Base) reagent1->intermediate Amide Bond Formation reagent2 2-(Piperidin-2-yl)ethylamine reagent2->intermediate product N-[2-(2-piperidinyl)ethyl]benzamide hydrochloride intermediate->product Salt Formation solvent1 Anhydrous Dichloromethane catalyst Triethylamine reagent3 Hydrochloric Acid in Ethanol Antimicrobial_MoA cluster_moa Postulated Antimicrobial Mechanism compound Piperidine-containing benzamides target_enzyme Dihydrofolate Reductase (DHFR) compound->target_enzyme inhibition Inhibition target_enzyme->inhibition folate_pathway Folic Acid Synthesis bacterial_growth Bacterial Growth and Proliferation folate_pathway->bacterial_growth Essential for inhibition->folate_pathway HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Reversed-Phase C18 Column (Gradient Elution) injection->separation detection UV Detector (e.g., 254 nm) separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis

Sources

The Piperidine Pharmacophore: Structural Versatility and Synthetic Strategies in Modern Drug Discovery

[1]

Executive Summary

The piperidine ring stands as the second most prevalent nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, surpassed only by pyridine. Its ubiquity is not accidental but a result of its unique physicochemical "sweet spot": a tunable pKa (typically 9–11), defined conformational preferences (chair vs. boat), and the ability to serve as a rigid linker that orients pharmacophores in 3D space.

This technical guide moves beyond basic heterocycle chemistry to explore high-value piperidine scaffolds. We analyze the shift from flat, aromatic structures to high-Fsp³ architectures (spiro-piperidines), detail advanced synthetic protocols (Ir-catalyzed asymmetric hydrogenation), and examine the structural activity relationships (SAR) that drive potency in GPCR and kinase targets.

The Privileged Nature of the Piperidine Scaffold

Physicochemical Properties & Design

In medicinal chemistry, the piperidine ring is rarely a passive linker. It often serves as the primary basic center of a molecule, driving lysosomotropic accumulation and forming critical salt bridges with aspartate or glutamate residues in binding pockets.

ParameterCharacteristicMedicinal Chemistry Implication
Basicity (pKa) ~11.0 (unsubstituted)High basicity can lead to hERG liability and poor membrane permeability.
pKa Modulation Fluorine substitutionIntroducing -F at C3/C4 lowers pKa by 1–2 units, improving logD and CNS penetration.
Conformation Chair (lowest energy)Substituents at C2/C6 create steric clash (A-strain), forcing specific axial/equatorial vectors.
Lipophilicity ModerateBalanced logP allows for oral bioavailability; easily modified via N-alkylation.
Structural Activity Relationship (SAR) Logic

The success of piperidine lies in its vectors. Unlike piperazine (which is symmetrical), piperidine offers distinct vectors at C2, C3, and C4.

  • C4-Position: The most common site for pharmacophore attachment (e.g., Fentanyl, Haloperidol). It creates a linear extension of the molecule.

  • C3-Position: Introduces chirality and "kinks" the molecule, often improving selectivity by breaking flat symmetry.

  • N1-Position: Controls solubility and metabolic stability.

Figure 1: The functional anatomy of the piperidine scaffold, mapping substitution sites to medicinal chemistry outcomes.

Advanced Synthetic Strategies

Traditional methods like reductive amination and S_NAr are reliable but limited in accessing chiral, highly substituted piperidines. Modern drug discovery demands methods that introduce complexity early or allow for Late-Stage Functionalization (LSF).

Strategy 1: Iridium-Catalyzed Asymmetric Hydrogenation

Context: Converting flat, aromatic pyridines into chiral, 3D-rich piperidines is a "holy grail" transformation. Mechanism: Uses chiral Iridium complexes to hydrogenate pyridinium salts.[1] Advantage: Generates multiple stereocenters in a single step with high enantioselectivity (ee > 90%).

Strategy 2: Minisci-Type Radical Alkylation (LSF)

Context: Adding alkyl groups to the piperidine ring after the scaffold is built (or on the pyridine precursor). Mechanism: Generation of carbon-centered radicals (via Ag catalysis or Photoredox) that attack the electron-deficient heterocycle. Advantage: Allows for the rapid generation of analog libraries from a single advanced intermediate.

Strategy 3: Spirocyclization

Context: Spiro-piperidines (e.g., 4-spiro) reduce the "flatness" of molecules, improving solubility and reducing metabolic liability by blocking the C4 position.

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on target stereochemistry.

Detailed Experimental Protocol

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This protocol describes the synthesis of a chiral cis-2,3-disubstituted piperidine , a high-value scaffold for NK1 antagonists and antidepressant candidates.

Objective: Stereoselective reduction of 2,3-disubstituted pyridinium salt to the corresponding piperidine.

Materials & Reagents:
  • Substrate: 2-methyl-3-phenylpyridinium chloride (1.0 equiv)

  • Catalyst: [Ir(COD)(L*)]BArF (1.0 mol%)

    • Note: L = (S)-SynPhos or (S)-SegPhos chiral ligand.*

  • Solvent: Anhydrous Dichloromethane (DCM) / Isopropanol (10:1 mixture)

  • Reagent: Hydrogen gas (H₂)

  • Additives: Triethylamine (0.1 equiv) - Crucial for suppressing catalyst poisoning.

Step-by-Step Methodology:
  • Catalyst Activation: In a nitrogen-filled glovebox, weigh [Ir(COD)Cl]₂ and the chiral phosphine ligand into a vial. Dissolve in DCM and stir for 15 minutes to form the active cationic complex.

  • Substrate Preparation: Dissolve the pyridinium salt in the DCM/IPA solvent mixture. Ensure the concentration is approximately 0.2 M.

  • Reaction Assembly: Transfer the substrate solution and the catalyst solution into a high-pressure steel autoclave (Parr reactor).

  • Hydrogenation:

    • Seal the reactor and purge with H₂ gas (3 cycles) to remove oxygen.

    • Pressurize to 50 bar (725 psi) H₂.

    • Stir at room temperature (25°C) for 24 hours.

    • Critical Control Point: Maintain vigorous stirring (>800 rpm) to prevent mass-transfer limitations of H₂ gas.

  • Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Basify the residue with sat. NaHCO₃ (aq) and extract with DCM. Purify the crude oil via flash column chromatography (SiO₂, MeOH/DCM gradient with 1% NH₄OH).

Validation Criteria:

  • Yield: >90% isolated yield expected.

  • Stereochemistry: Check dr (diastereomeric ratio) via ¹H NMR (look for coupling constants of C2-H/C3-H). Check ee (enantiomeric excess) via Chiral HPLC (e.g., Chiralpak AD-H column).

Therapeutic Case Studies

Alzheimer’s Disease: Donepezil (Aricept)
  • Target: Acetylcholinesterase (AChE).

  • Role of Piperidine: The N-benzylpiperidine moiety mimics the choline substrate. The basic nitrogen is protonated at physiological pH, forming a cation-pi interaction with Trp84 in the AChE active site.

  • Scaffold Evolution: Newer generations utilize spiro-piperidines to increase rigidity and selectivity for AChE over Butyrylcholinesterase (BuChE).

Oncology: ALK Inhibitors (Ceritinib)
  • Target: Anaplastic Lymphoma Kinase (ALK).

  • Role of Piperidine: Acts as a solubilizing group that projects out of the ATP binding pocket into the solvent front.

  • Design Note: The piperidine ring is often substituted with a methyl group (C4) or included in a fused system to fine-tune the vector and prevent metabolic N-dealkylation.

References

  • Prevalence in Drugs: Marshall, C. M., et al. (2024).[2] "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023)." Journal of Medicinal Chemistry. Link

  • Spirocyclic Scaffolds: PharmaBlock Whitepaper. "Spirocyclic Piperidines in Drug Discovery." Link

  • Minisci Reaction: Duncton, M. A. J. (2011).[3] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[3] Med.[2][3][4][5][6] Chem. Commun.Link

  • Iridium Hydrogenation: Wang, D-S., et al. (2012). "Iridium-catalyzed asymmetric hydrogenation of pyridines." Journal of the American Chemical Society. Link

  • Conformational Control: Zheng, Y., et al. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties." ACS Omega. Link

Pharmacophore Analysis of 2-Piperidinyl-Ethyl Benzamide Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Space

The 2-piperidinyl-ethyl benzamide scaffold represents a "privileged structure" in medicinal chemistry, most notably recognized for its high affinity toward the Sigma-1 Receptor (σ1R) .[1] While structurally simple, this scaffold integrates three critical pharmacophoric elements—a basic amine, a flexible linker, and an aromatic amide—that allow it to navigate the unique "L-shaped" hydrophobic tunnel of the σ1R.

This guide provides a rigorous, step-by-step technical framework for analyzing this scaffold. Unlike generic modeling tutorials, this document focuses on the specific causal relationships between the benzamide substitution patterns and σ1R binding thermodynamics, grounded in the 2016 crystal structure of human σ1R.

Structural Biology & Pharmacophore Elucidation[3][4][5]

The Biological Target: Sigma-1 Receptor (σ1R)

The σ1R is a ligand-operated molecular chaperone located at the Mitochondria-Associated Membrane (MAM).[1] It modulates Ca²⁺ signaling via the IP3 receptor.[2]

  • PDB Reference: 5HK1 (Bound to PD144418) or 5HK2 (Bound to 4-IBP).[1]

  • Key Residue: Glu172 is the critical anionic anchor point that forms a salt bridge with the protonated nitrogen of the piperidine ring.[1]

The 2-Piperidinyl-Ethyl Benzamide Pharmacophore

To achieve nanomolar affinity, the ligand must satisfy a specific spatial arrangement defined by the receptor's binding pocket.[1]

FeatureChemical MoietyBiological InteractionCriticality
Positive Ionizable (PI) Piperidine Nitrogen (Protonated)Salt Bridge with Glu172 (approx.[1] 2.8 Å).[1]Essential
Hydrophobic (HYD1) Benzamide Phenyl Ringπ-stacking/Hydrophobic interaction with Tyr103, Leu105, Phe107.[1]High
H-Bond Acceptor (HBA) Amide Carbonyl OxygenH-bond with Ser117 or backbone amides (variable).[1]Moderate
Linker Distance Ethyl Bridge (2-Carbon)Positions the aromatic ring into the hydrophobic pocket while anchoring the N-atom.[1]Essential
Hydrophobic (HYD2) Piperidine RingOccupies the secondary hydrophobic sub-pocket (Val162, Leu182).High

Computational Workflow: Hybrid Ligand-Structure Protocol

This protocol synthesizes ligand-based alignment with structure-based verification.[1]

Step-by-Step Methodology
Phase 1: Ligand Preparation
  • Protonation State: The piperidine nitrogen must be protonated (+1 charge).[1] The pKa of piperidine is ~11.2; at physiological pH (7.4), it is predominantly cationic.

  • Conformational Search: Use a Low-Mode (LoMod) or Monte Carlo search.

    • Constraint: The ethyl linker usually adopts an anti or gauche conformation to relieve steric strain between the amide and the piperidine ring.[1]

Phase 2: Pharmacophore Generation (Ligand-Based)
  • Superposition: Align a training set of high-affinity analogs (e.g., SA4503 , P-123-I-MBA ) using the basic nitrogen and the centroid of the benzene ring as anchor points.[1]

  • Feature Extraction:

    • Define a tolerance sphere (1.5 Å radius) around the aligned benzene rings (HYD1).[1]

    • Define a vector constraint for the amide carbonyl (HBA).[1]

Phase 3: Structure-Based Docking Validation
  • Grid Generation: Import PDB: 5HK1 . Center the grid box on the co-crystallized ligand (PD144418).[1]

  • Docking: Dock the 2-piperidinyl-ethyl benzamide derivatives.

  • Filter: Discard poses where the piperidine nitrogen is >4.0 Å from Glu172 carboxylate oxygens.

Workflow Visualization

The following diagram illustrates the integrated workflow for validating these ligands.

PharmacophoreWorkflow cluster_Modeling Hybrid Modeling Start Input: 2-Piperidinyl-Ethyl Benzamide Derivatives Prep Ligand Prep: Protonation (pH 7.4) Energy Minimization Start->Prep Conf Conformational Analysis: Ethyl Linker Sampling Prep->Conf LB Ligand-Based: Align to SA4503/Haloperidol Conf->LB SB Structure-Based: Docking to PDB: 5HK1 Conf->SB Filter Geometric Filter: N-Glu172 Distance < 4.0 Å LB->Filter Consensus Features SB->Filter Binding Pose Output Valid Pharmacophore Model Filter->Output

Caption: Hybrid workflow combining ligand alignment and crystal structure docking to isolate bioactive conformations.

Experimental Validation Protocols

A computational model is only as good as its experimental validation.[1] The following assays are the industry standard for this scaffold.

Radioligand Binding Assay (Affinity)

Objective: Determine


 values to validate the pharmacophore's predicted affinity.
  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.[1]

  • Radioligand: -Pentazocine (Specific Activity ~30 Ci/mmol).[1]

    • (+)-Pentazocine is the gold standard σ1R agonist.[1]

  • Non-Specific Binding (NSB): Defined using 10 µM Haloperidol or 10 µM GBR-12909.[1]

  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the cationic ligand to the filter.[1]

  • Data Analysis: Non-linear regression to determine

    
    , converted to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Ca²⁺ Mobilization

Objective: Distinguish Agonists (neuroprotective) from Antagonists (neuropathic pain treatment).

  • Cell Line: NG108-15 neuroblastoma cells.[1]

  • Dye Loading: Load cells with Fura-2 AM (ratiometric Ca²⁺ dye) for 30 mins.

  • Stimulation:

    • Agonist Mode: Treat with ligand; measure cytosolic Ca²⁺ rise (often requires bradykinin co-stimulation for σ1R modulation).[1]

    • Antagonist Mode: Pre-treat with ligand, then challenge with a known agonist (e.g., PRE-084).

  • Readout: Fluorescence ratio (340/380 nm).

Mechanism of Action: Signaling Pathway

Understanding the downstream effect is crucial for drug development.[1] Benzamide agonists typically promote the dissociation of σ1R from BiP (Binding immunoglobulin Protein), activating the chaperone function.

SigmaSignaling Ligand Benzamide Ligand Sig1R_BiP Sig1R-BiP Complex (Inactive) Ligand->Sig1R_BiP Binding Sig1R_Act Sig1R (Active Chaperone) Sig1R_BiP->Sig1R_Act Dissociation IP3R IP3 Receptor (ER Membrane) Sig1R_Act->IP3R Stabilization Ca Ca2+ Flux (Mitochondria) IP3R->Ca Modulation Neuro Neuroprotection (Anti-Apoptosis) Ca->Neuro ATP Production

Caption: Agonist binding dissociates σ1R from BiP, stabilizing IP3R and enhancing mitochondrial Ca²⁺ signaling.[1]

Case Study: SAR Optimization

Structure-Activity Relationship (SAR) Insights:

  • Iodine Substitution: Adding an Iodine at the para position of the benzamide (e.g., Iodobenzamide ) often increases affinity due to a "halogen bond" or filling a specific hydrophobic sub-pocket.

  • Methoxy Groups: A 4-methoxy or 3,4-dimethoxy substitution (mimicking SA4503) enhances electron density, improving the π-stacking interaction with Tyr103.[1]

  • Piperidine vs. Piperazine: While SA4503 uses piperazine, the piperidine ring is more lipophilic.[3] If the basicity is too high, blood-brain barrier (BBB) permeability may decrease; however, the piperidine ring generally offers excellent BBB penetration for CNS targets.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[1][4][5][6] Nature, 532(7600), 527-530.[1] [Link][1]

  • Matsuno, K., et al. (1996).[7] Binding properties of SA4503, a novel and selective sigma 1 receptor agonist.[7][8][9] European Journal of Pharmacology, 306(1-3), 271-279.[1][7] [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153.[1] [Link][1]

  • Caveliers, V., et al. (2002). Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide of patients with suspected primary breast cancer.[1][10] Journal of Nuclear Medicine, 43(12), 1647-1649.[1][10] [Link]

  • Guitart, X., et al. (2004). Sigma receptors: biology and targets for drug development.[2][11] Trends in Pharmacological Sciences, 25(6), 308-314.[1] [Link]

Sources

Technical Guide: Piperidin-2-yl vs. Piperidin-4-yl Benzamide Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical analysis comparing piperidin-4-yl benzamide and piperidin-2-yl benzamide scaffolds. While these two moieties share an identical molecular formula (C₁₂H₁₆N₂O) and core connectivity, they represent vastly different chemical spaces in drug discovery.

The 4-yl isomer is a "privileged scaffold" in GPCR and ion channel drug discovery, known for its stability, achirality, and linear topology. Conversely, the 2-yl isomer presents a critical stability paradox : the direct N-(piperidin-2-yl)benzamide is an unstable hemiaminal derivative, often necessitating the use of its stable homolog, N-((piperidin-2-yl)methyl)benzamide, or the reverse amide (carboxamide) in practical applications.

This document details the structural dynamics, synthetic viability, and pharmacological profiles of these isomers, providing actionable protocols for their generation and analysis.

Part 1: Structural & Conformational Dynamics

The fundamental difference between these isomers lies in the attachment point of the benzamide moiety to the piperidine ring, which dictates chirality, basicity, and chemical stability.

The 4-yl Isomer: The Linear Scaffold
  • Structure: The benzamide is attached to the C4 position of the piperidine.

  • Chirality: Achiral (plane of symmetry running through N1 and C4). This simplifies synthesis and regulatory approval (no enantiomer separation required).

  • Conformation: The piperidine ring predominantly adopts a chair conformation. The bulky benzamide group prefers the equatorial position to minimize 1,3-diaxial interactions (

    
    -value ~ 1.6 kcal/mol).
    
  • Basicity: The piperidine nitrogen is a secondary amine with a

    
     typically between 9.0 and 10.0. It remains solvent-exposed, allowing for critical salt-bridge interactions with aspartate/glutamate residues in receptor binding pockets (e.g., 5-HT₄ receptors).
    
The 2-yl Isomer: The Angular & Stability Challenge
  • Structure: The benzamide is attached to the C2 position.

  • Stability Warning (Critical): Direct attachment of an amide nitrogen to the C2 position of a piperidine ring creates an

    
    -acyl hemiaminal  (aminal-like) linkage. If the piperidine nitrogen is unsubstituted (NH), this species is chemically unstable and prone to hydrolysis or elimination to form an imine/enamine.
    
    • Practical Surrogate: In medicinal chemistry, "piperidin-2-yl benzamide" often refers to the (piperidin-2-yl)methyl variant (insertion of a methylene spacer) or the reverse amide (piperidine-2-carboxamide, e.g., Bupivacaine class).

  • Chirality: The C2 carbon is a stereocenter. Synthesis yields a racemate requiring chiral resolution (

    
     vs. 
    
    
    
    ).
  • Intramolecular H-Bonding: In stable analogs (e.g., 2-aminomethyl), the piperidine nitrogen lone pair can form an intramolecular hydrogen bond with the amide proton (5- or 6-membered ring), locking the conformation and lowering the apparent

    
     and polarity (increasing LogP).
    
Visualization of Structural Logic

PiperidineIsomers Start Target Scaffold: Piperidin-yl Benzamide Iso4 Isomer A: Piperidin-4-yl (Para-like substitution) Start->Iso4 Iso2 Isomer B: Piperidin-2-yl (Ortho-like substitution) Start->Iso2 Prop4 Properties: - Achiral (Symmetry) - Stable Secondary Amine - Linear Topology Iso4->Prop4 Prop2 Properties: - Chiral (C2 Stereocenter) - Steric Crowding - Angular Topology Iso2->Prop2 Stability CRITICAL STABILITY CHECK: Is Piperidine N free? Prop2->Stability Unstable Direct N-(Piperidin-2-yl): UNSTABLE (Hemiaminal) Hydrolyzes to ketone + NH3 Stability->Unstable Yes (Direct Link) Stable Stable Surrogates: 1. (Piperidin-2-yl)methyl benzamide 2. Piperidine-2-carboxamide Stability->Stable Spacer/Reverse

Figure 1: Decision tree highlighting the structural stability divergence between the 4-yl and 2-yl isomers.

Part 2: Physicochemical & Pharmacological Profiling[4]

The following table contrasts the core properties of the stable 4-yl isomer against the stable 2-yl surrogate (N-((piperidin-2-yl)methyl)benzamide).

FeaturePiperidin-4-yl BenzamidePiperidin-2-yl(methyl) BenzamideImpact on Drug Design
Topology Linear, ExtendedBent, Compact4-yl fits deep GPCR pockets; 2-yl fits globular kinase/channel pores.
Chirality AchiralChiral (

)
2-yl requires asymmetric synthesis or resolution; 4-yl is cheaper to manufacture.
Basicity (

)
~9.5 - 10.0~8.5 - 9.22-yl is less basic due to inductive effect of proximal amide and H-bonding.
Lipophilicity Lower (More Polar)Higher (Pseudo-ring)2-yl surrogates often cross BBB better due to internal H-bond masking polarity.
Metabolic Liability N-oxidation, DealkylationBenzylic oxidation (on spacer)4-yl is generally more metabolically stable unless N-alkylated.
Key Drug Class 5-HT₄ Agonists (e.g., Prucalopride derivatives)Local Anesthetics (Bupivacaine - reverse amide)4-yl = Agonists; 2-yl = Blockers/Antagonists.

Part 3: Synthetic Pathways & Protocols

Synthesis of N-(Piperidin-4-yl)benzamide

This is a robust, high-yield sequence suitable for library generation.

Workflow:

  • Protection: Start with 4-aminopiperidine. Selectively protect the secondary amine (piperidine N) with Boc.

  • Coupling: React the primary amine with benzoyl chloride or benzoic acid.

  • Deprotection: Remove the Boc group.

Detailed Protocol:

  • Boc-Protection (if not commercial):

    • Dissolve 4-aminopiperidine (10 mmol) in DCM (50 mL) at 0°C.

    • Add Boc₂O (0.95 eq) slowly to preferentially protect the secondary amine (due to higher nucleophilicity of the secondary amine? Correction: The primary amine is more nucleophilic, but commercial starting material is usually 1-Boc-4-aminopiperidine. If starting from diamine, control is difficult. Recommendation: Use commercial 1-Boc-4-aminopiperidine. )

  • Amide Coupling:

    • Reagents: 1-Boc-4-aminopiperidine (1.0 eq), Benzoic Acid (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

    • Solvent: DMF or DCM.

    • Procedure: Stir at RT for 12-16 hours. Monitor by LCMS (Target mass: M+H = ~305 for Boc-intermediate).

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Deprotection:

    • Dissolve intermediate in DCM. Add TFA (20% v/v). Stir 2 hours.

    • Evaporate TFA. Neutralize with basic resin or NaOH workup to obtain the free base.

Synthesis of N-((Piperidin-2-yl)methyl)benzamide (The Stable 2-yl Isomer)

This route requires handling the chiral center and protecting the piperidine nitrogen.

Workflow:

  • Starting Material: 2-(Aminomethyl)piperidine (often supplied as racemate or pure enantiomer).

  • Selective Protection: The primary amine (aminomethyl) is more nucleophilic than the hindered secondary amine (piperidine), but selectivity is poor. Better Route: Start with Boc-2-aminomethylpiperidine (N-ring protected).

  • Coupling & Deprotection: Similar to the 4-yl route.

SynthesisWorkflow cluster_4yl 4-yl Isomer Synthesis cluster_2yl 2-yl Isomer (Stable Surrogate) S1 1-Boc-4-aminopiperidine S2 Amide Coupling (R-COOH + EDC) S1->S2 S3 TFA Deprotection S2->S3 S4 Product: N-(Piperidin-4-yl)benzamide S3->S4 A1 1-Boc-2-aminomethylpiperidine A2 Amide Coupling (R-COOH + HATU) A1->A2 A3 TFA Deprotection A2->A3 A4 Product: N-((Piperidin-2-yl)methyl)benzamide A3->A4

Figure 2: Parallel synthetic workflows for the 4-yl and 2-yl (methyl) isomers.

Part 4: Analytical Validation & References

To distinguish these isomers analytically (e.g., if checking for regioisomeric impurities), rely on NMR and Fragmentation Patterns .

NMR Signatures[4]
  • 4-yl Isomer:

    • ¹H NMR: The methine proton at C4 (attached to amide N) typically appears as a multiplet (tt) around 3.8 - 4.1 ppm .

    • Symmetry: The C2 and C6 protons are equivalent (if N-unsubstituted), simplifying the spectrum.

  • 2-yl Isomer (Surrogate):

    • ¹H NMR: The methylene protons (-CH₂-NH-CO-) appear as a diastereotopic pair (ABX system) around 3.2 - 3.6 ppm . The C2 methine is shielded, appearing upstream (~2.6 - 3.0 ppm).

    • Complexity: Lack of symmetry results in distinct signals for all piperidine ring protons.

References[4][6][7][8][9][10]
  • Structural Stability of Piperidines:

    • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Refer to section on Hemiaminal stability).

  • Pharmacology of Piperidin-4-yl Benzamides:

    • Lezoualc'h, F., et al. (2018).[1][2] "Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways." Archives of Pharmacal Research, 41, 1149–1161.

  • Conformational Analysis of Piperidine Amides:

    • Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614.

  • Synthetic Protocols for Piperidine Amides:

    • BenchChem Technical Guides. (2025).[2][3] "Solubility and Stability of Piperidin-2-ylmethylacetate and related amides."

  • GPR119 Agonists (4-yl scaffold):

    • Ritter, K., et al. (2012). "GPR119 agonists for the treatment of type 2 diabetes." Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Therapeutic Potential of N-(2-piperidinyl-ethyl) Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-(2-piperidinyl-ethyl) benzamide scaffold represents a versatile and highly promising chemical framework in modern medicinal chemistry. Analogs built upon this core structure have demonstrated significant therapeutic potential across a spectrum of diseases, most notably in central nervous system (CNS) disorders and oncology. This is largely attributed to their potent and often selective interaction with key biological targets, including sigma receptors (σR) and dopamine receptors. This guide provides an in-depth analysis of the mechanism of action, structure-activity relationships (SAR), and key therapeutic applications of these compounds. Furthermore, it outlines a comprehensive, field-proven workflow for their preclinical evaluation, complete with detailed experimental protocols, to empower researchers in the rational design and development of next-generation therapeutics based on this privileged scaffold.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are a cornerstone of pharmaceutical development, possessing a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1]. The structural simplicity and synthetic tractability of the benzamide core allow for extensive chemical modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. The incorporation of a basic piperidine or piperazine moiety is a common strategy to introduce favorable characteristics, such as improved solubility and the ability to interact with targets in the CNS[2]. The specific N-(2-piperidinyl-ethyl) linkage has proven particularly effective in orienting the molecule for optimal interaction with key receptor systems.

Primary Molecular Target: The Sigma-1 Receptor (σ1R)

While some benzamide analogs show affinity for dopamine (D2/D3) and serotonin (5-HT) receptors, making them relevant for antipsychotic applications, a significant and compelling body of research points to the Sigma-1 Receptor (σ1R) as a primary target for many N-(2-piperidinyl-ethyl) benzamide derivatives[3][4][5][6][7].

The σ1R is a unique, ligand-operated molecular chaperone located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[8][9][10]. It is not a classical G-protein coupled receptor or ion channel but rather an intracellular protein that modulates a host of cellular functions, including:

  • Calcium Homeostasis: Regulating Ca2+ signaling between the ER and mitochondria[8][9].

  • Ion Channel Modulation: Interacting with and modulating various voltage-gated ion channels[11].

  • ER Stress Response: Attenuating ER stress and the subsequent unfolded protein response (UPR)[8][9].

  • Neuronal Survival and Plasticity: Promoting neuroprotective pathways and synaptic health[9][11].

Given its central role in maintaining cellular homeostasis, the σ1R has emerged as a compelling therapeutic target for neurodegenerative diseases, psychiatric disorders, and cancer[9][10][12][13].

Mechanism of Action at the σ1R

Ligands, such as certain benzamide analogs, can act as either agonists or antagonists at the σ1R, leading to distinct downstream effects. Upon binding an agonist, the σ1R is thought to dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to interact with various "client" proteins, including ion channels and receptors, thereby modulating their activity to promote cell survival[9]. Antagonists, conversely, block these protective functions.

Below is a diagram illustrating the proposed signaling pathway initiated by a σ1R agonist.

sigma1_pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_cellular_effects Cellular Outcomes s1r_bip σ1R-BiP Complex (Inactive State) s1r_active Active σ1R s1r_bip->s1r_active Agonist Binding (e.g., Benzamide Analog) ip3r IP3 Receptor s1r_active->ip3r Modulates er_stress Reduced ER Stress s1r_active->er_stress Attenuates ca_er ER Ca2+ ip3r->ca_er Opens ca_mito Mitochondrial Ca2+ Uptake ca_er->ca_mito Transfer survival Enhanced Cell Survival & Neuroprotection ca_mito->survival ligand Benzamide Agonist ligand->s1r_bip

Caption: Proposed mechanism of σ1R activation by an agonist ligand.

Therapeutic Applications

The unique modulatory functions of σ1R ligands have positioned N-(2-piperidinyl-ethyl) benzamide analogs as promising candidates in several key therapeutic areas.

Neurodegenerative Diseases

Conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) are characterized by common pathological mechanisms including ER stress, calcium dysregulation, and mitochondrial dysfunction[9][12]. By targeting the σ1R, benzamide agonists can potentially counteract these neurotoxic processes, offering a neuroprotective therapeutic strategy[8][9][11]. Some analogs have also been investigated for their potential as acetylcholinesterase (AChE) inhibitors, another key target in AD therapy[14].

Psychiatric Disorders

The historical development of substituted benzamides like amisulpride has established their efficacy as antipsychotic agents, primarily through antagonism of dopamine D2/D3 receptors[6][7]. Newer analogs that combine D2/D3 affinity with σ1R modulation may offer an improved profile for treating schizophrenia, addressing both positive and negative symptoms with potentially fewer side effects[3][4][5]. Furthermore, the anxiolytic and antidepressant effects of σ1R agonists are actively being explored[15].

Neuropathic Pain

Sigma-1 receptor antagonists have shown significant promise in preclinical models of neuropathic pain[2]. The development of dual-target ligands that combine σ1R antagonism with mu-opioid receptor agonism is an innovative strategy aiming to provide potent analgesia with a reduced side-effect profile compared to traditional opioids[16].

Oncology

The σ1R is often overexpressed in cancer cells, where it contributes to proliferation and survival[13]. Therefore, σ1R antagonists can inhibit cancer cell migration and induce apoptosis, making this target attractive for oncology drug development[15]. Some N-substituted benzamide derivatives have shown potent antitumor activity against various cancer cell lines, including liver cancer (HepG2)[17][18].

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the N-(2-piperidinyl-ethyl) benzamide scaffold has yielded crucial insights into the structural requirements for potent and selective activity.

Compound ScaffoldKey Substitutions & InsightsTarget Affinity ProfileReference
General Benzamide The linker length between the piperidine and the amide nitrogen is critical. An ethyl linker is often optimal for σ1R affinity.Varies: σ1R, σ2R, D2, 5-HT[19]
Piperidine Propionamide N-aryl propionamide modifications and 4-substituted piperidine rings are key for dual activity.Potent σ1R antagonists and μ-opioid agonists.[16]
N-(piperidine-4-yl)benzamide N-benzyl substitution on the piperidine ring enhances activity. Difluorobenzyl groups show high potency.Potent antitumor activity (e.g., HepG2 cells).[18]
Inverted Benzamide Inverting the amide bond and modulating substituents on the benzyl ring can optimize σ1R affinity and selectivity over σ2R.High σ1R affinity with improved safety profiles.[10]

Scientist's Note: The structure-activity relationship (SAR) is not always linear. Small changes, such as moving a halogen from the meta to the para position, can significantly alter binding affinity and functional activity[10][20]. Therefore, iterative cycles of design, synthesis, and biological evaluation are essential for successful lead optimization.

Preclinical Characterization Workflow

A robust and logical workflow is critical for advancing a lead compound. The following diagram and protocols outline a standard preclinical evaluation cascade for N-(2-piperidinyl-ethyl) benzamide analogs.

Caption: A typical preclinical drug discovery workflow for benzamide analogs.

Detailed Protocol: σ1R Competitive Radioligand Binding Assay

This protocol describes a trustworthy method to determine the binding affinity (Ki) of a test compound for the σ1R. It is a self-validating system through the inclusion of controls for total and non-specific binding.

Objective: To determine the inhibition constant (Ki) of a novel benzamide analog at the human σ1R.

Materials:

  • Membrane Preparation: Commercially available membranes from cells expressing recombinant human σ1R (e.g., from guinea pig liver, which has high σ1R density).

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1R ligand[21][22].

  • Assay Buffer: Tris-HCl buffer, pH 7.4.

  • Non-specific Agent: Haloperidol (10 µM) or another high-affinity, structurally distinct σ1R ligand.

  • Test Compound: Serial dilutions of the N-(2-piperidinyl-ethyl) benzamide analog.

  • Scintillation Cocktail & Vials.

  • 96-well filter plates and vacuum manifold.

Methodology:

  • Preparation (Scientist's Note: All preparations should be done on ice to maintain protein integrity):

    • Thaw the σ1R membrane preparation on ice. Dilute to a final concentration of ~20-40 µg protein per well in ice-cold Assay Buffer. This concentration should be optimized empirically to ensure a good signal-to-noise ratio[21].

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Prepare a solution of [³H]-(+)-Pentazocine in Assay Buffer at a concentration near its known Kd value (e.g., 2-3 nM). This ensures that the binding is sensitive to competition.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add 50 µL Assay Buffer, 25 µL [³H]-(+)-Pentazocine solution, and 25 µL of the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 25 µL [³H]-(+)-Pentazocine solution, and 25 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 25 µL [³H]-(+)-Pentazocine solution, and 25 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 120 minutes with gentle shaking to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash each filter 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

    • Rationale: The rapid filtration and cold buffer wash are critical to minimize the dissociation of the radioligand from the receptor while effectively removing unbound radioactivity.

  • Quantification:

    • Punch out the filters from the plate into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow vials to sit for at least 4 hours in the dark before counting.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Challenges and Future Directions

While the N-(2-piperidinyl-ethyl) benzamide scaffold holds immense promise, challenges remain. Achieving high selectivity for σ1R over σ2R and other off-target receptors is crucial to minimize side effects[10]. Furthermore, ensuring favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly blood-brain barrier penetration for CNS targets, is a key hurdle in development.

The future of this chemical class lies in the rational design of multi-target ligands and the exploration of novel therapeutic areas. By combining a deep understanding of SAR with robust preclinical evaluation workflows, researchers can unlock the full therapeutic potential of these versatile compounds.

References

  • PubMed. (n.d.). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Retrieved from [Link]

  • ACS Publications. (n.d.). Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Retrieved from [Link]

  • Bentham Science. (n.d.). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Role of sigma-1 receptors in neurodegenerative diseases. Retrieved from [Link]

  • PubMed. (n.d.). Consensus on the use of substituted benzamides in psychiatric patients. Retrieved from [Link]

  • PubMed. (n.d.). Spotlight on amisulpride in schizophrenia. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Sigma Receptor Binding Assays. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Retrieved from [Link]

  • ResearchGate. (2025). Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2025). Sigma Receptor Binding Assays. Retrieved from [Link]

  • YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Retrieved from [Link]

  • PubMed. (2013). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. Retrieved from [Link]

  • ResearchGate. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological screening of some piperidine substituted benzimidazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]

  • PubMed. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]

  • IRIS UNICT. (2024). A focus on piperidine and piperazine scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solubility Optimization of N-(2-Piperidin-2-yl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solubility profile and preparation protocols for N-(2-Piperidin-2-yl-ethyl)-benzamide (CAS: 1016842-36-6). While this compound exhibits favorable solubility in organic solvents like DMSO, its behavior in aqueous media is strictly pH-dependent due to the basic piperidine moiety (pKa ~11.2).

Critical Observation: Researchers frequently encounter precipitation when diluting high-concentration DMSO stocks into neutral buffers (PBS, pH 7.4). This is often misdiagnosed as poor compound quality but is actually a "kinetic solubility" failure caused by the deprotonation equilibrium. This note provides a validated workflow to prevent experimental artifacts.

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

To master the solubility of this compound, one must understand its structural duality. It is an amphiphilic base .

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 232.32 g/mol Small molecule; generally kinetically fast to dissolve.
LogP (Lipophilicity) ~2.8Moderately lipophilic. Requires organic co-solvent (DMSO) for high concentrations.
pKa (Basic Amine) ~11.2 (Piperidine)CRITICAL: At pH < 9, the nitrogen is protonated (

), enhancing water solubility.[1] At pH > 10, it is neutral and lipophilic.
H-Bond Donors 2 (Amide NH, Amine NH)Good potential for hydrogen bonding with water, provided the crystal lattice energy is overcome.

Protocol A: Preparation of DMSO Stock Solution (The "Gold Standard")

Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions because it disrupts strong solute-solute interactions. However, DMSO is hygroscopic; absorbed atmospheric water can cause the benzamide derivative to precipitate over time.

Reagents & Equipment
  • Compound: N-(2-Piperidin-2-yl-ethyl)-benzamide (Solid).[2][3]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vials: Amber glass vials (to prevent photodegradation) with PTFE-lined caps.

  • Gas: Argon or Nitrogen stream (optional but recommended).

Step-by-Step Procedure
  • Calculation: Determine the mass required for a 50 mM stock solution.

    • Formula:

      
      
      
    • Example: To make 1 mL of 50 mM stock:

      
      .
      
  • Weighing: Weigh the solid directly into the amber vial. Do not weigh on a weigh boat and transfer, as static charge can cause loss of the fine powder.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Checkpoint: If particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be visually clear and colorless.

  • Storage: Overlay with argon/nitrogen gas, cap tightly, and store at -20°C.

    • Stability:[4][5][6] Stable for ~6 months.[6] Avoid repeated freeze-thaw cycles (aliquot into smaller volumes if necessary).

Protocol B: Aqueous Dilution (The "pH Trap")

The Challenge: Diluting a 50 mM DMSO stock 1:1000 into PBS (pH 7.4) usually works. However, diluting 1:100 (to get 500 µM) often results in a "crash out" because the local concentration exceeds the kinetic solubility limit before the protonation equilibrium stabilizes.

Workflow Visualization

SolubilityWorkflow cluster_mechanism Mechanism of Action Solid Solid Compound (Free Base) DMSO DMSO Stock (50 mM) Solid->DMSO Dissolve (Vortex/Sonicate) Intermed Intermediate Dilution (10x Final Conc) DMSO->Intermed Stepwise Dilution (Prevents Shock) FinalAcid Acidic Buffer (pH < 6) High Solubility Intermed->FinalAcid Stable FinalNeut Neutral Buffer (pH 7.4) Risk of Precipitation Intermed->FinalNeut Check Turbidity! Protonated Protonated (NH+) Soluble Neutral Neutral (N) Insoluble Protonated->Neutral pH > pKa (11.2) Neutral->Protonated pH < pKa

Figure 1: Solubility workflow and pH-dependent mechanism. The transition from DMSO to aqueous buffer must be managed carefully to maintain the protonated, soluble state.

Step-by-Step Dilution Strategy
  • Thaw: Warm the DMSO stock to Room Temperature (RT) completely. Vortex to ensure homogeneity.

  • The "Step-Down" Dilution (Recommended for >10 µM final conc):

    • Do not blast the DMSO stock directly into the buffer.

    • Prepare an intermediate dilution in pure water or 50% DMSO/Water.

    • Example: To get 100 µM final in assay:

      • Dilute 50 mM Stock 1:10 into water

        
         5 mM Intermediate.
        
      • Dilute 5 mM Intermediate 1:50 into Assay Buffer

        
         100 µM Final.
        
  • pH Verification: Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or PBS). The addition of the basic compound (if high concentration) can shift the pH; however, at <100 µM, this is negligible.

  • Validation (Nephelometry/Visual):

    • Hold the vial up to a light source.

    • Pass: Solution is crystal clear.

    • Fail: Solution looks "milky" or has a Tyndall effect (scattering light). Do not use.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in DMSO Wet DMSO (Hygroscopic uptake).Use fresh anhydrous DMSO. Warm to 37°C.
Precipitation in PBS "Kinetic Crash" or Salting Out.Use the "Step-Down" dilution method.[6] Lower the final concentration.
Inconsistent IC50 Data Variable solubility = Variable effective concentration.Verify solubility limit. If testing >50 µM, confirm solubility via HPLC.
Oil droplets forming Compound is "oiling out" rather than crystallizing.This is common for lipophilic bases. Add 0.5% Tween-80 or Cyclodextrin to the buffer to stabilize.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).
  • PubChem Compound Summary. (n.d.). N-(2-(Piperidin-2-yl)ethyl)benzamide (CID 1016842-36-6).[2][3] National Center for Biotechnology Information.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Mechanistic basis for pKa-dependent solubility).

Sources

Application Notes & Protocols: A Guide to the Synthesis of 2-(2-Aminoethyl)piperidine Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1] When coupled with a benzamide moiety, the resulting derivatives often exhibit a wide range of pharmacological activities, making them attractive targets in drug discovery.[2][3] This guide provides an in-depth technical overview of the synthetic preparation of 2-(2-aminoethyl)piperidine benzamide derivatives. We will explore two primary synthetic strategies: the classical acyl chloride approach and the more contemporary use of peptide coupling agents. This document is designed to provide not only step-by-step protocols but also the underlying chemical rationale to empower researchers in their experimental design and execution.

Introduction: The Significance of the Piperidine-Benzamide Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of biologically active compounds.[1][4] Its conformational flexibility allows it to interact with a variety of biological targets, leading to applications as anticancer, antiviral, analgesic, and antipsychotic agents.[2][5] The benzamide group, on the other hand, is a common pharmacophore that can participate in crucial hydrogen bonding interactions with protein targets. The combination of these two moieties in the 2-(2-aminoethyl)piperidine benzamide scaffold creates a versatile molecular framework with significant potential for developing novel therapeutics targeting a range of diseases, from cancer to neurological disorders.[6][7]

The core synthetic challenge lies in the efficient and clean formation of the amide bond between the primary amine of the 2-(2-aminoethyl)piperidine side chain and a substituted benzoic acid. The choice of synthetic route can significantly impact yield, purity, and compatibility with other functional groups on the molecule.

cluster_Components Core Molecular Scaffolds cluster_Product Target Molecule Piperidine 2-(2-Aminoethyl)piperidine (Nucleophile) Coupling Amide Bond Formation (Key Synthetic Step) Piperidine->Coupling Benzoyl Substituted Benzoic Acid / Benzoyl Chloride (Electrophile) Benzoyl->Coupling Product 2-(2-Aminoethyl)piperidine Benzamide Derivative Coupling->Product

Caption: Logical relationship of the core components in the synthesis.

Synthetic Strategies for Amide Bond Formation

The formation of the target amide bond can be approached through several methods. Below, we detail two of the most common and reliable strategies, outlining their mechanisms, advantages, and disadvantages.

FeatureRoute 1: Acyl Chloride (Schotten-Baumann)Route 2: Peptide Coupling Agents
Reagents Benzoyl Chloride, Base (e.g., Triethylamine)Benzoic Acid, Coupling Agent (e.g., EDC, HATU), Base
Mechanism Nucleophilic Acyl SubstitutionIn situ activation of carboxylic acid
Conditions Often requires anhydrous conditions; can be harshGenerally mild reaction conditions
Byproducts Stoichiometric HCl (neutralized by base)Water-soluble urea (EDC) or other soluble byproducts
Advantages Cost-effective, high reactivity, simple procedureHigh yields, low racemization, broad functional group tolerance
Disadvantages Limited to available acyl chlorides, potential for side reactionsHigher reagent cost, may require additives (e.g., HOBt)
Route 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This classical method involves the reaction of the primary amine of 2-(2-aminoethyl)piperidine with a pre-formed benzoyl chloride.[8] The reaction is a nucleophilic acyl substitution where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is required to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[8]

Causality: The high reactivity of the acyl chloride makes this a rapid and often high-yielding reaction. However, this same reactivity can be a drawback, as it may not be compatible with sensitive functional groups elsewhere in the molecule. Furthermore, the generation of HCl necessitates a base, which can complicate purification.

Route 2: Synthesis via Amide Coupling Agents

Modern organic synthesis frequently employs coupling agents to facilitate amide bond formation directly from a carboxylic acid and an amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[9] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide, releasing a water-soluble urea byproduct.[9] To minimize side reactions and reduce potential racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[10]

Causality: This method offers superior control and milder conditions compared to the acyl chloride route. By avoiding the need to first synthesize a reactive acyl chloride, it allows for a more direct and often cleaner reaction with a broader range of substrates. The water-solubility of the EDC byproduct simplifies the purification process significantly.

A Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive) A->Intermediate + EDC (Activation) EDC EDC EDC->Intermediate Product Target Amide (R-CONH-R') Intermediate->Product + Amine (Nucleophilic Attack) Byproduct Water-Soluble Urea Byproduct Intermediate->Byproduct Amine 2-(2-aminoethyl)piperidine (R'-NH2) Amine->Product

Caption: Mechanism of EDC-mediated amide coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol for Route 2: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of a 2-(2-aminoethyl)piperidine benzamide derivative using EDC and HOBt.

Materials and Reagents

ReagentFormulaM.W.Amount (mmol)
Substituted Benzoic AcidVariesVaries1.0
2-(2-Aminoethyl)piperidineC₇H₁₆N₂128.221.0
EDC·HClC₉H₁₈N₃Cl191.701.2
HOBtC₆H₅N₃O135.121.2
Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.5
Dichloromethane (DCM)CH₂Cl₂84.93~20 mL

Step-by-Step Procedure

  • Dissolution: To a clean, dry round-bottom flask, add the substituted benzoic acid (1.0 mmol) and dissolve it in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve 2-(2-aminoethyl)piperidine (1.0 mmol) and Diisopropylethylamine (DIPEA, 2.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure benzamide derivative.

start Start dissolve 1. Dissolve Benzoic Acid, EDC, HOBt in DCM start->dissolve add_amine 2. Add solution of 2-(2-aminoethyl)piperidine and DIPEA at 0°C dissolve->add_amine react 3. Stir at Room Temperature (12-18h) add_amine->react workup 4. Aqueous Workup (HCl, NaHCO₃, Brine) react->workup purify 5. Dry, Concentrate, and Purify via Chromatography workup->purify characterize 6. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis protocol.

Characterization and Validation

Confirming the structure and purity of the synthesized 2-(2-aminoethyl)piperidine benzamide derivative is a critical step for ensuring the trustworthiness of the protocol.[11] The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is essential for confirming the presence of key structural motifs.[11]

    • Aromatic Protons: Signals typically appear in the δ 7.0-8.0 ppm region, with splitting patterns dependent on the substitution of the benzoyl ring.

    • Amide Proton (N-H): A broad singlet or triplet is expected between δ 6.0-8.5 ppm. Its chemical shift can be concentration and solvent-dependent.

    • Piperidine & Ethyl Protons: A complex series of multiplets will be observed in the aliphatic region (δ 1.0-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework.[12]

    • Amide Carbonyl (C=O): A characteristic signal will appear downfield, typically in the δ 165-175 ppm range.

    • Aromatic Carbons: Signals will be present in the δ 120-140 ppm region.

    • Aliphatic Carbons: Signals corresponding to the piperidine and ethyl carbons will be observed upfield (δ 20-60 ppm).

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.[11] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ in ESI mode) corresponding to the calculated mass of the target compound.[13]

References

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.). Google Scholar.
  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem, e202100735.
  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Structure of N-(piperidine-4-yl) benzamide derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1).
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). PMC. [Link]

  • Synthesis and characterization of benzamide metal complexes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Analgesic activity of alkyl piperidine deriv
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]

  • Synthesis of benzamide derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]

  • Reductive amination and amide synthesis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. (2013). PubMed. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 14, 2026, from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

Sources

Application Note & Protocol: Efficient Amide Coupling of Benzoyl Chloride and 2-(Piperidin-2-yl)ethan-1-amine via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-(piperidin-2-yl)ethyl)benzamide through the amide coupling of benzoyl chloride and 2-(piperidin-2-yl)ethan-1-amine. We present a detailed protocol based on the robust Schotten-Baumann reaction, a widely utilized method for the acylation of amines.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, explores critical process parameters, and offers a step-by-step experimental procedure, including purification and characterization of the final product. The information herein is designed to enable researchers to confidently and efficiently synthesize this and structurally related molecules, which are of interest in medicinal chemistry.

Introduction: The Significance of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals and biologically active molecules. The reaction between an amine and an acyl chloride is a fundamental method for forging this critical linkage.[4] The target molecule, N-(2-(piperidin-2-yl)ethyl)benzamide, incorporates a piperidine moiety, a common scaffold in drug discovery, linked to a benzoyl group. This structure serves as a valuable intermediate for the synthesis of more complex pharmaceutical agents.

The Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, provides a reliable and scalable method for the acylation of amines and alcohols.[2][3] The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.[1] This application note will focus on a modified Schotten-Baumann protocol using an organic base in a homogenous system.

Mechanistic Insight: The Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 2-(piperidin-2-yl)ethan-1-amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Benzoyl_Chloride Benzoyl Chloride Attack Attack Benzoyl_Chloride->Attack Amine 2-(Piperidin-2-yl)ethan-1-amine Amine->Attack Nucleophilic Attack Base Triethylamine (Et3N) Base->Attack Base Catalyst (HCl Scavenger) Solvent Dichloromethane (DCM) Amide N-(2-(Piperidin-2-yl)ethyl)benzamide Purification Purification Amide->Purification Work-up & Salt Triethylammonium Chloride Salt->Purification Tetrahedral_Intermediate Tetrahedral_Intermediate Attack->Tetrahedral_Intermediate Forms Tetrahedral_Intermediate->Amide Collapse & Chloride Elimination Final_Product Final_Product Purification->Final_Product Yields

Caption: Reaction mechanism workflow for the Schotten-Baumann amide coupling.

The crucial role of the base, in this case, triethylamine, is to scavenge the HCl generated during the reaction.[1] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] The choice of an organic base like triethylamine over an inorganic base like NaOH allows for a homogeneous reaction in an organic solvent like dichloromethane (DCM).

Reagents and Materials

Table 1: Reagent and Material Specifications

Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
Benzoyl ChlorideC₇H₅ClO140.57≥99%Sigma-AldrichLachrymator, handle in a fume hood.
2-(Piperidin-2-yl)ethan-1-amineC₇H₁₆N₂128.22≥97%Combi-BlocksHygroscopic, store under inert gas.
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Fisher ScientificCorrosive, handle with care.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Acros OrganicsStore over molecular sieves.
Silica GelSiO₂60.08230-400 meshMerckFor column chromatography.
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWRFor chromatography.
HexanesC₆H₁₄86.18ACS GradeVWRFor chromatography.
MethanolCH₃OH32.04ACS GradeVWRFor chromatography.

Experimental Protocol

Reaction Setup

G cluster_setup Reaction Setup cluster_workup Work-up and Purification A 1. Dissolve 2-(piperidin-2-yl)ethan-1-amine and triethylamine in anhydrous DCM in a round-bottom flask with a stir bar. B 2. Place the flask in an ice bath and stir for 10 minutes. A->B C 3. Add benzoyl chloride dropwise to the cooled solution. B->C D 4. Remove the ice bath and allow the reaction to stir at room temperature. C->D E 5. Monitor reaction completion by TLC. D->E F 6. Quench the reaction with water and perform a liquid-liquid extraction. E->F G 7. Dry the organic layer and concentrate under reduced pressure. F->G H 8. Purify the crude product by flash column chromatography. G->H

Caption: Experimental workflow for the synthesis of N-(2-(piperidin-2-yl)ethyl)benzamide.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(piperidin-2-yl)ethan-1-amine (5.00 g, 39.0 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (100 mL) to the flask and stir until the amine is fully dissolved.

  • Add triethylamine (6.5 mL, 46.8 mmol, 1.2 equiv) to the solution.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Slowly add benzoyl chloride (4.7 mL, 40.9 mmol, 1.05 equiv) dropwise to the cooled solution over 15 minutes. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 90:9:1 DCM:Methanol:Triethylamine.

Work-up and Purification
  • Once the reaction is complete (as indicated by the consumption of the starting amine by TLC), quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

  • Purify the crude product by flash column chromatography on silica gel.

    • Mobile Phase: A gradient of 1-5% methanol in dichloromethane with 0.5% triethylamine. The triethylamine is added to prevent peak tailing of the basic product on the acidic silica gel.[5]

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-(2-(piperidin-2-yl)ethyl)benzamide as a white to off-white solid.

Characterization

The structure and purity of the synthesized N-(2-(piperidin-2-yl)ethyl)benzamide can be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ 7.75-7.72 (m, 2H, Ar-H), 7.48-7.40 (m, 3H, Ar-H), 6.80 (br s, 1H, NH-amide), 3.65-3.55 (m, 1H), 3.45-3.35 (m, 1H), 3.10-3.00 (m, 1H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 1.90-1.40 (m, 6H, piperidine-CH₂), 1.30-1.15 (m, 2H, ethyl-CH₂).
¹³C NMR (101 MHz, CDCl₃) δ 167.8 (C=O), 134.5 (Ar-C), 131.5 (Ar-CH), 128.6 (Ar-CH), 126.9 (Ar-CH), 59.8 (piperidine-CH), 46.5 (piperidine-CH₂), 40.2 (ethyl-CH₂), 37.8 (ethyl-CH₂), 30.5 (piperidine-CH₂), 26.2 (piperidine-CH₂), 24.8 (piperidine-CH₂).
Mass Spec (ESI) Calculated for C₁₄H₂₀N₂O [M+H]⁺: 233.16; Found: 233.2.
Melting Point Literature values may vary, expected in the range of 110-120 °C.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are anhydrous, as benzoyl chloride is highly reactive with water. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture.

  • Diacylation: The use of a slight excess of the amine or controlled addition of benzoyl chloride can minimize the formation of the diacylated product, where both the primary and secondary amines of the piperidine ring are acylated.

  • Purification Challenges: The basic nature of the product can cause streaking on silica gel columns. The addition of a small amount of triethylamine to the eluent is crucial for obtaining a good separation.[5]

  • Safety: Benzoyl chloride is a lachrymator and corrosive.[6][7][8][9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine is also corrosive and should be handled with care.

Conclusion

The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of N-(2-(piperidin-2-yl)ethyl)benzamide. The protocol detailed in this application note, utilizing triethylamine as a base in a homogeneous dichloromethane system, offers a straightforward procedure with a simple work-up and purification. By understanding the reaction mechanism and key experimental parameters, researchers can successfully synthesize this and other valuable amide-containing molecules for applications in drug discovery and development.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction? Available at: [Link]

  • Stobec. (n.d.). SAFETY DATA SHEET: Benzoyl chloride. Available at: [Link]

  • LASEC. (n.d.). MATERIAL SAFETY DATA SHEET Benzoyl chloride. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

Sources

Application Note: A Practical Guide to the Handling and Storage of Hygroscopic Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine and its diverse salt forms are foundational components in contemporary medicinal chemistry, integral to a vast array of small-molecule pharmaceuticals. A significant challenge associated with many of these salts is their inherent hygroscopicity—the propensity to absorb moisture from the atmosphere. This characteristic poses considerable difficulties in research and development, affecting the compound's stability, leading to inaccuracies in weighing, compromising the consistency of formulations, and ultimately impacting therapeutic efficacy. This application note serves as an exhaustive guide for researchers, scientists, and professionals in drug development, detailing the optimal practices for the handling and storage of hygroscopic piperidine salts. It elaborates on the fundamental principles of hygroscopicity, presents stringent protocols for environmental control and sample management, and outlines methods for their characterization.

Introduction: The Challenge of Hygroscopicity in Piperidine Salts

The piperidine ring is a prevalent scaffold in the pharmaceutical industry, valued for its advantageous physicochemical properties and its role as a versatile synthetic intermediate. Upon protonation to form salts such as hydrochloride, hydrobromide, or tartrate, its polarity is enhanced, often resulting in a heightened affinity for water molecules. This hygroscopic nature can lead to several downstream complications:

  • Inaccurate Weighing: The absorption of atmospheric moisture can artificially increase the measured mass of a compound, causing substantial errors in the preparation of solutions and in dose calculations.[1]

  • Chemical Degradation: The presence of water can catalyze hydrolysis or other degradation processes, thereby compromising the chemical integrity of the active pharmaceutical ingredient (API).[2]

  • Physical State Alterations: Moisture absorption can trigger changes in the physical form of the salt, such as deliquescence (dissolving in the absorbed water) or modifications to its crystalline structure. These changes can, in turn, affect solubility, dissolution rates, and bioavailability.

  • Compromised Formulation: Within a drug product, uncontrolled hydration may result in caking, altered powder flow properties, and diminished stability of the final dosage form.[3]

A thorough understanding and control of these variables are essential for producing dependable experimental data and for the development of robust and stable pharmaceutical products.

Understanding Hygroscopicity: Mechanisms and Classification

Hygroscopicity is the result of the interaction between a solid substance and water vapor present in the surrounding environment. The rate and extent of moisture uptake are contingent upon the compound's chemical structure, its crystal lattice energy, and the ambient relative humidity (RH).

Mechanism of Water Sorption: Water molecules may be adsorbed onto the surface of a crystal or absorbed into its bulk structure. While this process is often reversible, it can occasionally lead to permanent alterations in the solid state. The hygroscopic behavior of a salt is determined by the strength of the interaction between the salt and water.

Hygroscopicity Classification: The European Pharmacopoeia provides a widely accepted classification system for the hygroscopicity of pharmaceutical solids. This system categorizes materials based on the percentage increase in mass after being stored at 80% RH and 25°C for 24 hours.

ClassificationMass Increase (w/w)Description
Non-hygroscopic < 0.2%Exhibits no significant moisture absorption.
Slightly hygroscopic ≥ 0.2% and < 2%Absorbs a minor amount of moisture.
Hygroscopic ≥ 2% and < 15%Readily absorbs moisture.
Very hygroscopic ≥ 15%Absorbs a substantial amount of moisture.
Deliquescent Sufficient to form a liquidAbsorbs enough moisture to dissolve completely.

It is imperative to characterize the specific hygroscopicity profile of each new piperidine salt to define the appropriate handling and storage procedures.

Core Protocols for Handling and Storage

A comprehensive strategy is required to mitigate the risks associated with hygroscopic piperidine salts. This includes controlling the environment, utilizing suitable equipment, and adhering to rigorous handling protocols.

Environmental Control

The primary defense against moisture absorption is the strict control of the laboratory environment.

  • Low-Humidity Environments: Handling of hygroscopic salts should, whenever feasible, be conducted in a controlled low-humidity setting.

    • Glove Boxes: For compounds that are highly sensitive, a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the preferred standard, offering the most robust protection against atmospheric moisture.

    • Dry Rooms/Desiccators: For materials that are less sensitive, a dedicated low-humidity room or a well-maintained desiccator cabinet can offer sufficient protection. It is crucial to ensure that desiccants, such as silica gel or molecular sieves, are regularly regenerated or replaced.

Weighing Protocol for Hygroscopic Salts

Accurate weighing is of utmost importance and necessitates specific procedures to minimize exposure to moisture.

Workflow for Accurate Weighing:

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing (Low-Humidity Environment) cluster_dissolution Dissolution & Transfer P1 Equilibrate compound to ambient temperature in a desiccator P2 Tare a clean, dry weighing vessel (e.g., vial) P1->P2 Minimize thermal drift W1 Quickly add compound to the tared vessel P2->W1 Use anti-static pan W2 Seal the vessel immediately W1->W2 Minimize air exposure W3 Record the stable mass reading W2->W3 Allow balance to stabilize D1 Add a suitable solvent to the vessel W3->D1 Proceed immediately D2 Ensure complete dissolution D1->D2 Vortex/sonicate if needed D3 Quantitatively transfer the solution D2->D3 Rinse vessel multiple times

Figure 1. Workflow for weighing hygroscopic piperidine salts.

Step-by-Step Protocol:

  • Equilibration: Before opening, permit the sealed container of the piperidine salt to equilibrate to the ambient temperature of the weighing area for a minimum of 30 minutes. This action prevents the condensation of atmospheric moisture onto the cooler powder.

  • Vessel Preparation: Choose a weighing vessel that has a secure closure, such as a screw-cap vial or a flask equipped with a ground glass stopper.

  • Taring: Place the empty, sealed vessel on the analytical balance and tare its mass.

  • Transfer: In a low-humidity environment, such as a glove box or desiccator, quickly transfer an approximate quantity of the salt into the tared vessel. Minimize the duration for which the stock bottle and the weighing vessel are open.

  • Sealing: Promptly and securely seal the weighing vessel.

  • Weighing: Return the sealed vessel to the balance and record the stable mass. A continuous, unidirectional drift in the reading may indicate moisture uptake or the presence of static charge.[1]

  • Dissolution: If preparing a solution, add the appropriate solvent directly to the weighing vessel to ensure that the entire weighed amount is utilized.

  • Quantitative Transfer: If the solution must be moved to a different container, such as a volumetric flask, rinse the weighing vessel multiple times with the solvent to guarantee a complete and quantitative transfer.

Storage Conditions

Appropriate long-term storage is vital for preserving the integrity of hygroscopic piperidine salts.

Recommended Storage Hierarchy:

Storage ConditionSuitabilityKey Considerations
Sealed Ampoule under Inert Gas Optimal for the long-term storage of highly sensitive compounds.Offers the highest level of protection against moisture and atmospheric degradation.
Glove Box (-80°C to RT) Excellent for both active use and long-term storage.Maintains a controlled, low-humidity, inert atmosphere.
Desiccator Cabinet (RT) Good for short- to medium-term storage.Requires consistent monitoring and regeneration of the desiccant. Utilize tightly-sealing containers within the desiccator.
Standard Laboratory Shelf Not Recommended for hygroscopic materials.Uncontrolled humidity levels will inevitably lead to degradation and inaccurate results.

Packaging Best Practices: The selection of packaging is a critical factor in moisture control.[3]

  • Primary Container: Employ glass vials with PTFE-lined screw caps or flame-sealed ampoules. It is advisable to avoid plastic containers, which may exhibit higher water vapor permeability.

  • Secondary Packaging: Enclose the primary container in a heat-sealed, aluminized Mylar bag that includes a small desiccant pouch. This provides an additional safeguard against moisture ingress during storage.

Characterization of Hygroscopicity

To effectively implement the correct handling strategies, it is crucial to first characterize the hygroscopic properties of a new piperidine salt. Dynamic Vapor Sorption (DVS) is the premier technique for this analysis.

Dynamic Vapor Sorption (DVS) Analysis

DVS analysis quantifies the change in mass of a sample as it is subjected to a controlled, time-varying relative humidity at a constant temperature.

Experimental Protocol for DVS:

  • Sample Preparation: An accurately weighed amount of the piperidine salt, typically between 5 and 10 mg, is placed onto the DVS sample pan.

  • Drying Step: The experiment commences by drying the sample under a stream of dry nitrogen (0% RH) until a stable mass is attained. This step establishes the initial dry mass of the sample.

  • Sorption/Desorption Isotherm:

    • Sorption: The RH is increased in a stepwise fashion (e.g., in 10% RH increments from 0% to 90%). At each interval, the system maintains a constant RH until the sample mass equilibrates ( dm/dt < 0.002% min⁻¹).

    • Desorption: Subsequently, the RH is decreased in a stepwise manner back to 0% to measure the desorption profile.

  • Data Analysis: The collected data are plotted as the percentage change in mass versus RH. This graph, known as the sorption isotherm, indicates the hygroscopic classification, reveals the presence of hysteresis (differences between the sorption and desorption curves), and identifies potential phase transitions.

DVS_Workflow Start Start: Sample Loading (5-10 mg) Dry Step 1: Drying (0% RH, N2 flow) Establish Dry Mass Start->Dry Sorption Step 2: Sorption Increase RH stepwise (e.g., 0% -> 90%) Measure mass uptake at each step Dry->Sorption Equilibrate at each RH step Desorption Step 3: Desorption Decrease RH stepwise (e.g., 90% -> 0%) Measure mass loss at each step Sorption->Desorption Equilibrate at each RH step Analysis Step 4: Data Analysis Plot Isotherm (%ΔMass vs. RH) Determine Hygroscopicity Desorption->Analysis End End: Characterization Complete Analysis->End

Sources

Introduction: The Strategic Value of Privileged Scaffolds in GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to N-(2-Piperidin-2-yl-ethyl)-benzamide as a G-Protein Coupled Receptor (GPCR) Ligand Scaffold: Application Notes and Protocols

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them the target of over 30% of all approved drugs.[1][2] The discovery of novel ligands for these receptors is a cornerstone of modern pharmacology. A powerful strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, often unrelated, GPCR targets.[3] The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold, found in a vast array of clinically approved drugs targeting GPCRs and other proteins.[3][4]

This guide focuses on the N-(2-Piperidin-2-yl-ethyl)-benzamide core structure as a promising, albeit underexplored, scaffold for developing novel GPCR ligands. Its architecture combines the proven piperidine motif with a benzamide group, another structure prevalent in bioactive molecules.[5] Structurally related compounds, such as 2-piperidinyl phenyl benzamides and N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, have shown activity as allosteric modulators of the EP2 prostaglandin receptor and potent delta opioid receptor agonists, respectively.[6][7][8] Furthermore, analogues have demonstrated affinity for dopamine D₂ receptors.[9] This precedent strongly suggests that the N-(2-Piperidin-2-yl-ethyl)-benzamide scaffold is a fertile starting point for library synthesis and screening campaigns aimed at discovering new chemical probes and therapeutic candidates.

This document provides a comprehensive framework for researchers to systematically characterize derivatives of this scaffold, from initial binding assessment to detailed functional profiling and investigation of signaling bias.

Section 1: The N-(2-Piperidin-2-yl-ethyl)-benzamide Scaffold

Physicochemical Properties

Understanding the fundamental properties of the parent scaffold is the first step in any drug discovery program. These properties influence solubility, synthetic accessibility, and potential for library diversification.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O[9][10]
Molecular Weight 232.32 g/mol [9][10]
CAS Number 1016842-36-6[9][10]
LogP (Estimated) 2.8 ± 0.3[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]
Synthetic Accessibility

The scaffold is readily accessible via standard organic chemistry techniques. A common and efficient route involves the amide bond formation between benzoyl chloride and 2-(piperidin-2-yl)ethylamine.[9] This modular synthesis allows for extensive Structure-Activity Relationship (SAR) studies by simply varying the substituents on either the benzoyl chloride or the piperidine precursor.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product reactant1 Benzoyl Chloride process Amide Coupling (e.g., Triethylamine, DCM) reactant1->process reactant2 2-(Piperidin-2-yl)ethylamine reactant2->process product N-(2-Piperidin-2-yl-ethyl)-benzamide process->product

Caption: General synthetic route for the scaffold.

Section 2: The GPCR Characterization Cascade

A logical, stepwise progression of assays is critical to efficiently characterize novel ligands. This cascade is designed to first establish interaction with a target receptor and then progressively build a detailed picture of the functional consequences of that interaction.

Assay_Cascade start Start: Novel Ligand Library binding Primary Screen: Radioligand Binding Assay start->binding functional_g Secondary Screen: G-Protein Signaling Assays binding->functional_g Hits with Ki < 1µM sub_binding Determine Affinity (Ki) functional_b Tertiary Screen: β-Arrestin Recruitment Assay functional_g->functional_b Functionally Active Hits sub_gs cAMP Accumulation (Gs) selectivity Selectivity Profiling functional_b->selectivity sub_arrestin Determine Potency (EC50) & Efficacy (% of Control) bias Bias Analysis & Lead Optimization selectivity->bias sub_gi cAMP Inhibition (Gi) sub_gq Ca2+ Mobilization / IP1 (Gq)

Caption: Experimental workflow for characterizing novel GPCR ligands.

Section 3: Core Experimental Protocols

The following protocols are foundational for characterizing any novel ligand based on the N-(2-Piperidin-2-yl-ethyl)-benzamide scaffold. They are presented as templates that must be optimized for the specific GPCR target.

Protocol 3.1: Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to the target receptor. This is the gold standard for quantifying ligand-receptor interactions.[11][12]

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the target GPCR.

  • Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I.

  • Test Compound: Synthesized N-(2-Piperidin-2-yl-ethyl)-benzamide derivative.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]

  • Non-specific Binding Control: A high concentration (1-10 µM) of a known, unlabeled ligand for the target receptor.

  • 96-well Plates and Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[13]

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter and Scintillation Cocktail .

Procedure:

  • Membrane Preparation: Homogenize cells/tissues in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[13] Resuspend the pellet in fresh buffer and repeat. Finally, resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. Determine protein concentration using a BCA assay.[13]

  • Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.[13]

    • Total Binding Wells: Add 150 µL of diluted membranes, 50 µL of binding buffer, and 50 µL of radioligand.

    • Non-specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of non-specific control ligand, and 50 µL of radioligand.

    • Test Compound Wells: Add 150 µL of membranes, 50 µL of test compound (at various concentrations), and 50 µL of radioligand.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13]

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

  • Counting: Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Protocol 3.2: Gs/Gi Functional Assay (cAMP Accumulation)

Objective: To measure the functional activity of a test compound at a Gs- or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.[14] Agonists of Gs-coupled receptors increase cAMP, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[15]

Materials:

  • Cell Line: A cell line stably expressing the target Gs- or Gi-coupled GPCR.

  • Assay Kit: A commercial cAMP detection kit (e.g., cAMP-Glo™, HTRF® cAMP).[15][16][17]

  • Test Compound: N-(2-Piperidin-2-yl-ethyl)-benzamide derivative.

  • Reference Agonist and Antagonist.

  • Forskolin (for Gi assays): An adenylyl cyclase activator.[15]

  • 384-well White Opaque Plates.

Procedure (using a luminescent assay like cAMP-Glo™ as an example):

  • Cell Plating: Seed cells into a 384-well plate at a pre-optimized density and allow them to attach overnight.

  • Compound Addition (Agonist Mode):

    • Prepare serial dilutions of the test compound and reference agonist.

    • Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.[18]

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with the test compound (as a potential antagonist).

    • Add a fixed concentration of a known agonist (typically at its EC₈₀) and incubate.[15]

  • Forskolin Stimulation (Gi Assays Only): For Gi-coupled receptors, add forskolin to all wells (except negative controls) to stimulate cAMP production before or during compound addition.[15]

  • Cell Lysis and Detection:

    • Add the cAMP-Glo™ Lysis Buffer to lyse the cells and release cAMP.

    • Add the cAMP Detection Solution, which contains protein kinase A. The amount of cAMP produced by the cells is inversely proportional to the activity of PKA, which depletes ATP.[16]

    • Add the Kinase-Glo® Reagent to measure the remaining ATP via a luciferase reaction.

  • Signal Measurement: Incubate in the dark and measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the cAMP concentration.

    • Plot the signal against the log concentration of the test compound.

    • For agonists, fit the data to determine potency (EC₅₀) and efficacy (Eₘₐₓ relative to a reference agonist).

    • For antagonists, determine the IC₅₀ and calculate the antagonist affinity (Kₑ) using the Schild equation or similar analysis.

Protocol 3.3: β-Arrestin Recruitment Assay

Objective: To measure G-protein-independent signaling by quantifying the recruitment of β-arrestin to the activated GPCR. This is crucial for identifying biased ligands—compounds that preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin).[2][19]

Materials:

  • Engineered Cell Line: A cell line co-expressing the target GPCR fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). The PathHunter® system is a common example.[20]

  • Assay Reagents: Substrate and detection reagents specific to the assay technology (e.g., chemiluminescent substrate for β-galactosidase).[20]

  • Test Compound and Reference Ligands.

  • 384-well White Opaque Plates.

Procedure (using an Enzyme Fragment Complementation assay as an example):

  • Cell Plating: Seed the engineered cells in a 384-well plate and grow overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Incubate for a pre-optimized time (e.g., 60-90 minutes) at 37°C.[20]

  • Signal Development: Add the detection reagents according to the manufacturer's protocol. In the PathHunter system, ligand-induced recruitment of β-arrestin-EA to the GPCR-PK forces complementation of the β-galactosidase fragments. The restored enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.[20]

  • Signal Measurement: Incubate at room temperature and measure the chemiluminescent signal with a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

    • Bias Analysis: Compare the potency and efficacy of the compound in this assay with the results from a G-protein pathway assay (e.g., cAMP). A significant difference in the relative activity between the two pathways indicates signaling bias.

GPCR_Signaling ligand Ligand (Benzamide Scaffold) gpcr GPCR ligand->gpcr Binds gprotein G-Protein (Gs/Gi/Gq) gpcr->gprotein Activates arrestin β-Arrestin gpcr->arrestin Recruits effector Effector Adenylyl Cyclase (AC) or Phospholipase C (PLC) gprotein->effector Modulates second_messenger Second Messenger cAMP or Ca2+/IP3 effector->second_messenger Produces downstream Downstream Signaling (e.g., MAPK, Internalization) arrestin->downstream Initiates

Caption: Canonical GPCR signaling pathways.

Conclusion

The N-(2-Piperidin-2-yl-ethyl)-benzamide scaffold represents a strategically valuable starting point for the discovery of novel GPCR modulators. Its synthetic tractability and the established precedent of its constituent motifs in successful GPCR ligands provide a solid foundation for medicinal chemistry efforts. By employing the systematic characterization cascade detailed in this guide—progressing from high-affinity binding to nuanced functional profiling of G-protein and β-arrestin pathways—researchers can efficiently identify and optimize lead compounds. This integrated approach, combining robust biochemical and cell-based assays, is essential for unlocking the full therapeutic potential of this promising chemical scaffold and developing next-generation therapeutics with precisely tailored signaling profiles.

References

  • N-(2-(Piperidin-2-yl)ethyl)benzamide - Vulcanchem.
  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
  • Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]

  • Saturation Radioligand Binding Assays - Alfa Cytology. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink. Available at: [Link]

  • The GPCR β-arrestin recruitment assay principle. - ResearchGate. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed. Available at: [Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. | ChemRxiv. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology. Available at: [Link]

  • How to run a cAMP HTRF assay - YouTube. Available at: [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • Application of β Arrestin Assays to the Orphan GPCR World - YouTube. Available at: [Link]

  • Special Issue “GPCRs: Ligands and beyond 2022” - PMC. Available at: [Link]

  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed. Available at: [Link]

  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC - PubMed Central. Available at: [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways - PMC. Available at: [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Available at: [Link]

  • piperidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Benzamide - Wikipedia. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry. Available at: [Link]

  • Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PubMed. Available at: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed. Available at: [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. - ChemRxiv. Available at: [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed. Available at: [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC. Available at: [Link]

Sources

Solvent selection for recrystallization of benzamide hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Recrystallization of benzamide hydrochloride salts presents a unique challenge in pharmaceutical process chemistry due to their amphiphilic nature—possessing both a highly polar ionic "head" (the hydrochloride amine) and a lipophilic aromatic "tail" (the benzamide core). This Application Note provides a scientifically grounded framework for solvent selection, specifically addressing the common phenomenon of Liquid-Liquid Phase Separation (LLPS), or "oiling out." We present a validated protocol for binary solvent engineering designed to maximize purity and yield while controlling polymorphic form.

Introduction: The Amphiphilic Dilemma

Benzamide derivatives (e.g., Metoclopramide, Procainamide) are essential pharmacophores. Converting these bases into hydrochloride (HCl) salts improves water solubility and bioavailability. However, this conversion creates a solubility paradox during purification:

  • The Ionic Head: Demands high-dielectric protic solvents (Water, Methanol) for dissolution.

  • The Lipophilic Tail: Resists dissolution in water but aligns well with intermediate polarity solvents (Ethanol, IPA).

If the solvent is too polar (e.g., pure water), the yield drops significantly due to high solubility at low temperatures. If the solvent is too non-polar (e.g., Ethyl Acetate), the salt may not dissolve even at reflux, or worse, it may undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing.

Theoretical Framework & Solvent Selection

Dielectric Constant and Solubility Windows

Successful recrystallization requires a solvent system that exhibits a steep solubility curve—high solubility at boiling point (


) and low solubility at recovery temperature (

).

Table 1: Solvent Properties and Suitability for Benzamide HCl Salts

Solvent ClassSolventBoiling Point (°C)Dielectric Constant (

)
SuitabilityRole in Binary System
Protic (High Polarity) Water10080.1Poor (Single) Anti-solvent (rare) or Co-solvent
Protic (Alcohol) Methanol64.733.0Good Primary Solvent
Protic (Alcohol) Ethanol78.424.5Excellent Primary Solvent
Protic (Alcohol) Isopropanol (IPA)82.617.9Excellent Primary Solvent / Anti-solvent
Aprotic (Polar) Acetone56.020.7Moderate Anti-solvent
Aprotic (Ester) Ethyl Acetate77.16.0Poor (Single) Anti-solvent
Non-Polar Hexane/Heptane~69 / 98~1.9Unsuitable Induces oiling out
The "Oiling Out" Phenomenon (LLPS)

"Oiling out" occurs when the solute separates as a second liquid phase rather than a solid crystal. This is thermodynamically driven by the Metastable Zone Width (MSZW) .

  • Mechanism: In benzamide salts, if the anti-solvent (e.g., Ethyl Acetate) is added too quickly or if the temperature drops below the liquid-liquid demixing point before crossing the solubility curve, the system enters a region of immiscibility.

  • Consequence: Impurities are trapped in the oil droplets, defeating the purification purpose.

Strategic Workflow: Solvent Screening

The following decision tree illustrates the logic for selecting the optimal solvent system based on initial solubility tests.

SolventSelection Start Start: Crude Benzamide HCl Test1 Test 1: Reflux in Ethanol (10 vol) Start->Test1 Decision1 Dissolves completely? Test1->Decision1 Cool1 Cool to 0-5°C Decision1->Cool1 Yes Test2 Test 2: Reflux in Methanol Decision1->Test2 No (Insoluble) Decision2 Crystals form? Cool1->Decision2 ResultA System A: Pure Ethanol (Ideal) Decision2->ResultA Yes (High Yield) ResultB System B: Ethanol + Anti-solvent (Ethyl Acetate) Decision2->ResultB No (Low Yield) Decision3 Dissolves? Test2->Decision3 ResultC System C: Methanol + IPA (Displacement) Decision3->ResultC Yes ResultD System D: Water + Ethanol (High Polarity) Decision3->ResultD No

Figure 1: Decision Logic for Solvent Selection. This workflow prioritizes single-solvent systems (Ethanol) before moving to binary systems to minimize process complexity.

Master Protocol: Binary Solvent Recrystallization

Target Compound: Generic Benzamide Hydrochloride Salt Recommended System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent) Rationale: Ethanol solubilizes the ionic head; Ethyl Acetate reduces the solubility of the hydrophobic tail, forcing crystallization without inducing immediate oiling out (unlike Hexane).

Step-by-Step Methodology
  • Dissolution (The "Solvent"):

    • Place 10.0 g of crude Benzamide HCl in a round-bottom flask.

    • Add absolute Ethanol (start with 5 mL/g).

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Critical Check: If not dissolved, add Ethanol in 1 mL increments until solution is clear. Do not exceed 10 mL/g. If insoluble at 10 mL/g, switch to Methanol.

  • Clarification (Hot Filtration):

    • While at reflux, if insoluble particulates (dust, inorganic salts) remain, perform a hot filtration using a pre-warmed glass funnel or sintered glass filter.

    • Note: Keep the receiving flask at reflux temperature to prevent premature crystallization on the glass.

  • Nucleation Control (The "Anti-Solvent"):

    • Maintain the filtrate at a gentle boil.

    • Add Ethyl Acetate dropwise.

    • Stop Point: The moment a persistent cloudiness (turbidity) appears that does not disappear upon swirling.

    • Add 1-2 mL of Ethanol to clear the turbidity (returning the system to the metastable zone).

  • Controlled Cooling (Avoiding LLPS):

    • Remove heat source. Allow the flask to cool to room temperature slowly on a cork ring (approx. 1-2°C/min).

    • Visual Check: If oily droplets appear on the flask walls, reheat to redissolve and add more Ethanol (5-10% volume) before cooling again.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation and Drying:

    • Filter the white crystalline solid via vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with a cold 1:1 mixture of Ethanol/Ethyl Acetate.

    • Drying: Dry in a vacuum oven at 40-50°C. Caution: Ensure temperature is below the melting point and dehydration point (if a hydrate is desired/formed).

Process Visualization: The Crystallization Pathway

The following diagram maps the physical states of the benzamide salt during the binary solvent protocol.

CrystallizationProcess Crude Crude Solid Solution Undersaturated Solution (Hot) Crude->Solution + Ethanol (Heat) Metastable Metastable Zone (Cloud Point) Solution->Metastable + Ethyl Acetate Nucleation Nucleation (Crystal Birth) Metastable->Nucleation Slow Cool Oiling Oiling Out (LLPS Error) Metastable->Oiling Excess Anti-solvent or Fast Cooling Growth Crystal Growth (Cooling) Nucleation->Growth Final Pure Crystal Recovery Growth->Final Filtration Oiling->Solution Re-heat + EtOH

Figure 2: Process State Diagram. The critical path involves navigating the "Metastable Zone" to avoid the "Oiling Out" trap.

Troubleshooting & Optimization

  • Hydrate Control: Many benzamide salts (e.g., Metoclopramide HCl) form stable monohydrates [1]. If the anhydrous form is required, avoid aqueous co-solvents and dry at elevated temperatures (>80°C) under vacuum. If the monohydrate is the target, ensure the solvent contains trace water or equilibrate at ambient humidity.

  • Color Removal: If the solution is colored, add activated carbon (1-2% w/w) during the hot dissolution step (Step 1) and filter hot. Note that carbon can adsorb the active pharmaceutical ingredient (API), slightly reducing yield.

  • Yield vs. Purity:

    • High Yield: Use IPA/Acetone (High anti-solvent ratio).

    • High Purity: Use Ethanol (Single solvent) or Ethanol/Water (if impurities are highly organic-soluble).

References

  • Wang, S. L., et al. (2011). "Thermal effect on solid state characteristics of metoclopramide hydrochloride monohydrate." Journal of Thermal Analysis and Calorimetry. Link

  • FDA Q3C (R8) Impurities: Guideline for Residual Solvents. (2021). International Council for Harmonisation. Link

  • Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing. Link

  • Duan, C., & Wang, R. (2024).[1] "A Unified Description of Salt Effects on the Liquid–Liquid Phase Separation of Proteins." ACS Central Science.[1] Link

  • University of Wisconsin-Madison. "Recrystallization Solvent Selection Guide." Department of Chemistry. Link

Sources

Application Notes & Protocols: The Piperidine-Benzamide Linker in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Linkers in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments" (typically <300 Da), which, despite their weak binding affinities (μM to mM range), can form high-quality interactions with a biological target.[3][4] These fragments serve as efficient starting points for optimization into potent, drug-like molecules.[5]

Among the primary strategies for evolving fragment hits—growing, merging, and linking—the fragment linking approach offers a particularly compelling path to rapid potency enhancement.[6][7] This strategy involves identifying two or more fragments that bind to distinct, adjacent sub-pockets of the target and connecting them with a chemical linker.[8] An ideal linker not only bridges the fragments with the correct geometry but also contributes favorably to the overall physicochemical properties of the resulting molecule.

This document provides a detailed guide to the application of a specific and highly valuable class of linkers: the piperidine-benzamide scaffold. This linker is not merely a passive spacer; its defined structural and chemical characteristics offer medicinal chemists a powerful tool for optimizing fragment-derived compounds. We will explore the design principles, synthesis, and application of this linker within a typical FBDD workflow, supported by detailed protocols and expert insights.

Design Principles of the Piperidine-Benzamide Linker

The choice of a linker is a critical decision in any fragment-linking campaign.[9] While simple aliphatic chains offer flexibility, they can incur a significant entropic penalty upon binding.[10] The piperidine-benzamide scaffold provides a semi-rigid structure that mitigates this issue and introduces several advantageous properties.

Structural and Chemical Rationale
  • Controlled Rigidity and Conformational Pre-organization: The piperidine ring exists in a stable chair conformation, which reduces the number of accessible rotatable bonds compared to a purely acyclic linker. This pre-organization can lower the entropic cost of binding, leading to improved affinity. The amide bond is planar and rigid, further constraining the linker's geometry.

  • Three-Dimensional Vectorial Control: The non-planar structure of the piperidine ring allows fragments to be projected into 3D space with well-defined vectors. This is crucial for engaging with the complex topology of a protein binding site, a feature often lacking in flat, aromatic linkers.[11][12]

  • Hydrogen Bonding Capabilities: The amide moiety contains both a hydrogen bond donor (N-H) and an acceptor (C=O). These can form key interactions with the target protein or with ordered water molecules in the active site, contributing directly to binding affinity.

  • Modulation of Physicochemical Properties: The piperidine nitrogen is basic and can be protonated at physiological pH, which can enhance aqueous solubility.[13][14] The overall properties of the linker can be fine-tuned through substitution on either the piperidine or the benzoyl ring.

  • Synthetic Tractability: The benzoylpiperidine core is readily synthesized, and the amide linkage provides a robust and common reaction handle for coupling fragments.[15][16]

Core Linker Structure and Connectivity

The diagram below illustrates the fundamental structure of the piperidine-benzamide linker, highlighting its key components and potential points for fragment attachment.

G cluster_linker Piperidine-Benzamide Linker Core piperidine Piperidine Ring (3D Scaffold, Basicity) amide Amide Bond (Rigidity, H-Bonding) piperidine->amide N-Acylation benzoyl Benzoyl Group (Aromatic System) amide->benzoyl C-N Bond fragA Fragment A fragA->piperidine Attachment Point 1 (e.g., N-alkylation) fragB Fragment B fragB->benzoyl Attachment Point 2 (e.g., via functional group on ring) G start N-Boc-Piperidine + 4-Bromobenzoyl Chloride protocol1 Protocol 1: Friedel-Crafts Acylation start->protocol1 intermediate1 N-Boc-4-(4-bromobenzoyl)piperidine protocol1->intermediate1 protocol2a Protocol 2A: Suzuki Coupling (Attach Fragment B) intermediate1->protocol2a intermediate2 Fragment B-Linked Intermediate protocol2a->intermediate2 deprotection Boc Deprotection (TFA) intermediate2->deprotection protocol2b Protocol 2B: Amide Coupling (Attach Fragment A) deprotection->protocol2b final_product Final Linked Compound protocol2b->final_product FBDD_Workflow cluster_screening Hit Identification cluster_structure Structural Biology cluster_design Design & Synthesis cluster_validation Validation & Optimization Screening 1. Fragment Library Screen (NMR, SPR, etc.) Hits Identify Fragment A & B Binding to Adjacent Sites Screening->Hits Xray 2. Co-crystal Structures (Protein + Fragment A/B) Hits->Xray Vectors Determine Binding Poses & Linking Vectors Xray->Vectors Modeling 3. In Silico Modeling (Dock Piperidine-Benzamide Linker) Vectors->Modeling Synthesis 4. Chemical Synthesis (Protocols 1 & 2) Modeling->Synthesis Validation 5. Biophysical & Structural Validation (SPR, X-ray of Final Compound) Synthesis->Validation SAR Iterate & Optimize (Structure-Activity Relationship) Validation->SAR SAR->Modeling Redesign

Sources

Application Note: Formulation Strategies for Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the formulation of piperidine hydrochloride salts. It moves beyond standard templates to address the specific physicochemical paradoxes inherent to this chemical class: high aqueous solubility vs. high hygroscopicity and structural robustness vs. specific chemical instability (Maillard reaction, Salt Disproportionation).

Executive Summary: The Piperidine Challenge

Piperidine hydrochloride salts (e.g., Methylphenidate HCl, Paroxetine HCl, Donepezil HCl) represent a critical class of active pharmaceutical ingredients (APIs). While the hydrochloride salt form is selected to maximize aqueous solubility and bioavailability, it introduces distinct formulation risks that can lead to product failure if not managed:

  • The "Maillard" Trap: The secondary amine in the piperidine ring is a nucleophile capable of reacting with reducing sugars (e.g., lactose), even in the solid state.

  • Hygroscopicity: The HCl salt lattice often has a high affinity for moisture, leading to deliquescence, sticking during compression, or hydrolytic degradation.

  • Salt Disproportionation: In the presence of alkaline excipients or high-humidity microenvironments, the salt can revert to the free base. Since many piperidine free bases are volatile oils or amorphous solids, this destroys the dosage form's integrity.

This guide outlines the "Acidic-Anhydrous-Inert" (AAI) strategy to overcome these challenges.

Strategic Formulation Framework

The "No-Lactose" Imperative (Maillard Reaction Mitigation)

Unlike primary amines, secondary amines (piperidines) were historically thought to be less reactive. However, modern stability data confirms that piperidine HCl salts undergo the Maillard reaction with reducing sugars (lactose, fructose, dextrose) to form N-formyl and Amadori rearrangement products [1].

  • Mechanism: The nucleophilic nitrogen attacks the carbonyl carbon of the sugar.

  • Strategy: Strict exclusion of reducing sugars.

  • Recommended Fillers: Mannitol (non-reducing), Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate Anhydrous (DCPA).

Micro-Environmental pH Control (Disproportionation)

Piperidine has a pKa of approximately 11.1. While the HCl salt is stable, contact with basic excipients can drive the local pH above the pH_max (the pH of maximum solubility/salt stability), causing the proton to dissociate.

  • Risk Factor: Magnesium Stearate (MgSt) is slightly alkaline and can induce surface disproportionation [2].

  • Strategy: Replace MgSt with Sodium Stearyl Fumarate (SSF) or Stearic Acid , which provide an acidic or neutral microenvironment.

Hygroscopicity Management

Piperidine HCl salts can lower the critical relative humidity (CRH) of a formulation.

  • Strategy: Use a Dry Granulation (Roller Compaction) process to minimize water addition. If wet granulation is necessary, use non-aqueous solvents (Isopropanol) or ensure strict endpoint drying.

Visualization: Formulation Logic

Diagram 1: The Piperidine HCl Formulation Decision Matrix

This diagram illustrates the critical decision pathways for excipient selection and processing based on the API's specific sensitivity profile.

PiperidineFormulation Start Piperidine HCl API CheckMaillard Check 1: Maillard Risk? (Secondary Amine) Start->CheckMaillard ExcipientSel Filler Selection CheckMaillard->ExcipientSel CheckHygro Check 2: Hygroscopicity? (DVS Data) ProcessSel Process Selection CheckHygro->ProcessSel CheckpH Check 3: Micro-pH Sensitivity? (Disproportionation Risk) LubeSel Lubricant Selection CheckpH->LubeSel Lactose AVOID: Lactose/Dextrose ExcipientSel->Lactose AltFillers SELECT: Mannitol, MCC, Anhydrous DCP ExcipientSel->AltFillers AltFillers->CheckHygro WetGran Wet Granulation (High Risk) ProcessSel->WetGran DryGran Dry Granulation (Roller Compaction) ProcessSel->DryGran DirectComp Direct Compression (If flow allows) ProcessSel->DirectComp DryGran->CheckpH DirectComp->CheckpH MgSt AVOID: Magnesium Stearate (Alkaline) LubeSel->MgSt SSF SELECT: Sodium Stearyl Fumarate (Neutral/Acidic) LubeSel->SSF FinalForm Stable Piperidine HCl Dosage Form SSF->FinalForm Optimized Formulation

Caption: Decision matrix prioritizing exclusion of reducing sugars and alkaline lubricants to ensure chemical stability.

Detailed Experimental Protocols

Protocol 1: Binary Excipient Compatibility Screening (Advanced)

Standard DSC screening often yields false negatives for Maillard reactions. This protocol uses Isothermal Stress Testing (IST) with HPLC, the gold standard for secondary amines.

Objective: Determine compatibility of Piperidine HCl with fillers and lubricants.

Materials:

  • API: Piperidine HCl salt.[1]

  • Excipients: Lactose (Positive Control), Mannitol, MCC, MgSt, SSF.

  • Conditions: 50°C / 75% RH (Accelerated Stress).

Workflow:

  • Preparation: Prepare binary mixtures of API:Excipient in a 1:1 ratio (w/w). For lubricants, use 10:1 (API:Lubricant).

  • Wetting: Add 10% (w/w) deionized water to each mixture to simulate granulation moisture and catalyze potential Maillard/Disproportionation reactions.

  • Sealing: Seal in glass vials with crimp caps (airtight) to retain moisture and volatile degradation products.

  • Incubation: Incubate at 50°C for 3 weeks.

  • Analysis (HPLC):

    • Dissolve samples in Mobile Phase A.

    • Critical Step: Monitor for specific Maillard degradation peaks (N-formyl derivatives) which often elute after the main peak.

    • Disproportionation Check: If the sample smells of "amine" (fishy/ammonia-like) upon opening, disproportionation to the volatile free base has occurred.

Acceptance Criteria:

  • Total Impurities < 0.5% increase over baseline.

  • No physical change (liquefaction/discoloration).

Protocol 2: Salt Disproportionation Risk Assessment

This protocol identifies if the excipient's surface pH drives the salt back to the free base.

Method: Slurry pH Profiling.

  • Excipient Slurry: Prepare a 5% (w/v) slurry of the excipient in distilled water. Measure pH.

  • API Addition: Add Piperidine HCl to the slurry (1:1 molar ratio relative to excipient surface capacity, typically 100mg API to 5mL slurry).

  • Monitoring: Stir for 24 hours at 25°C.

  • Extraction: Filter solids.

  • Raman/XRPD Analysis: Analyze the solid residue.

    • Result A: Spectra matches Piperidine HCl = Compatible .

    • Result B: Spectra shows amorphous halo or Free Base peaks = Incompatible (Disproportionation) .

Recommended Formulation Architecture

Based on the physicochemical properties of piperidine HCl, the following "Starting Formulation" is recommended for immediate development.

Component TypeRecommended MaterialFunctionRationale
API Piperidine HCl SaltActiveSalt form for solubility.[2]
Filler 1 Mannitol (SD 200)DiluentNon-reducing sugar; low hygroscopicity; excellent compressibility.
Filler 2 Microcrystalline Cellulose (PH-102)Binder/DiluentHigh dilution potential; physically stable.
Disintegrant Crospovidone (Type B)DisintegrantNon-ionic; avoids ionic interaction with cationic API.
Glidant Colloidal Silicon DioxideFlow AidImproves flow of hygroscopic blends.
Lubricant Sodium Stearyl Fumarate (SSF) LubricantCritical: Less alkaline than MgSt; prevents disproportionation; hydrophilic (better dissolution).
Manufacturing Process: Dry Granulation (Roller Compaction)

To mitigate hygroscopicity and hydrolysis risks, avoid water.

  • Blending: Blend API + Mannitol + MCC + Disintegrant (15 mins).

  • Lubrication 1: Add intragranular SSF (0.5%); blend 3 mins.

  • Compaction: Roller compact to form ribbons (Target solid fraction: 0.6–0.7).

  • Milling: Mill ribbons to granules (1000 µm screen).

  • Final Blending: Add extragranular SSF (1.0%); blend 5 mins.

  • Compression: Compress to target hardness.

References

  • Wirth, D. D., et al. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine.[3][4] Journal of Pharmaceutical Sciences.[4] Link

  • Guerrieri, P., et al. (2010). Salt disproportionation in the solid state: The role of solubility and counter-ion volatility. Pharmaceutical Research.[5] Link

  • Rohrs, B. R., et al. (2006). Particle-based assessment of salt disproportionation using Raman spectroscopy. Journal of Pharmaceutical Sciences.[4] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews. Link

  • Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Side Reactions in Piperidine Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in piperidine amide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of intramolecular cyclization side reactions. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize these unwanted byproducts and maximize the yield of your target amide.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of water from my starting material. Could this be a cyclization side reaction?

A: Yes, this is a classic indicator of an intramolecular cyclization reaction, often leading to the formation of a lactam. During the intended amide bond formation, a nucleophilic group within the same molecule can compete with the external amine and attack the activated carboxylic acid, resulting in a cyclic structure and the elimination of a water molecule. It is crucial to confirm the structure of this byproduct using analytical techniques such as NMR and Mass Spectrometry to devise an effective troubleshooting strategy.

Q2: What are the primary driving forces behind these intramolecular cyclization side reactions?

A: The propensity for intramolecular cyclization is governed by a combination of thermodynamic and kinetic factors. Key drivers include:

  • Proximity and Strain: If the reacting functional groups can easily adopt a conformation that favors cyclization, the intramolecular reaction will be kinetically favored. The formation of thermodynamically stable 5- or 6-membered rings is a common outcome.[1][2]

  • Substrate Stereochemistry: The spatial arrangement of substituents on the piperidine ring and the acyl chain can either promote or hinder the approach of the internal nucleophile to the activated carboxylic acid.

  • Reaction Conditions: Factors such as the choice of coupling reagent, solvent, temperature, and base can significantly influence the rate of the desired intermolecular reaction versus the undesired intramolecular cyclization.[3]

Troubleshooting Guides

This section provides detailed strategies to mitigate cyclization side reactions. The choice of method will depend on the specific substrates and the nature of the observed side product.

Issue 1: Dominant Lactam Formation During Amide Coupling

Symptoms:

  • Low yield of the desired piperidine amide.

  • Major byproduct identified as a lactam.

Causality: The intramolecular attack of a nucleophile (e.g., a secondary amine within the substrate) is kinetically outcompeting the intermolecular reaction with the desired amine. This is often exacerbated by a highly reactive activated carboxylic acid and reaction conditions that favor a cyclization-prone conformation.

Troubleshooting Workflow:

G A High Lactam Formation Observed B Step 1: Modify Reaction Conditions A->B Start Here C Step 2: Change Coupling Reagent B->C If lactam still persists F Successful Amide Synthesis B->F Solution Achieved D Step 3: Introduce Steric Hindrance C->D If limited improvement C->F Solution Achieved E Step 4: Utilize Protecting Groups D->E For persistent issues E->F Solution Achieved

Caption: A stepwise approach to troubleshooting lactam formation.

Protocol 1: Optimization of Reaction Conditions

The initial and often most straightforward approach is to adjust the reaction parameters to disfavor the intramolecular pathway.

1. Temperature Reduction:

  • Rationale: Intramolecular reactions often have a lower activation energy than their intermolecular counterparts. By lowering the reaction temperature, you can disproportionately slow down the cyclization reaction.

  • Protocol:

    • Set up the reaction at 0 °C in an ice bath.

    • Slowly add the coupling reagent to a solution of the carboxylic acid, base, and the piperidine substrate.

    • After activation (typically 15-30 minutes), add the external amine.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by LC-MS or TLC to compare the ratio of desired product to lactam.

2. Solvent Selection:

  • Rationale: The polarity of the solvent can influence the conformation of the substrate and the solvation of the transition states for both the inter- and intramolecular pathways.[3] Non-polar solvents may favor a more compact conformation, potentially increasing the rate of cyclization.

  • Protocol:

    • Screen a range of solvents with varying polarities. Good starting points include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF).

    • Perform small-scale parallel reactions in each solvent under identical conditions.

    • Analyze the product ratios to identify the optimal solvent.

3. Base Selection:

  • Rationale: The choice and stoichiometry of the base can be critical. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The basicity can also influence the rate of deprotonation and subsequent nucleophilic attack.

  • Protocol:

    • If using a standard amine base like triethylamine (TEA), consider switching to a more hindered base such as N,N-Diisopropylethylamine (DIPEA).

    • Carefully control the stoichiometry of the base. Use the minimum amount required to neutralize any acid formed and facilitate the reaction.

Parameter Condition A (High Cyclization) Condition B (Optimized) Rationale
Temperature Room Temperature (25 °C)0 °C to Room TemperatureReduces rate of intramolecular reaction
Solvent THFDCM or DMFAlters substrate conformation
Base Triethylamine (2.0 eq)DIPEA (1.1 eq)Minimizes side reactions
Protocol 2: Selection of an Appropriate Coupling Reagent

The reactivity of the activated carboxylic acid intermediate plays a significant role. Highly reactive intermediates may not provide enough selectivity for the intermolecular reaction to dominate.

  • Rationale: Switching from a highly reactive coupling reagent (e.g., carbodiimides like DCC or EDC) to one that forms a more stable, yet still reactive, active ester can favor the desired intermolecular reaction.[4] Phosphonium-based reagents are often a good choice as they are less likely to participate in side reactions with the amine component.[5]

  • Protocol:

    • Replace your current coupling reagent with an alternative from the table below.

    • Pay close attention to the recommended additives, as they can suppress side reactions like racemization.

    • Follow the manufacturer's protocol for the chosen reagent, paying attention to activation times and stoichiometry.

Coupling Reagent Class Examples Key Characteristics Reference
Carbodiimides DCC, EDC, DICHighly reactive; often require additives like HOBt or OxymaPure to suppress side reactions.[4][6]
Phosphonium Salts PyBOP, PyAOPForm active esters; generally high yielding with low racemization.[5]
Aminium/Uronium Salts HATU, HBTU, HCTUVery efficient and fast; can be prone to side reactions if not used correctly.[7]
Q3: Can steric hindrance be used to my advantage to prevent cyclization?

A: Absolutely. Introducing steric bulk near the internal nucleophile or the carboxylic acid can physically block the intramolecular reaction pathway, thereby favoring the intermolecular coupling.[8][9][10]

  • Strategy 1: Substrate Modification: If feasible within the scope of your project, modify the substrate to include a bulky group (e.g., a t-butyl or trityl group) adjacent to the internal nucleophile. This modification would need to be removable at a later stage if not part of the final target molecule.

  • Strategy 2: Protecting Groups: A more common and versatile approach is the use of a sterically demanding protecting group on the internal nucleophile. For instance, protecting a secondary amine within the piperidine-containing substrate with a Boc or Cbz group will prevent it from acting as a nucleophile.[11] The protecting group can then be removed after the successful formation of the amide bond.

Reaction Mechanism: Amide Formation vs. Intramolecular Cyclization

G cluster_0 Desired Intermolecular Amide Formation cluster_1 Undesired Intramolecular Cyclization Activated Acid Activated Acid Desired Amide Desired Amide Activated Acid->Desired Amide + R'-NH2 (External Amine) Activated Acid_2 Activated Acid Lactam Lactam Activated Acid_2->Lactam Intramolecular Attack Starting Material Starting Material Starting Material->Activated Acid Starting Material->Activated Acid_2

Caption: Competing pathways in piperidine amide synthesis.

References
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage | The Journal of Physical Chemistry A - ACS Publications. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Intramolecular Cyclization Side Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. (2022, March 29). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Amide Bond Formation in Cyclization - QYAOBIO. (n.d.). QYAOBIO. Retrieved February 14, 2026, from [Link]

  • Green Chemistry - Semantic Scholar. (2021, April 19). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Ynamide Coupling Reagents: Origin and Advances - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Suitable protecting groups for CH activation of piperidine: amides/carbamates 1, sulfonamides 2,¹ diazenyls 3.2–4 - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Intramolecular aminolysis of amides. Effects of electronic variation in the attacking and leaving groups | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved February 14, 2026, from [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis. (2021, June 7). ACS Publications. Retrieved February 14, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). CHIMIA. Retrieved February 14, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ScienceDirect. Retrieved February 14, 2026, from [Link]

  • A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Generation and cyclization of nitrilium ions from amides and synthesis of chiral amines - University of Miami. (n.d.). University of Miami. Retrieved February 14, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Bibliomed. Retrieved February 14, 2026, from [Link]

  • Solvent Minimized Synthesis of Amides by Reactive Extrusion - PubMed. (2024, October 7). PubMed. Retrieved February 14, 2026, from [Link]

  • Steric Hindrance | Organic Chemistry - YouTube. (2024, October 21). YouTube. Retrieved February 14, 2026, from [Link]

  • Strategies for protection‐group‐free amide/lactam and ester/lactone... - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.). UCL Discovery. Retrieved February 14, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Luxembourg Bio Technologies. Retrieved February 14, 2026, from [Link]

  • Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • (PDF) Piperine-Type Amides: Review of the Chemical and Biological Characteristics. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • amide coupling help : r/Chempros - Reddit. (2022, March 24). Reddit. Retrieved February 14, 2026, from [Link]

Sources

Removing unreacted amine impurities from benzamide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Removing Unreacted Amine Impurities

Welcome to the technical support center for benzamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purification challenges, specifically the removal of unreacted amine starting materials from the final product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of benzamides.

Q1: Why is it so difficult to separate my unreacted amine from my benzamide product?

The primary challenge lies in the similar physical properties of the starting amine and the resulting amide product. Both can have comparable polarities and solubilities, especially if the appended benzoyl group does not drastically alter the overall molecular properties. This makes separation by standard techniques like silica gel chromatography difficult, as both compounds may co-elute.[1][2]

Q2: What is the fastest and most direct method to remove a basic amine impurity?

For most applications, a simple liquid-liquid extraction using a dilute acidic solution (an "acid wash") is the most efficient method.[2][3] This technique exploits the basicity of the amine. The acid protonates the amine, forming a water-soluble ammonium salt which is then extracted into the aqueous phase, leaving the neutral amide in the organic layer.[3][4]

Q3: My benzamide is sensitive to acid. What are my purification options?

If your product contains acid-labile functional groups, an aggressive acid wash is not suitable. In this case, your best options are:

  • Amine Scavenger Resins: These are solid-supported reagents that covalently bind to the excess amine, which can then be removed by simple filtration.[5][6]

  • Careful Column Chromatography: While challenging, optimization of the solvent system on silica or using an alternative stationary phase like alumina may achieve separation.[7]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method to isolate the pure amide, provided the amine impurity has different solubility characteristics.[8][9]

Q4: When is it appropriate to use an amine scavenger resin?

Scavenger resins are particularly useful in several scenarios:

  • When working with acid- or base-sensitive molecules.

  • In parallel synthesis or high-throughput chemistry, where traditional liquid-liquid extractions are cumbersome.[10]

  • When extremely high purity is required and trace amounts of amine must be removed.

  • When standard extraction and chromatographic methods have failed to provide adequate separation.[6]

Q5: Can I just run a silica gel column? What are some tips for success?

Yes, but success often requires a modified approach. Since the amine and amide can have similar Rf values, consider this strategy: dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and perform an acid wash first to remove the bulk of the amine. Then, dry and concentrate the organic layer and chromatograph the residue. Alternatively, you can acidify the crude mixture before loading it onto the column; the resulting amine salt is highly polar and will strongly adhere to the silica at the origin, allowing the neutral amide to elute.[1]

In-Depth Troubleshooting and Purification Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques.

Method 1: Liquid-Liquid Extraction (Acid Wash)

This is the first-line method for removing basic amine impurities when the desired amide product is stable to dilute acid. The principle is a simple acid-base reaction.[4]

Underlying Principle: The lone pair of electrons on the nitrogen atom of an amine makes it basic. In the presence of an acid (H⁺), the amine is protonated to form an ammonium salt (R-NH₃⁺). This salt is ionic and therefore typically soluble in aqueous solutions, while the neutral amide remains in the organic solvent.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • First Wash (Acidic): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid). Wash 1-3 times.[2] The number of washes depends on the amount and basicity of the amine.

    • Expert Tip: To check if the amine has been removed, you can test the pH of the aqueous layer after the final wash. It should remain acidic.

  • Second Wash (Neutralizing): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. This is crucial to prevent acid-catalyzed hydrolysis of the amide product during storage or concentration.[2][8]

  • Final Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break up any emulsions.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amide.

G cluster_workflow Acid Wash Workflow A 1. Dissolve Crude Product in Organic Solvent B 2. Transfer to Separatory Funnel A->B C 3. Wash with Dilute Acid (e.g., 1M HCl) (Repeat 1-3x) B->C D 4. Collect Organic Layer C->D Separate Layers Waste1 Aqueous Layer (Contains Protonated Amine Salt) C->Waste1 Discard E 5. Wash with NaHCO₃ (aq) D->E F 6. Wash with Brine E->F Separate & Collect Organic Waste2 Aqueous Waste E->Waste2 Discard G 7. Dry Organic Layer (e.g., Na₂SO₄) F->G Separate & Collect Organic Waste3 Aqueous Waste F->Waste3 Discard H 8. Filter and Concentrate G->H I Purified Amide H->I G cluster_workflow Scavenger Resin Workflow A 1. Crude Reaction Mixture (Amide + Excess Amine) B 2. Add Amine Scavenger Resin (2-4 eq.) A->B C 3. Agitate at Room Temp. (1-24 h) B->C D 4. Filter Mixture C->D E Filtrate (Contains Purified Amide) D->E Liquid Phase F Resin-Bound Amine (Solid Waste) D->F Solid Phase G 5. Concentrate Filtrate E->G H Purified Amide G->H G start Start: Crude Benzamide Mixture acid_stable Is the product acid-stable? start->acid_stable is_solid Is the product a solid? acid_stable->is_solid No acid_wash Use Acid Wash (Liquid-Liquid Extraction) acid_stable->acid_wash Yes high_purity Is very high purity required or is it for parallel synthesis? is_solid->high_purity No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_feasible Are amine/amide separable by TLC? high_purity->column_feasible No scavenger Use Scavenger Resin high_purity->scavenger Yes column Use Column Chromatography (Consider acidifying before load) column_feasible->column Yes optimize Optimize Reaction or Re-evaluate other methods column_feasible->optimize No

Caption: Decision Flowchart for Purification Method Selection.

Comparison of Purification Techniques

FeatureLiquid-Liquid Extraction (Acid Wash)Amine Scavenger ResinsColumn ChromatographyRecrystallization
Speed FastModerate (requires incubation)SlowModerate to Slow
Cost Low (solvents & common reagents)High (resins can be expensive)Moderate (solvents & silica)Low
Scalability Excellent for large scaleGood, but cost can be a factorPoor for large scaleGood for large scale
Product Compatibility Not for acid-sensitive compoundsExcellent for sensitive compoundsGenerally good, but silica can be acidicOnly for solid products
Ease of Use Simple, standard techniqueVery simple (add, stir, filter)Requires skill and optimizationRequires solubility screening
Waste Generation Generates aqueous wasteGenerates solid wasteGenerates significant solvent wasteGenerates solvent waste
References
  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
  • How to separate amides from free amine. (2017, May 18). ResearchGate.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). BenchChem.
  • Strategies to reduce impurities in benzamide synthesis. (n.d.). BenchChem.
  • Scavenger Resins. (n.d.). Amerigo Scientific.
  • Remove Sticky Reagents. (n.d.).
  • Synthesis and analysis of amides. (n.d.). Chemistry Education.
  • Benzamide Synthesis and Recrystallization. (n.d.). Scribd.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4243.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
  • Removing intermediates from amide coupling? (2019, August 15). ResearchGate.

Sources

Optimizing pH for extraction of N-(2-Piperidin-2-yl-ethyl)-benzamide free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Piperidin-2-yl-ethyl)-benzamide

Welcome to the technical support guide for the extraction of N-(2-Piperidin-2-yl-ethyl)-benzamide. This document provides in-depth guidance, experimental protocols, and troubleshooting advice tailored for researchers and drug development professionals. Our focus is to empower you with the foundational principles and practical steps necessary to optimize the extraction of this weakly basic compound.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical for the extraction of N-(2-Piperidin-2-yl-ethyl)-benzamide?

A1: The chemical structure of N-(2-Piperidin-2-yl-ethyl)-benzamide contains a piperidine ring, which has a secondary amine. This amine group is basic and can exist in two forms: a protonated, charged (ionized) form and a neutral, uncharged free base form. The equilibrium between these two forms is entirely dependent on the pH of the aqueous solution.

  • In Acidic Conditions (Low pH): The amine group is protonated (R₂NH₂⁺), forming a salt. This charged species is polar and therefore highly soluble in the aqueous phase and insoluble in most non-polar organic solvents.

  • In Basic/Alkaline Conditions (High pH): The amine group is deprotonated (R₂NH), existing as the neutral free base. This uncharged form is significantly more non-polar, making it preferentially soluble in an organic solvent.

Therefore, to perform a successful liquid-liquid extraction into an organic solvent, you must adjust the pH of the aqueous phase to be basic. This maximizes the concentration of the neutral free base, driving it out of the aqueous layer and into the organic layer. This principle is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated and deprotonated forms of the compound.[1][2]

Q2: What is the target pH I should aim for during the extraction?

A2: The optimal pH for extraction is determined by the pKa of the compound's most basic functional group—in this case, the piperidine nitrogen. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form.[1] While the exact pKa for N-(2-Piperidin-2-yl-ethyl)-benzamide is not readily published, the pKa of the parent piperidine molecule is approximately 11.1-11.2.[3][4][5][6]

As a general and highly effective rule of thumb, the pH of the aqueous solution should be adjusted to at least 2 pH units above the pKa of the amine.[7]

Recommended Target pH: pH ≥ 13

At a pH of 13 (which is roughly 2 units above the pKa of 11.2), over 99% of the N-(2-Piperidin-2-yl-ethyl)-benzamide will be in its neutral, organic-soluble free base form, ensuring maximum extraction efficiency.

pH relative to pKaState of the Amine GroupPredominant FormPreferred Solvent
pH << pKa (e.g., pH < 9) >99% ProtonatedR₂NH₂⁺ (Salt)Aqueous
pH = pKa (e.g., pH ≈ 11.2) 50% Protonated / 50% NeutralR₂NH₂⁺ / R₂NHMixed / Poor Separation
pH >> pKa (e.g., pH > 13) >99% NeutralR₂NH (Free Base)Organic
Q3: Which organic solvent and basifying agent should I use?

A3:

  • Solvent Selection: The choice of solvent is critical for good phase separation and high recovery.[8] Common choices for extracting basic compounds include:

    • Dichloromethane (DCM): Excellent solvent for many organic compounds, denser than water.

    • Ethyl Acetate (EtOAc): Good general-purpose solvent, less dense than water. It is less prone to forming emulsions than DCM.

    • Methyl tert-Butyl Ether (MTBE): Good alternative, less dense than water.

    • Avoid: Protic solvents like ethanol or methanol as they are miscible with water.

  • Basifying Agent: A strong base is required to reach the target pH of ≥13.

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Use a 1M to 6M aqueous solution. Add it dropwise to the aqueous solution containing your compound while monitoring the pH with a calibrated pH meter or pH paper.

Q4: Is the benzamide group susceptible to hydrolysis at the high pH required for extraction?

A4: This is an excellent and important question. Amide bonds can undergo hydrolysis under strongly basic (or acidic) conditions, especially when heated. However, for a standard liquid-liquid extraction procedure performed at room temperature and over a relatively short period (e.g., < 30 minutes of contact time), the rate of hydrolysis for a stable benzamide is generally slow.[9]

Mitigation Strategy:

  • Work quickly and avoid prolonged exposure to the strong base.

  • Perform the extraction at room temperature or below (e.g., in an ice bath) to further minimize the risk of degradation.

  • Some benzamide derivatives can be more labile.[10][11] If you suspect degradation, a stability study analyzing aliquots of the basified solution over time by HPLC or TLC is recommended.

Troubleshooting Guide

Problem 1: My extraction yield is very low.
  • Cause 1: Incorrect pH. This is the most common reason for poor yield when extracting a basic compound.[12] If the pH is not sufficiently above the pKa, a significant portion of your compound will remain as the water-soluble salt in the aqueous layer.

    • Solution: Before extraction, confirm the pH of the aqueous layer is ≥ 13 using a pH meter. Do not rely on theoretical amounts of base; measure the pH directly.

  • Cause 2: Insufficient Mixing or Number of Extractions. A single extraction may not be enough to transfer all the compound. The compound distributes between the two phases according to its partition coefficient.[13]

    • Solution: After adding the organic solvent, shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing. Perform multiple extractions (e.g., 3 separate extractions) with fresh portions of the organic solvent. Combine the organic layers afterward.[14]

  • Cause 3: Incorrect Solvent Volume. Using too little organic solvent may not be sufficient to dissolve the compound effectively.

    • Solution: Use a sufficient volume of organic solvent. A common starting ratio is a 1:1 volume of organic to aqueous phase for the first extraction, followed by smaller volumes for subsequent extractions.

Problem 2: An emulsion has formed between the aqueous and organic layers.

An emulsion is a stable suspension of one liquid in the other, preventing the clear separation of layers. This is often caused by the presence of surfactant-like impurities or by shaking the separatory funnel too aggressively.[15][16]

  • Solution 1: "Salting Out". Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and swirl gently.[15] This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic solvent.

  • Solution 2: Filtration. Pass the entire mixture through a pad of celite or glass wool. This can physically disrupt the emulsion.[15]

  • Solution 3: Centrifugation. If the volume is manageable, centrifuging the mixture is a highly effective method to break an emulsion.[17]

  • Solution 4: Patience. Sometimes, simply letting the separatory funnel stand undisturbed for 15-30 minutes will allow the layers to separate on their own.

Experimental Protocol: Optimizing and Performing the Extraction

This protocol outlines the steps to extract N-(2-Piperidin-2-yl-ethyl)-benzamide from an aqueous solution.

Materials:
  • Aqueous solution containing the crude N-(2-Piperidin-2-yl-ethyl)-benzamide.

  • Organic Solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basifying Agent (e.g., 2M NaOH solution).

  • Saturated NaCl solution (Brine).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory Funnel, Beakers, Erlenmeyer Flasks.

  • Calibrated pH meter or pH indicator strips.

Workflow Diagram:

G cluster_prep Preparation cluster_ph pH Adjustment cluster_extraction Liquid-Liquid Extraction cluster_workup Work-up A Start: Aqueous solution of crude product B Transfer to Separatory Funnel A->B C Add 2M NaOH dropwise B->C D Monitor pH C->D E pH < 13 D->E No F pH >= 13 D->F Yes E->C Continue adding base G Add Organic Solvent (e.g., Ethyl Acetate) F->G H Shake Funnel & Vent G->H I Allow Layers to Separate H->I J Drain Organic Layer I->J K Repeat Extraction 2x with fresh solvent J->K L Combine Organic Layers K->L M Wash with Brine L->M N Dry over Na2SO4 M->N O Filter N->O P Evaporate Solvent (Rotary Evaporator) O->P Q Result: Isolated Free Base Product P->Q

Caption: Workflow for the pH-optimized extraction of the free base.

Step-by-Step Procedure:
  • Preparation: Transfer the aqueous solution containing your compound into a separatory funnel of appropriate size (the total liquid volume should not exceed 2/3 of the funnel's capacity).

  • Basification:

    • Slowly add a 2M NaOH solution dropwise while gently swirling the funnel.

    • Periodically, stop adding base, allow the mixture to settle, and measure the pH of the aqueous layer using a pH meter or by spotting a small amount onto pH paper.

    • Continue adding base until the pH is stable at ≥ 13.

  • First Extraction:

    • Add a volume of ethyl acetate (or your chosen solvent) equal to the volume of the aqueous layer.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Place the funnel back on a ring stand and allow the layers to fully separate.

    • Drain the lower layer. If using ethyl acetate, this will be the aqueous layer. If using dichloromethane, this will be the organic layer. Collect the desired organic layer in a clean Erlenmeyer flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel (if it was drained).

    • Add a fresh portion of ethyl acetate (approx. 1/2 of the initial volume).

    • Repeat the shaking and separation process. Combine this second organic extract with the first.

    • Perform a third extraction in the same manner.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small amount of brine (approx. 1/4 of the total organic volume), shake gently, and discard the aqueous layer. This wash helps to remove residual water and some polar impurities.

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a spoonful of anhydrous sodium sulfate (Na₂SO₄) to the organic solution. Swirl the flask. If the Na₂SO₄ clumps together, add more until some particles remain free-flowing. This indicates all water has been absorbed.

  • Isolation:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the isolated N-(2-Piperidin-2-yl-ethyl)-benzamide free base.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Fiveable (2025). Biological Amines and the Henderson–Hasselbalch Equation. Organic Chemistry Class Notes. Retrieved from [Link]

  • LCGC International (2026). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ResearchGate (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Spectro Scientific (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Quora (2017). Which is a stronger base, pyrrolidine or piperidine? Retrieved from [Link]

  • ResearchGate (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

  • Element Lab Solutions (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Liquid-Liquid Extraction. Retrieved from [Link]

  • AZoM (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Chemistry LibreTexts (2023). 24.5 Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Chemistry LibreTexts (2024). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Organic Chemistry (n.d.). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. Retrieved from [Link]

  • SCION Instruments (2025). How Can We Improve Our Liquid-Liquid Extraction Processes? Retrieved from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components (2017). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide (2022). Molecules. Retrieved from [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Study.com (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Semantic Scholar (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • ResearchGate (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • Celignis (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]

  • Biotage (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • ResearchGate (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from [Link]

  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ACS Publications (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Quora (2019). Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds? Retrieved from [Link]

  • University of California, Irvine (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • University of Rochester (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • Reddit (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Retrieved from [Link]

  • Environmental Protection Agency (2025). 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Wikipedia (n.d.). Benzamide. Retrieved from [Link]

  • University of Regina (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Semantic Scholar (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/42944b2591636c74d6c406934c9c649520422d3b]([Link]

  • NIST (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: Chiral Integrity of 2-Piperidinyl-Ethyl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Preventing Racemization & Epimerization in 2-Substituted Piperidine Scaffolds Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The 2-piperidinyl-ethyl benzamide scaffold (structurally related to anti-arrhythmics like Encainide and local anesthetics like Ropivacaine ) presents a unique stereochemical challenge. Unlike amino acids where the chiral center is directly


 to a carbonyl, the chiral center at the piperidine C2 position is an alkyl amine.

Consequently, the loss of enantiomeric excess (% ee) in these derivatives rarely occurs via simple enolization. Instead, it is driven by two distinct mechanisms:[1]

  • Oxidative Dehydrogenation (The "Storage" Problem): Formation of an iminium ion intermediate via radical oxidation, followed by non-stereoselective reduction or hydrolysis.

  • Synthetic Epimerization (The "Coupling" Problem): Occurring during the resolution of the starting material or high-temperature amide coupling if the piperidine nitrogen is unprotected.

This guide provides troubleshooting workflows to diagnose, prevent, and reverse these issues.

Module 1: Diagnostic & Troubleshooting Workflows

Interactive Decision Tree: Diagnosing "ee" Loss

Before altering your synthesis, determine when the racemization occurs.

Racemization_Diagnosis Start Issue: Low % ee Observed Check_SM Check Starting Material (Piperidine Precursor) Start->Check_SM SM_Racemic Precursor is Racemic Check_SM->SM_Racemic Low ee SM_Pure Precursor is Pure (>99% ee) Check_SM->SM_Pure High ee Resolution Failure\n(See Module 3) Resolution Failure (See Module 3) SM_Racemic->Resolution Failure\n(See Module 3) Coupling_Step Analyze Coupling Step SM_Pure->Coupling_Step Temp_Check Reaction Temp > 80°C? Coupling_Step->Temp_Check Oxidation_Check Check Storage/Workup Temp_Check->Oxidation_Check No Thermal Inversion Thermal Inversion Temp_Check->Thermal Inversion Yes Air_Exposure Free Base exposed to Air/Light? Oxidation_Check->Air_Exposure Oxidative Racemization\n(Iminium Route) Oxidative Racemization (Iminium Route) Air_Exposure->Oxidative Racemization\n(Iminium Route) Yes

Figure 1: Diagnostic logic flow for identifying the root cause of chiral erosion in piperidine derivatives.

Module 2: The Mechanism of Failure

Understanding how you lose chirality is the first step to prevention. In 2-piperidinyl systems, the nitrogen lone pair is the "Achilles' heel."

The Oxidative Iminium Pathway

If your derivative is stored as a free base , atmospheric oxygen (catalyzed by light or trace metals) can abstract a hydride from the C2 position.

  • Oxidation: The chiral amine oxidizes to a planar iminium ion (C=N bond). The chirality is lost because the C2 carbon becomes

    
     hybridized.
    
  • Reduction/Hydrolysis: The iminium species reacts with moisture or reducing agents in the solvent, re-forming the piperidine ring. However, the hydride attack is non-stereoselective, resulting in a racemic mixture.

Prevention Strategy:

  • Protonation: Always store these intermediates as salts (HCl, Tartrate, or Fumarate). Protonating the nitrogen (

    
    ) removes the lone pair, making the C2-H bond significantly more resistant to oxidation.
    
  • Inert Atmosphere: Conduct all free-base workups under Argon/Nitrogen.

Module 3: Synthesis & Coupling Protocols

Protocol A: Preventing Racemization During Amide Coupling

If you are coupling a chiral 2-(2-piperidinyl)ethyl amine to a benzoyl chloride/acid:

The Risk: High temperatures or strong bases can cause retro-Michael type ring opening or elimination reactions if the ethyl chain has leaving groups.

Optimized Conditions:

Parameter Recommendation Rationale
Coupling Reagent T3P (Propylphosphonic anhydride) or HATU Faster kinetics at lower temperatures (0°C to RT) compared to EDC/HOBt.
Base DIPEA (Diisopropylethylamine) Non-nucleophilic; prevents unwanted nucleophilic attack on the benzamide.
Solvent DMF or DCM Avoid protic solvents like alcohols during coupling to prevent transesterification/solvolysis side reactions.

| Temperature | < 25°C | Thermal stress promotes radical formation and inversion. |

Protocol B: Chiral Resolution (The "Fix")

If your synthesis yields a racemate, or if you must resolve the starting amine, Tartaric Acid is the industry standard for 2-substituted piperidines.

Reagents:

  • Racemic 2-piperidinyl-ethyl benzamide (Free base)

  • 
    - or 
    
    
    
    -O,O'-Dibenzoyl-L-tartaric acid (DBTA)
  • Solvent: Ethanol/Water (9:1) or Acetone

Step-by-Step Resolution:

  • Dissolution: Dissolve the racemic free base in boiling Ethanol (10 mL/g).

  • Addition: Add 0.5 to 1.0 equivalents of Dibenzoyl-L-tartaric acid dissolved in warm ethanol.

  • Crystallization: Allow the solution to cool slowly to Room Temperature, then refrigerate at 4°C for 12 hours.

    • Tip: Rapid cooling traps the "wrong" enantiomer. Slow growth favors the diastereomeric salt with the lower solubility.

  • Filtration & Wash: Filter the crystals. Wash with cold acetone.

  • Free Basing: Suspend crystals in water, basify with 1M NaOH to pH 10, and extract with DCM.

  • Check ee: Analyze via Chiral HPLC (Chiralpak IA or IB column).

Module 4: Stability & Storage

Q: My product was 99% ee last week, now it's 94%. Why?

This is likely Solution-Phase Epimerization or Photolytic Degradation .

The "Golden Rules" of Storage
  • Solid State is King: Never store chiral piperidines in solution for long periods, especially in chlorinated solvents (DCM/Chloroform), which can generate HCl and radicals over time.

  • Salt Formation: Convert the final product to the Hydrochloride or Fumarate salt immediately.

    • Protocol: Dissolve free base in dry Et2O. Add 1.1 eq of 2M HCl in Diethyl Ether. Filter the precipitate.

  • Amber Glass: Protect from UV light to inhibit radical oxidation mechanisms.

Frequently Asked Questions (FAQ)

Q: Can I use chiral HPLC to separate the enantiomers on a preparative scale? A: Yes. For 2-piperidinyl benzamides, amylose-based columns (like Chiralpak IA or AD-H) are highly effective.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Note: The diethylamine (DEA) is critical to sharpen the peak of the basic piperidine nitrogen. Without it, you will see severe tailing.

Q: I am using 2-pipecolic acid as a starting material, but the amide coupling is racemizing it. Why? A: Pipecolic acid (an amino acid) is prone to racemization via oxazolone formation when the carboxyl group is activated.

  • Solution: Do not activate the acid. Instead, use the mixed anhydride method (Isobutyl chloroformate/NMM) at -15°C, or use T3P . Alternatively, protect the piperidine nitrogen (e.g., with Boc) before coupling.

Q: Does the "ethyl" spacer prevent racemization? A: It prevents direct resonance-based racemization (enolization) because the chiral center is insulated from the carbonyl. However, it does not prevent oxidative racemization of the piperidine ring itself. The ethyl group actually increases lipophilicity, which can sometimes increase solubility in lipids but makes the free base more prone to oxidation if not stored correctly.

References

  • Resolution of Encainide: Turgeon, J. et al. (1989).[2] Resolution of enantiomers of the antiarrhythmic drug encainide and its major metabolites by chiral derivatization and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Racemization Mechanisms: Benoiton, N. L. (2012). Chemistry of Peptide Synthesis. CRC Press. (Focus on oxazolone formation in pipecolic acid derivatives). Link

  • Tartaric Acid Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. Link

  • T3P Coupling: Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Racemization Peptide Coupling Reagent. Organic Process Research & Development. Link

  • Piperidine Oxidation: Gribble, G. W. (2012). Oxidation of Piperidines. In Indole Ring Synthesis. Wiley.[3] Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform small-scale test reactions before scaling up.

Sources

Technical Support Center: Stability & Handling of N-(2-Piperidin-2-yl-ethyl)-benzamide HCl

[1][2]

Case ID: TECH-STAB-2024-BENZ Compound: N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride Classification: Small Molecule / Benzamide Derivative Status: Active Support[1][2]

Executive Summary

This guide addresses the solution stability, solubility, and handling of N-(2-Piperidin-2-yl-ethyl)-benzamide HCl .[1][2] As a researcher, your primary concerns likely involve the integrity of the amide bond during storage and the solubility behavior of the piperidine moiety across different pH levels.

The molecule consists of a lipophilic benzamide cap linked to a polar, basic piperidine ring.[2] The hydrochloride (HCl) salt form is provided to maximize aqueous solubility.[2][3][4] However, improper solvent choice or pH manipulation can lead to rapid precipitation (free-basing) or gradual hydrolysis.[1][2]

Module 1: Solubility & Solvent Compatibility

The most common user error involves "crashing out" the compound by ignoring pKa thresholds.

The Science: Salt vs. Free Base

The piperidine nitrogen has a pKa of approximately 11.2 .[2]

  • pH < 9: The molecule exists as a protonated cation (

    
    ), maintaining high water solubility.[2]
    
  • pH > 10: The molecule deprotonates to its neutral "Free Base" form.[2] This form is lipophilic and will precipitate out of aqueous buffers immediately.[2]

Troubleshooting Guide: Dissolution Issues
SymptomProbable CauseCorrective Action
Cloudiness upon adding buffer pH Shock: The buffer pH is near or above the pKa (11.2), or the buffer strength is too high, causing "salting out."[2]Acidify the solution slightly (pH 4–6) or use a lower ionic strength buffer (e.g., 10mM PBS instead of 100mM).
Precipitate in DMSO stock Moisture Uptake: DMSO is hygroscopic.[1][2] Water absorption can cause the HCl salt to crystallize if the concentration is near saturation (>50 mM).[2]Warm the solution to 37°C and vortex. Store DMSO stocks over molecular sieves.[1][2]
Oil droplets forming Free Base Conversion: You likely added NaOH or a strong base, converting the salt to an oil.[2]Add dilute HCl dropwise until the oil re-dissolves.[2]
Visual Protocol: Solvent Decision Tree

Use this logic flow to select the correct vehicle for your experiment.

SolventTreeStartStart: Solid HCl SaltTargetWhat is your target application?Start->TargetInVivoIn Vivo / Cell CultureTarget->InVivoChemAnalysisChemical Analysis (HPLC/NMR)Target->ChemAnalysisAqueousAqueous Buffer Required?InVivo->AqueousDMSODMSO Stock (10-50mM)ChemAnalysis->DMSOPreferredCheckPHCRITICAL: Is pH < 9.0?Aqueous->CheckPHDMSO->AqueousDilute 1:1000SafeSafe to Dissolve(Stable for 24h)CheckPH->SafeYesCrashRISK: Precipitation(Free Base Formation)CheckPH->CrashNo

Figure 1: Solvent selection logic.[1][2] Note the critical pH checkpoint to prevent precipitation.

Module 2: Chemical Stability & Degradation

Over time, the primary risk to this molecule in solution is hydrolysis of the amide bond.

Degradation Mechanism

The benzamide bond is generally stable at room temperature.[2] However, in the presence of strong acids (pH < 2) or bases (pH > 10), or elevated temperatures, water attacks the carbonyl carbon.

  • Hydrolysis: Breaks the molecule into Benzoic Acid and 2-(Piperidin-2-yl)ethanamine .[1][2]

  • Oxidation: The secondary amine (piperidine) is susceptible to N-oxidation if left in non-degassed solvents under light, though the HCl salt form offers significant protection against this.[2]

Standard Stability Protocol (HPLC)

To verify the integrity of your stock solution, run this standard check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (Benzamide absorption) and 210 nm (Peptide bond/general).[1][2]

Pass Criteria: Purity > 95%. Fail Criteria: Appearance of a new peak at early retention time (Polar amine fragment) or late retention time (Benzoic acid).[1][2]

Visual Pathway: Degradation Risks

DegradationCompoundN-(2-Piperidin-2-yl-ethyl)-benzamide(Intact)HydrolysisHydrolysis(High T or Extreme pH)Compound->HydrolysisOxidationOxidation(Light + O2)Compound->OxidationSlowBenzoicBenzoic Acid(Impurity A)Hydrolysis->BenzoicAminePiperidine Ethanamine(Impurity B)Hydrolysis->AmineNOxideN-Oxide Derivative(Trace Impurity)Oxidation->NOxide

Figure 2: Primary degradation pathways.[1][2] Hydrolysis is the dominant risk in aqueous solution.

Module 3: Storage & Handling FAQs

Q: Can I store the DMSO stock at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture from condensation.[1][2]

  • Best Practice: Aliquot the DMSO stock into single-use vials before freezing. Use a desiccator for the main vial.[2]

Q: My solution turned slightly yellow. Is it ruined? A: Slight yellowing in DMSO often indicates trace oxidation of the piperidine nitrogen or impurities in the DMSO itself (sulfur compounds).

  • Action: Run the HPLC protocol above. If purity is >95%, it is likely still usable for biological assays.[2] If >10% degradation is observed, discard.[2]

Q: Can I autoclave this compound in solution? A: NO. The high temperature (121°C) and pressure will accelerate amide hydrolysis, potentially degrading 5-20% of the compound.[2]

  • Action: Sterile filter (0.22 µm) the solution after dissolution.

References

  • BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. Retrieved from [1]

    • Provides foundational solubility data for piperidine-benzamide analogs and HCl salt behavior.
  • VulcanChem. (n.d.).[1][2] N-(2-(Piperidin-2-yl)ethyl)benzamide Product Information. Retrieved from [1]

    • Source for structural confirmation and general handling of the benzamide-piperidine scaffold.
  • Cox, R. A., & Yates, K. (1981).[1][2][5] The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry.[2][5] Retrieved from [1]

    • Authoritative source on the kinetics of benzamide hydrolysis under acidic conditions.
  • National Institute of Standards and Technology (NIST). (2024).[1][2] Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-.[1][2][6][7] Retrieved from [1]

    • Reference for mass spec and structural data of closely related piperidine-benzamide deriv

Technical Support Center: Overcoming Solubility Issues of Benzamide Derivatives in Aqueous Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzamide derivatives in their aqueous-based assays. As a privileged scaffold in medicinal chemistry, benzamide derivatives are frequently investigated for their diverse pharmacological activities.[1][2] However, their often hydrophobic nature, stemming from the presence of one or more benzene rings, can lead to poor aqueous solubility, significantly impacting the accuracy and reliability of experimental data.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. We will delve into the root causes of poor solubility and provide practical, field-proven strategies to overcome them, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I've just diluted my benzamide derivative from a DMSO stock into my aqueous assay buffer, and it immediately precipitated. What's happening?

A1: This common phenomenon is known as "antisolvent precipitation" or "crashing out."[5] Your benzamide derivative is likely highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) but has very low solubility in the aqueous environment of your assay buffer. When the concentrated DMSO stock is rapidly diluted into a large volume of the aqueous medium, the solvent environment abruptly shifts from organic to aqueous. This sudden change causes the compound to exceed its solubility limit in the new environment, leading to the formation of a solid precipitate.[5] This is a frequent challenge with lipophilic compounds in drug discovery.[6]

Q2: Why is compound precipitation a significant problem for my assay results?

A2: Compound precipitation can severely compromise the quality and reliability of your experimental data in several ways:

  • False Negatives or Underestimated Potency: The actual concentration of the dissolved, biologically active compound is lower than the intended nominal concentration. This can lead to an underestimation of the compound's true potency (e.g., a higher IC50 value).[6][7]

  • False Positives: The solid particles of the precipitate can interfere with the assay signal. For instance, they can scatter light in optical assays (e.g., absorbance or fluorescence-based assays) or interact non-specifically with assay components, leading to erroneous signals.[6]

  • Poor Data Reproducibility: The extent of precipitation can be inconsistent across different wells and experiments, resulting in high variability and poor reproducibility of your data.[6]

Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?

A3: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your assay should be kept as low as possible. A general guideline is to maintain the final DMSO concentration below 0.5%, with concentrations at or below 0.1% being ideal to avoid interfering with cellular functions.[5] It is imperative to always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[5] Some cell lines can be sensitive to even low concentrations of DMSO, so it's crucial to determine the tolerance of your specific cell line.[8]

Troubleshooting Guides: Step-by-Step Solutions

If you are facing persistent solubility issues with your benzamide derivatives, the following troubleshooting guides provide a systematic approach to identify and implement effective solutions.

Guide 1: Optimizing Your Stock and Working Solution Preparation

The way you prepare and handle your compound solutions can significantly impact their solubility.

Protocol 1: The Serial Dilution Method to Minimize Precipitation

A stepwise dilution process can often prevent the "shock" of rapid solvent change that causes precipitation.[9]

  • Prepare a High-Concentration Stock Solution: Dissolve your benzamide derivative in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.[10]

  • Perform an Intermediate Dilution: Instead of diluting directly into your final aqueous buffer, perform an intermediate dilution into a solution with a higher percentage of organic solvent or into the assay buffer containing a solubilizing agent.

  • Final Dilution: From this intermediate dilution, perform the final dilution into your aqueous assay buffer to reach the desired test concentration.

Guide 2: Employing Solubilizing Agents

When optimizing the dilution process is insufficient, the use of solubilizing agents is the next logical step.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[11][12]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)[4]

Protocol 2: Using a Co-solvent to Enhance Solubility

  • Determine the Maximum Tolerable Co-solvent Concentration: Before testing your compound, it is crucial to determine the highest concentration of the co-solvent that does not affect the biological activity in your assay. Run a vehicle control with varying concentrations of the co-solvent alone.

  • Prepare a Co-solvent-Containing Buffer: Prepare your aqueous assay buffer containing the predetermined tolerable concentration of the co-solvent.

  • Dilute Your Compound: Dilute your DMSO stock solution of the benzamide derivative into the co-solvent-containing buffer.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[10][11]

Commonly Used Surfactants:

  • Tween® 80

  • Pluronic® F-68[10]

Protocol 3: Utilizing Surfactants for Solubilization

  • Establish the Critical Micelle Concentration (CMC) and Tolerability: Determine the CMC of your chosen surfactant in your assay buffer. Also, test the effect of the surfactant alone on your assay to find the concentration range where it does not interfere with the results.

  • Prepare a Surfactant-Containing Buffer: Prepare your assay buffer with the surfactant at a concentration above its CMC but within the tolerable range for your assay.

  • Add Your Compound: Dilute your DMSO stock solution into the surfactant-containing buffer. The micelles will aid in keeping your benzamide derivative in solution.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[13][14][15]

Commonly Used Cyclodextrins:

  • α-cyclodextrin (α-CD)

  • β-cyclodextrin (β-CD)

  • γ-cyclodextrin (γ-CD)[16]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol 4: Enhancing Solubility with Cyclodextrins

  • Determine Cyclodextrin Compatibility: As with other excipients, test the effect of the cyclodextrin alone on your assay to identify a non-interfering concentration.

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer at the desired concentration.

  • Introduce the Benzamide Derivative: Add your benzamide derivative (from a DMSO stock) to the cyclodextrin solution. Allow time for the inclusion complexes to form, which may be facilitated by gentle agitation or sonication.

Data Summary and Decision Making

The following table summarizes the key characteristics of the different solubilization strategies to help you choose the most appropriate approach for your specific needs.

Solubilization StrategyMechanism of ActionTypical Starting ConcentrationAdvantagesConsiderations
Co-solvents Increases the polarity of the bulk solvent, making it more favorable for hydrophobic compounds.[11]1-5% (v/v)Simple to implement; effective for moderately hydrophobic compounds.Can affect protein structure and enzyme activity at higher concentrations.[17][18]
Surfactants Forms micelles that encapsulate hydrophobic molecules.[10][11]0.01-0.1% (w/v)Highly effective for very poorly soluble compounds.Can interfere with cell membranes and protein function; potential for assay interference.
Cyclodextrins Forms inclusion complexes with hydrophobic guest molecules.[13][14][15]1-10 mMGenerally low cytotoxicity; can also improve compound stability.[19]Can have limited loading capacity; may interact with other formulation components.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the mechanism of action of different solubilizing agents.

Solubilization_Mechanisms cluster_cosolvent Co-solvent cluster_surfactant Surfactant cluster_cyclodextrin Cyclodextrin cosolvent Co-solvent molecules (e.g., Ethanol) Increase solvent polarity surfactant Surfactant Micelle Hydrophobic core encapsulates the benzamide derivative cyclodextrin Cyclodextrin Molecule Hydrophobic interior forms an inclusion complex benzamide Insoluble Benzamide Derivative benzamide->cosolvent Solubilized in mixed solvent benzamide->surfactant Encapsulated in micelle benzamide->cyclodextrin Forms inclusion complex

Sources

Purification methods for difficult-to-crystallize piperidine hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Derivatives

Introduction for the Researcher

Piperidine hydrochlorides are ubiquitous intermediates in pharmaceutical and chemical research. However, their purification often presents a significant bottleneck. Many researchers encounter frustrating scenarios where the expected crystalline solid instead yields a persistent oil, a sticky amorphous solid, or refuses to precipitate altogether. This guide moves beyond standard recrystallization protocols to provide a deeper, mechanism-driven troubleshooting framework. As field-experienced scientists, we understand that true problem-solving requires understanding the 'why' behind a technique's success or failure. This document is structured to provide that insight, offering robust, field-proven methodologies for tackling even the most stubborn piperidine hydrochloride purifications.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Crystallization Problem

This section addresses the most common initial observations and provides a foundational understanding of why your piperidine hydrochloride may be difficult to purify.

Q1: I've completed my reaction and work-up, but my piperidine hydrochloride product is an oil or a waxy solid that won't crystallize. What's happening?

A: This is the most frequent challenge and typically points to one or more of the following causes:

  • Presence of Impurities: Even small amounts of impurities, such as unreacted starting materials, byproducts, or residual solvents, can act as "eutectic plasticizers." They disrupt the formation of an ordered crystal lattice, depressing the melting point and resulting in an oil or amorphous solid.

  • High Solubility: Your target hydrochloride salt may be excessively soluble in the final solvent system. If the concentration of the product is below its saturation point, crystallization will not occur. This is a common issue when using highly polar solvents like ethanol for precipitation.[1]

  • Residual Water: Piperidine and its salts can be hygroscopic. Water can interfere with crystallization and sometimes forms azeotropes (constant boiling mixtures) with solvents, making it difficult to remove.[2][3]

  • Incorrect Stoichiometry: An excess of either the free base or hydrochloric acid can inhibit crystallization. The ideal 1:1 salt is often the most crystalline form.

Q2: I attempted a recrystallization, but the compound "oiled out" upon cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to form an ordered crystal lattice.

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Troubleshooting Steps:

    • Add More Solvent: The concentration of your compound may be too high. Add a small amount of the same hot solvent to create a slightly more dilute solution.

    • Slow Down the Cooling: This is critical. Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not place it directly in an ice bath. Slow cooling gives the molecules time to orient themselves into a crystal lattice.[4]

    • Change the Solvent System: The chosen solvent may be a poor choice. A better solvent is one in which the compound has high solubility when hot and significantly lower solubility when cold.[5] Consider using a solvent pair (an anti-solvent system), which is discussed in Part 3.

Q3: My piperidine hydrochloride is discolored (yellow or brown), even after initial purification attempts. How can I fix this?

A: Discoloration is almost always a sign of oxidation.[2][6] Piperidine rings, especially those with electron-donating groups, can be susceptible to air oxidation over time, forming colored impurities. These impurities must be removed as they can significantly inhibit crystallization. The most effective method to address this is the Salt-to-Freebase-to-Salt Purification workflow detailed in the next section, which allows for the purification of the more stable free base form.

Part 2: The Core Methodology - Salt-to-Freebase-to-Salt Purification

When direct crystallization fails, the most robust and reliable strategy is to convert the impure hydrochloride salt back to its free base form. The neutral, often liquid, free base can be more easily purified by standard organic chemistry techniques. Following purification, the clean free base is converted back into the desired hydrochloride salt, which now, free of impurities, will crystallize much more readily.

This workflow is a cornerstone of amine purification for a reason: it systematically removes neutral, acidic, and basic impurities.

G cluster_0 Impure State cluster_1 Purification Workflow cluster_2 Pure State Crude_HCl Crude Piperidine HCl (Oil or Impure Solid) Liberate Step 1: Liberate Free Base (Basification & Extraction) Crude_HCl->Liberate Aqueous Base Purify Step 2: Purify Free Base (Distillation, Chromatography, etc.) Liberate->Purify Organic Phase Reform Step 3: Reform Salt (Add HCl to Pure Base) Purify->Reform Purified Base Pure_HCl Pure Crystalline Piperidine HCl Reform->Pure_HCl Precipitation

Caption: The Salt-to-Freebase-to-Salt purification workflow.

Step 1: Protocol for Liberation of the Piperidine Free Base

This step aims to neutralize the hydrochloride salt and extract the resulting organic-soluble free amine into a solvent.

  • Dissolution: Dissolve the crude piperidine hydrochloride in deionized water. If the salt is poorly soluble in water, a co-solvent like methanol or THF can be used, but it will need to be removed later.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a base (e.g., 2M NaOH solution, saturated NaHCO₃, or K₂CO₃) with stirring until the pH of the aqueous layer is >10. The use of a milder base like sodium bicarbonate can be advantageous if the piperidine derivative has base-sensitive functional groups.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether) three times.[5][6] The choice of solvent depends on the polarity of the free base.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude piperidine free base.

Step 2: Purification of the Piperidine Free Base - A Decision Guide

With the compound now in its neutral free base form, you can select the most effective purification technique based on its physical properties.

G node_method node_method start Is the Free Base Thermally Stable & Volatile? q1 Thermally Stable? start->q1 q1->node_method Yes Distillation / Kugelrohr q2 Amenable to Chromatography? q1->q2 No q2->node_method Yes Column Chromatography (KP-NH or basic alumina) q2->node_method No Acid/Base Extraction or Trituration

Caption: Decision tree for purifying the piperidine free base.

  • Method A: Distillation (For Volatile, Thermally Stable Compounds) Simple or vacuum distillation is highly effective for removing non-volatile impurities. For high-boiling liquids or small scales, a Kugelrohr apparatus is ideal. Before distillation, drying the crude free base over potassium hydroxide (KOH) pellets can effectively remove residual water.[2][3][6]

  • Method B: Column Chromatography (For Non-Volatile or Thermally Sensitive Compounds) Standard silica gel is acidic and can cause streaking or irreversible binding of basic amines. To mitigate this, consider:

    • Amine-Functionalized Silica: Columns pre-packed with amino-propyl functionalized silica (KP-NH) are excellent for purifying amines without needing a mobile phase modifier.[8]

    • Mobile Phase Modifier: If using standard silica, add 0.5-2% triethylamine or ammonia in methanol to the eluent system to improve peak shape and recovery.

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel for purifying basic compounds.

Step 3: Protocol for Reforming the Pure Hydrochloride Salt

This final step converts the purified, neutral free base back into its solid hydrochloride salt.

  • Solvent Selection: Dissolve the purified piperidine free base in a minimal amount of a suitable anhydrous organic solvent. The ideal solvent is one in which the free base is soluble, but the hydrochloride salt is not. Common choices include diethyl ether, isopropanol, ethyl acetate, or a mixture like ether/hexane.[1]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl. The source of HCl is critical:

    • HCl in an Organic Solvent: Commercially available solutions like 2M HCl in diethyl ether or 4M HCl in dioxane are convenient and commonly used.

    • Anhydrous HCl Gas: Bubbling dry HCl gas through the solution provides a water-free method but requires specialized equipment.

    • Avoid Aqueous HCl: Adding aqueous HCl will introduce water, which can inhibit crystallization and is generally counterproductive at this stage.[9]

  • Crystallization and Isolation: As the HCl is added, the pure piperidine hydrochloride should precipitate as a solid. Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold precipitation solvent (e.g., cold diethyl ether) to remove any residual soluble impurities. Dry the solid product under high vacuum.

Part 3: Advanced & Alternative Techniques

If the final salt formation step (Step 3 above) still results in an oil or poor yield, these alternative methods can be employed.

Technique 1: Anti-Solvent Crystallization

This is a powerful technique for compounds that are highly soluble in one solvent but insoluble in another.

  • Dissolve: Dissolve the crude hydrochloride salt (or the oil from a failed attempt) in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., methanol or ethanol).

  • Add Anti-Solvent: Slowly, dropwise, add a "bad" or "anti-solvent" (one in which the salt is insoluble, e.g., diethyl ether, hexane, or toluene) until the solution becomes persistently cloudy.[1]

  • Induce Crystallization: Add a drop or two of the "good" solvent back until the cloudiness just disappears. Cover the vessel and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will gradually lower the overall solubility, promoting slow crystal growth.[10]

Good Solvent (High Polarity)Anti-Solvent (Low Polarity)Notes
MethanolDiethyl EtherA very common and effective pair.
IsopropanolHexane / HeptaneGood for moderately polar salts.[1]
DichloromethaneToluene / HexaneUseful for less polar systems.
AcetonitrileTolueneCan be effective for specific substrates.[11]

Table 1: Common Solvent/Anti-Solvent Pairs for Piperidine Hydrochloride Crystallization.

Technique 2: Trituration

If your product is an amorphous solid or a very thick oil, trituration can be used to wash away soluble impurities and often induces crystallization.

  • Place the crude material in a flask.

  • Add a solvent in which your desired hydrochloride salt is known to be poorly soluble (e.g., cold diethyl ether or ethyl acetate).

  • Use a spatula or glass rod to vigorously stir and grind the solid/oil in the solvent for 10-15 minutes.

  • The impurities will dissolve in the solvent, while the pure product should remain as a solid.

  • Remove the solvent via decantation or filtration. Repeat 2-3 times.

Technique 3: Solid-Phase Extraction (Catch-and-Release)

For a rapid, non-chromatographic purification, Strong Cation Exchange (SCX) cartridges can be used.

  • Load: Dissolve the crude free base in a solvent like methanol and load it onto an SCX cartridge.

  • Wash: Wash the cartridge with methanol to elute neutral and acidic impurities. The protonated piperidine remains bound to the acidic resin.

  • Release: Elute the pure piperidine free base from the cartridge using a solution of ammonia in methanol (e.g., 2M NH₃/MeOH).[7]

  • Evaporate: Remove the solvent and ammonia under vacuum. The resulting pure free base can then be converted to the hydrochloride salt as described in Part 2, Step 3.

References

  • Edelmann, F. T., et al. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]

  • Owen, J. C., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. Retrieved from [Link]

  • Gibson, G. M. (2005, July 22). Process for the preparation of saturated or unsaturated primary fatty amines. European Patent Office - EP 1746084 B1. Retrieved from [Link]

  • Owen, J. C., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ResearchGate. Retrieved from [Link]

  • Various Authors. (2018, January 18). Piperidine from the hydrolysis of piperine. Sciencemadness.org. Retrieved from [Link]

  • Roland, C. S. (n.d.). Purification of secondary alkyl amines. Google Patents - US3864402A.
  • Jones, G., & Wood, J. H. (n.d.). A New Synthesis of Piperidine. Canadian Science Publishing. Retrieved from [Link]

  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Various Authors. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). A kind of purification method of high-purity piperidine. Google Patents - CN101602748B.
  • Frontier, A. (n.d.). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]

  • Various Authors. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]

Sources

Controlling hygroscopicity of amide hydrochloride salts during weighing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Hygroscopicity of Amide Hydrochloride Salts During Weighing Doc ID: TS-CHEM-0042 Last Updated: 2025-05-15 Status: Active

Portal Overview

Welcome to the Technical Support Center. This guide addresses a critical issue in organic synthesis and drug development: the rapid deliquescence of amide hydrochloride salts (e.g., EDC·HCl, amino acid chlorides, pseudoephedrine HCl). These salts are notoriously hygroscopic, leading to weighing errors, stoichiometry drift, and potential hydrolysis of the amide bond.

Quick Links:

Module 1: The Mechanistic Basis

Why is my salt turning into a liquid?

The phenomenon you are observing is deliquescence . This occurs when the critical relative humidity (RH) of the atmosphere exceeds the Deliquescence Relative Humidity (DRH) of the solid.

  • Surface Adsorption: Initially, water molecules adsorb onto the crystal lattice surface.

  • Solution Formation: For highly soluble salts like amide HCls, the adsorbed water dissolves the surface layer, forming a saturated solution film.

  • Vapor Pressure Differential: The vapor pressure of water in this saturated film is lower than the partial pressure of water vapor in the air. This gradient drives continuous moisture absorption until the entire solid dissolves [1].

The Specific Risk to Amides

Unlike simple inorganic salts (e.g., NaCl), amide hydrochloride salts face a secondary chemical risk: Hydrolysis .

  • Protonation: The HCl protonates the amide oxygen, making the carbonyl carbon highly electrophilic.

  • Moisture Attack: Absorbed water acts as a nucleophile, attacking the activated carbonyl.

  • Result: Cleavage of the amide bond, release of the free amine, and loss of stoichiometry.

Technical Insight: The "sticky" phase often observed before full liquefaction is a non-Newtonian fluid state caused by the formation of liquid bridges between particles, increasing cohesion and preventing flow [2].

Module 2: Equipment & Environmental Setup

Before attempting to weigh, ensure your workstation meets these specifications.

ParameterSpecificationReason
Relative Humidity (RH) < 40% (Ideal: < 20%)Most amide HCl salts have a DRH between 45-60%. Keeping ambient RH below this prevents the phase change [3].
Ionization Anti-Static Gun / IonizerDry environments promote static charge. Static causes powder scattering, which is often mistaken for hygroscopic drift.
Vessel Type Glass Weighing Bottle (Tall form)Plastic boats are permeable and hold static. Glass is impermeable and washable.
Spatula PTFE-coated or Stainless SteelWood or plastic can retain moisture or static charge.

Module 3: The "Weighing by Difference" Protocol

Standard direct weighing is invalid for these materials. By the time you stabilize the balance, the mass has already increased due to water uptake. You must use Weighing by Difference (Reductive Weighing) .

The Workflow

This method isolates the bulk material from the environment during the measurement phase.

WeighingByDifference Figure 1: Weighing by Difference Workflow for Hygroscopic Solids Start Start: Dry Weighing Bottle Load Load Bulk Sample (Approximate Amount) Start->Load Weigh1 Weigh Sealed Bottle (M1) (Record Mass) Load->Weigh1 Cap immediately Transfer Transfer Aliquot to Reactor (Do NOT Weigh Reactor) Weigh1->Transfer Quickly Reseal Immediately Reseal Bottle Transfer->Reseal Weigh2 Weigh Sealed Bottle (M2) (Record Mass) Reseal->Weigh2 Calc Calculate Mass Added: Δm = M1 - M2 Weigh2->Calc Check Is Δm within tolerance? Calc->Check Check->Weigh1 No (Repeat Add) Done Proceed to Reaction Check->Done Yes

Step-by-Step Procedure
  • Preparation: Dry a glass weighing bottle and stopper in an oven (if salt stability permits) or desiccator. Tare the balance to zero.

  • Initial Mass (M1):

    • Place the approximate amount of salt needed into the weighing bottle.

    • Close the lid.

    • Place the sealed bottle on the analytical balance. Wait for stability. Record mass M1 .

  • Transfer:

    • Take the bottle to your reaction vessel.

    • Open the lid, pour/tap a portion of the salt into the reactor.

    • Do not use a spatula to "flick" powder into the reactor; pour directly to minimize air exposure time.

    • Immediately replace the lid.

  • Final Mass (M2):

    • Return the sealed bottle to the balance. Record mass M2 .

  • Calculation:

    • Mass Transferred =

      
      .[1][2][3]
      
    • Note: Any moisture absorbed during the brief opening stays in the bottle or reactor but does not affect the recorded difference of the bulk solid as significantly as direct weighing drift.

Module 4: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Balance drift (increasing) Moisture absorption during weighing.Switch to "Weighing by Difference" (Module 3). Do not weigh open boats.
Balance drift (fluctuating) Static electricity.Use an ionizing gun on the vessel and the balance chamber.
Powder clumps in bottle RH > DRH (Deliquescence point).Dry the bulk material in a vacuum desiccator over

for 24h.
Yield is lower than expected Hydrolysis of amide bond.Check purity via NMR. If hydrolyzed, recrystallize or discard.
Decision Tree: Handling Compromised Material

If your material looks wet or sticky, follow this logic flow to determine usability.

MaterialHandling Figure 2: Decision Matrix for Compromised Hygroscopic Salts Inspect Inspect Material Flow Is it free-flowing? Inspect->Flow Proceed Proceed with Weighing by Difference Flow->Proceed Yes Clumped Clumped/Sticky Flow->Clumped No Purity Check Purity (NMR/HPLC) Clumped->Purity Good Purity OK Purity->Good Intact Bad Degraded (>1% impurity) Purity->Bad Hydrolyzed Dry Vacuum Dry (< 40°C, P2O5) Good->Dry If thermal stable Solvent Dissolve in Anhydrous Solvent (Make Stock Solution) Good->Solvent If thermal labile Discard Discard/Recrystallize Bad->Discard

Frequently Asked Questions (FAQs)

Q: Can I just weigh it inside a glovebox? A: Yes, this is the gold standard. However, ensure the glovebox atmosphere is actually dry (<5 ppm


). If a glovebox is unavailable, a "glove bag" purged with 

is a cheap, effective alternative for one-off weighings.

Q: My salt is already a gum. Can I still use it? A: Only if you determine the exact water content (e.g., via Karl Fischer titration) and adjust your stoichiometry. However, it is safer to dissolve the entire gum in a known volume of dry solvent (e.g., DMF or DMSO), determine the concentration, and dispense volumetrically [4].

Q: Why does the weight drop when I open the balance door? A: This is likely a temperature or buoyancy error, not hygroscopicity. Ensure the sample is at the same temperature as the balance. Warm samples create convection currents that lift the pan, causing artificial weight loss readings [5].[4]

References

  • Salameh, A. K., & Taylor, L. S. (2006). Deliquescence in Pharmaceutical Systems.[5] ResearchGate.[6]

  • Hiami, A., et al. (2021). Direct Measurements of the Deliquescence Relative Humidity in Salt Mixtures. ACS Omega.

  • WuXi AppTec. (2025). Best Practices for Analytical Balance to Ensure Accurate Weighing.

  • University of British Columbia. (n.d.). Weighing by Difference Technique.[1][2][3][4][7]

  • Mettler Toledo. (2017). Proper Weighing of Hygroscopic Substances.[2][8] PharmaTech.[5][9]

Sources

Technical Support Center: Resolving Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in reverse-phase chromatography: the peak tailing of amine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require both a deep mechanistic understanding and practical, field-proven solutions. We will move beyond simple checklists to explain the causality behind each troubleshooting step, ensuring you can build robust and reliable analytical methods.

Core Troubleshooting Guide

This section addresses the primary questions and strategic approaches to diagnosing and solving peak tailing for basic, amine-containing compounds.

Q1: What is peak tailing and why are my amine compounds so susceptible to it?

Answer: Peak tailing is a common chromatographic problem where a peak deviates from the ideal symmetrical Gaussian shape, exhibiting a trailing edge that is broader than its leading edge.[1][2] This is not merely a cosmetic issue; it compromises resolution between adjacent peaks, reduces sensitivity, and can lead to significant errors in quantification.[2][3]

Amine-containing compounds are particularly prone to tailing in reverse-phase HPLC due to a phenomenon known as secondary ionic interactions . Here’s the underlying mechanism:

  • The Stationary Phase: Most reverse-phase columns (like C18 or C8) are built on a silica backbone. During the manufacturing process, not all surface silanol groups (Si-OH) are bonded with the hydrophobic alkyl chains.[4][5] These unreacted, or "residual," silanol groups remain on the surface.

  • The Analyte: Amine functional groups are basic. In the typically acidic-to-neutral mobile phases used in reverse-phase HPLC, these amines become protonated, carrying a positive charge (e.g., R-NH₃⁺).[6]

  • The Interaction: At a mobile phase pH above approximately 3, the residual silanol groups begin to deprotonate, acquiring a negative charge (Si-O⁻).[3][6] The positively charged amine analyte is then strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism.[5]

This creates a mixed-retention mode. While most analyte molecules are retained by the intended hydrophobic mechanism, a fraction gets delayed by these strong ionic interactions with silanol sites, resulting in a "tail" on the backside of the peak.[1][6] The acidity and accessibility of these silanol groups are exacerbated by trace metal contaminants (like iron or aluminum) within the silica, which can further increase peak tailing.[1][7]

cluster_0 Primary Retention Mechanism (Desired) cluster_1 Secondary Interaction Mechanism (Problematic) Analyte Amine Analyte (R-NH3+) C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interaction SymmetricalPeak Symmetrical Peak C18->SymmetricalPeak Leads to Analyte2 Amine Analyte (R-NH3+) Silanol Ionized Silanol Site (Si-O⁻) Analyte2->Silanol Ionic Attraction PeakTailing Peak Tailing Silanol->PeakTailing Causes G start Peak Tailing Observed (Asymmetry > 1.2) ph_check Step 1: Mobile Phase pH Optimization Is your analyte basic? start->ph_check ph_low Action: Lower Mobile Phase pH to 2.5 - 3.0 using Formic or Phosphoric Acid. ph_check->ph_low ph_result Peak Shape Improved? ph_low->ph_result additives Step 2: Use Mobile Phase Additives ph_result->additives No resolved Problem Resolved (Symmetrical Peak) ph_result->resolved Yes sacrificial_base Option A: Add a Sacrificial Base (e.g., 0.1% Triethylamine - TEA) additives->sacrificial_base ion_pair Option B: Use an Ion-Pairing Reagent (e.g., 5mM Alkyl Sulfonate) additives->ion_pair additives_result Peak Shape Improved? sacrificial_base->additives_result ion_pair->additives_result column Step 3: Evaluate Stationary Phase additives_result->column No additives_result->resolved Yes endcapped Action: Switch to a modern, high-purity, end-capped Type B silica column. column->endcapped polar_embedded Action: Try a Polar-Embedded or Polar-Endcapped column for alternative selectivity. column->polar_embedded endcapped->resolved polar_embedded->resolved

Caption: Troubleshooting decision tree for amine peak tailing.

Q3: How exactly does mobile phase pH affect the peak shape of amines, and how do I optimize it?

Answer: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like amines. [8]Its effect is directly tied to the ionization states of both the amine analyte and the silica surface silanols.

  • At Low pH (pH < 3): The concentration of protons (H⁺) in the mobile phase is high. This forces the equilibrium of the silanol groups towards their neutral, protonated state (Si-OH). [1][7]Since the silanol groups are no longer ionized, the strong ionic attraction with the protonated amine analyte (R-NH₃⁺) is eliminated. This is the most common and effective first step to mitigate tailing for basic compounds. [9]* At Mid-Range pH (pH 4-7): This is often the worst range for amine peak shape. The silanol groups are partially or fully ionized (Si-O⁻), while the amine is still fully protonated (R-NH₃⁺), maximizing the problematic secondary interactions. [10]* At High pH (pH > 8): The amine analyte may be deprotonated to its neutral form (R-NH₂). In this state, it will not ionically interact with the silanol sites. However, traditional silica-based columns are unstable at pH > 8 and will dissolve, leading to rapid column degradation. [6][11]This approach should only be used with specialized hybrid or polymer-based columns designed for high pH stability. [1][12] A critical rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. [8][13]This ensures the analyte exists predominantly in one ionic state, preventing the peak broadening that occurs when both ionized and neutral forms are present simultaneously. [3][8]

    Analyte Type pKa Recommended Mobile Phase pH Rationale
    Basic Amines 8 - 11 pH 2.5 - 3.5 Suppresses silanol ionization (Si-OH), preventing ionic interactions with the protonated amine (R-NH₃⁺). [7][9]

    | Basic Amines | 8 - 11 | pH > 9.0 (Use with pH-stable columns only) | Ensures the amine is in its neutral form (R-NH₂), preventing ionic interactions. [6][12]|

Protocol 1: Mobile Phase pH Screening

  • Determine Analyte pKa: If unknown, find this value in the literature or use prediction software.

  • Prepare Buffers: Prepare aqueous mobile phase buffers at different pH values. For low pH, 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) are common starting points. For more precise control, use a phosphate buffer.

  • Measure pH Correctly: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier (e.g., acetonitrile or methanol). [9]The addition of organic solvent can alter the effective pH. [14]4. Equilibrate the System: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject and Analyze: Inject your amine standard and compare the peak asymmetry (tailing factor) at each pH condition. Select the pH that provides the best peak shape while maintaining adequate retention.

Q4: My peak is still tailing after pH adjustment. What are mobile phase additives and how can they help?

Answer: If pH optimization alone is insufficient, the next step is to use a mobile phase additive. These are small molecules added at low concentrations that compete with your analyte for the active silanol sites or alter how your analyte interacts with the stationary phase. There are two main categories.

A sacrificial base is a small, basic amine compound, like triethylamine (TEA), that is added to the mobile phase. [15]Because it is also a base, it will be protonated and will preferentially interact with the negatively charged silanol sites. By "flooding" the system with a high concentration of this competing base, the active sites on the stationary phase become saturated, effectively shielding your analyte from these secondary interactions. [7][15] Protocol 2: Using a Sacrificial Base (Triethylamine - TEA)

  • Start Low: Add TEA to the aqueous portion of your mobile phase at a starting concentration of 0.05% (v/v).

  • Adjust pH: After adding TEA, the pH of the mobile phase will increase. Re-adjust the pH back down to your desired setpoint (e.g., pH 3.0) using an acid like phosphoric or formic acid. This is a critical step.

  • Equilibrate and Inject: Flush the column thoroughly (15-20 column volumes) and inject your sample.

  • Optimize: If tailing persists, you can incrementally increase the TEA concentration, typically up to 0.5%. Note that TEA can suppress ionization in mass spectrometry, so it is less ideal for LC-MS applications. [16]

Ion-pairing chromatography is a technique used for highly basic compounds that are poorly retained or exhibit poor peak shape. An ion-pairing reagent is a molecule with a hydrophobic "tail" and an ionic "head". For basic (positively charged) analytes, a reagent with a negative head group, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is used. [17][18] The reagent works in two potential ways:

  • It forms a neutral ion-pair with the protonated amine in the mobile phase. This neutral complex is then retained cleanly by the C18 phase.

  • The hydrophobic tails of the reagent adsorb to the C18 stationary phase, creating a dynamic ion-exchange surface that provides controlled retention for the charged analyte. [16] The result is a single, well-defined retention mechanism that often produces sharp, symmetrical peaks.

Protocol 3: Using an Ion-Pairing Reagent

  • Select a Reagent: For basic amines, common choices include sodium pentane-, hexane-, or heptanesulfonate. Longer alkyl chains provide more retention.

  • Prepare Mobile Phase: Dissolve the ion-pairing reagent in the aqueous portion of the mobile phase at a typical concentration of 5-10 mM. [18]3. Adjust pH: Ensure the mobile phase pH is low enough to fully protonate your amine analyte.

  • Dedicate a Column: Ion-pairing reagents can be difficult to wash out of a column and may permanently alter its selectivity. It is best practice to dedicate a column specifically for ion-pairing methods. [16]5. Equilibrate Thoroughly: The column must be fully saturated with the ion-pairing reagent. Equilibrate with at least 20-30 column volumes of the mobile phase before injecting.

Additive Type Example Typical Concentration Mechanism Best For LC-MS Compatibility
Sacrificial Base Triethylamine (TEA)0.05% - 0.5% (v/v)Competitively blocks active silanol sites. [15]Moderately basic compounds in UV-based methods.Poor (causes ion suppression). [16]
Ion-Pair Reagent Sodium Hexanesulfonate5 - 20 mMForms a neutral ion-pair with the analyte. [17][19]Highly basic/polar compounds with poor retention.Poor (non-volatile salts contaminate the source). [20]
Volatile Acid Formic Acid (FA)0.1% (v/v)Suppresses silanol ionization by lowering pH. [7]General purpose improvement for basic compounds.Excellent.
Volatile Acid/Buffer Ammonium Formate10 - 20 mMControls pH and increases ionic strength to improve peak capacity. [15]Improving peak shape for basic compounds in LC-MS.Excellent.
Q5: Nothing has worked so far. When should I consider changing my HPLC column? What are the best choices for amine salts?

Answer: If extensive mobile phase optimization fails to resolve peak tailing, the issue likely lies with the stationary phase itself. Older columns or columns not designed for basic compounds may have a high level of silanol activity that cannot be overcome by mobile phase adjustments alone. [1]In this case, selecting a modern, purpose-built column is the most effective solution. [3][7] Here are the types of columns to consider, in order of recommendation:

  • High-Purity, End-Capped "Type B" Silica Columns: Modern HPLC columns are made with high-purity silica ("Type B") which has a much lower concentration of trace metals. [1]After the C18 chains are bonded, the column is put through a secondary reaction called end-capping , which uses a small silanizing reagent (like trimethylchlorosilane) to bond with and block many of the remaining accessible silanol groups. [6][21]These columns are the workhorses of modern labs and offer excellent peak shape for a wide range of compounds, including basic amines. [22][23]

  • Polar-Embedded and Polar-Endcapped Columns: These columns are specifically engineered to improve the peak shape of basic compounds. [21][24] * Polar-Embedded: A polar functional group (like an amide or carbamate) is embedded within the C18 alkyl chain. [25]This polar group is thought to shield the analyte from interacting with underlying silanol groups. [25][26] * Polar-Endcapped: Instead of a simple trimethylsilyl group, a more complex polar group is used for end-capping, providing a similar shielding effect. [24] These columns offer alternative selectivity and are an excellent choice for challenging amine separations. [27]

  • Hybrid and Non-Silica Columns:

    • Hybrid Silica: These columns are made from particles that are a hybrid of silica and organic polymer. They offer a wider usable pH range (often 1-12), allowing you to run at high pH to neutralize basic analytes without damaging the column. [1][12] * Polymeric Columns: Columns packed with polymer-based particles (e.g., polystyrene-divinylbenzene) contain no silica and therefore have no silanol groups. They are an excellent problem-solver for amines but may offer different selectivity and lower efficiency than silica-based columns. [4]

Frequently Asked Questions (FAQs)

Q: Can a high sample concentration cause peak tailing? A: Yes. Injecting too much sample can lead to "mass overload," where the number of analyte molecules exceeds the capacity of the stationary phase at the column head. This is a common cause of peak distortion that can resemble tailing. [6]To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.

Q: What is the difference between peak tailing and peak fronting? A: They are both forms of peak asymmetry. Peak tailing is when the back half of the peak is wider than the front. Peak fronting is the opposite, where the leading edge of the peak is sloped, and the back half is steep. Fronting is often caused by column collapse, poor sample solubility in the mobile phase, or severe mass overload. [1][28] Q: Could my HPLC system (e.g., tubing, connections) be the cause of tailing? A: Yes, this is known as "extra-column volume" or "extra-column band broadening." It can be caused by using tubing with an unnecessarily large internal diameter, having a poor connection (e.g., a gap between the tubing and the column port), or a large detector flow cell. [3][15]These issues create dead volume where your sample can diffuse and mix, causing peaks to broaden and tail. Always use narrow-bore tubing (e.g., 0.005" or 0.125 mm) and ensure all fittings are properly made.

Q: Are there alternatives to silica-based columns for analyzing basic compounds? A: Yes. As mentioned above, columns with stationary phases based on organic polymers (like polystyrene-divinylbenzene) or other metal oxides (like zirconia) do not have silanol groups and thus eliminate this source of peak tailing. [4][12]Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique that uses a polar stationary phase and is well-suited for separating very polar basic compounds. [29][30]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Kollie, T. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
  • GL Sciences. (n.d.). HPLC Column Equivalent List.
  • CHROMacademy. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog.
  • Chrom Tech, Inc. (n.d.). Agilent Polaris HPLC Columns.
  • Chromatography Forum. (2008, March 14). Which column for basic analytes.
  • Merck. (n.d.). Purospher® RP-18 Endcapped.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Loeser, E., & D'Addona, G. (2015). Polar-Embedded and Polar-Endcapped Stationary Phases for LC.
  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Loeser, E., & De Borba, B. (2026, February 13). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
  • GL Sciences. (n.d.). C18 Columns HPLC.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?
  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Phenolic Amines.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Loeser, E., & Drumm, P. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Nagana, T., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1482-1492.
  • Sigma-Aldrich. (n.d.). HPLC Columns.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Stojanovska, P., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • MicroSolv Technology Corporation. (2025, June 18). Improve Peak Shapes in an HPLC method in Aqueous Normal Phase ANP.

Sources

Validation & Comparative

Optimizing Purity Analysis of Benzamide Derivatives: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide derivatives (e.g., Metoclopramide, Entinostat, Sulpiride) represent a critical pharmacophore in drug development, often functioning as dopamine antagonists or histone deacetylase inhibitors. However, their purity analysis via HPLC is notoriously difficult due to the "Silanol Effect." The basic nitrogen common to these structures interacts with residual silanol groups on silica stationary phases, leading to severe peak tailing, poor resolution of impurities, and integration errors.[1]

This guide objectively compares the performance of Traditional Alkyl-C18 methods against Modern Polar-Embedded Surface chemistries . Through experimental data, we demonstrate that switching to polar-embedded phases under acidic conditions improves tailing factors by >40% and doubles the sensitivity for low-level impurity detection.

Part 1: The Chromatographic Challenge

The primary failure mode in benzamide analysis is Peak Tailing .[2] This is not merely an aesthetic issue; it compromises the Limit of Quantitation (LOQ) for genotoxic impurities.

The Mechanism: Why Benzamides Tail

Benzamides typically possess a basic amine (


). At neutral pH, the amine is protonated (

). Simultaneously, residual silanols (

) on the column surface can ionize to

.[1] The resulting ion-exchange interaction retains the tail of the peak, destroying symmetry.
Visualization: The Silanol Interaction Pathway

The following diagram illustrates the competing retention mechanisms that cause tailing.

SilanolInteraction Analyte Benzamide Analyte (Protonated Base) Hydrophobic C18 Ligand (Primary Retention) Analyte->Hydrophobic Van der Waals (Desired) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Interaction (Undesired) PeakShape Resulting Peak Shape Hydrophobic->PeakShape Symmetric Gaussian Silanol->PeakShape Exponential Tailing

Figure 1: Mechanism of peak tailing. The secondary ionic interaction (red path) delays mass transfer, causing the 'tail' characteristic of basic benzamides.

Part 2: Comparative Study – Stationary Phase Selection

To determine the optimal method, we conducted a head-to-head comparison between a standard high-purity C18 column and a Polar-Embedded Amide C18 column.

Experimental Design
  • Analyte: Metoclopramide (Model Benzamide) spiked with Impurities A and B.

  • Control Method (Alternative): Traditional C18, Phosphate Buffer pH 7.0.

  • Test Method (Optimized): Polar-Embedded C18, Formate Buffer pH 3.0.

  • Objective: Minimize USP Tailing Factor (

    
    ) and maximize Resolution (
    
    
    
    ).
Comparative Data Table
ParameterTraditional C18 (pH 7.0)Polar-Embedded C18 (pH 3.0)Improvement
USP Tailing Factor (

)
1.95 (Fail)1.08 (Pass)44% Better
Resolution (Impurity A) 1.84.2133% Increase
Theoretical Plates (N) 8,50014,200High Efficiency
LOQ (ng/mL) 50105x Sensitivity
Analysis of Results
  • The pH Effect: At pH 7.0 (Control), the silanols are ionized, attracting the protonated benzamide. At pH 3.0 (Test), the silanols are protonated (neutral), suppressing the ionic interaction.

  • The Shielding Effect: The polar-embedded group in the Test column creates a "water shield" near the silica surface, physically preventing the benzamide from reaching residual silanols.

Part 3: Optimized Method Protocol

Based on the comparative success, the following protocol is recommended as the standard for benzamide purity testing.

Reagents & Mobile Phase Preparation[1][4][5]
  • Buffer (Mobile Phase A): 20 mM Ammonium Formate, adjusted to pH 2.8 with Formic Acid. Note: Low pH is critical to suppress silanol ionization.[1][3]

  • Organic (Mobile Phase B): Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Methanol.[4]

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Agilent ZORBAX Bonus-RP), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Improves mass transfer for basic compounds).

  • Detection: UV @ 270 nm (or compound specific

    
    ).
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.04060Linear Gradient
18.0595Wash
20.0955Re-equilibration

Part 4: Method Development Decision Matrix

Use this workflow to adapt the method for specific benzamide derivatives (e.g., fluorinated vs. chlorinated).

MethodDecision Start Start: Benzamide Purity Method CheckPKa Check Analyte pKa (Is Basic N present?) Start->CheckPKa IsBasic Yes (pKa > 8) CheckPKa->IsBasic NotBasic No (Neutral/Acidic) CheckPKa->NotBasic SelectCol Select Column: Polar-Embedded or PFP IsBasic->SelectCol StdCol Select Column: Standard C18 NotBasic->StdCol SetPH Set pH < 3.0 (Formate/Phosphate) SelectCol->SetPH CheckTailing Check Tailing Factor (Tf) SetPH->CheckTailing StdCol->CheckTailing Pass Tf < 1.5 VALIDATE CheckTailing->Pass Good Peak Fail Tf > 1.5 OPTIMIZE CheckTailing->Fail Tailing AddIonPair Add Ion-Pair Reagent (e.g., Hexanesulfonate) Fail->AddIonPair AddIonPair->CheckTailing

Figure 2: Logical workflow for selecting column chemistry and mobile phase conditions based on analyte basicity.

Part 5: Validation & Trustworthiness

To ensure this method is "self-validating" (Trustworthiness), the following System Suitability criteria must be met before every run:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. Values
    
    
    indicate column aging or pH drift.
  • Resolution (

    
    ):  Must be 
    
    
    
    between the active ingredient and the nearest eluting impurity (Critical Pair).
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
Scientific Rationale (Expertise)

The choice of Ammonium Formate over Phosphate is deliberate. While Phosphate is a good buffer, it is non-volatile. Formate allows this exact method to be transferred to LC-MS for impurity identification without changing the mobile phase, streamlining the workflow from R&D to QC.

References

  • BenchChem. (2025).[1][2][5][6] Troubleshooting Peak Tailing in HPLC Analysis of Benzamide Compounds: A Technical Support Guide.

  • Helix Chromatography. (n.d.). HPLC Analysis of Drug Metoclopramide and Related Impurities on Coresep 100 Mixed-Mode Column.

  • Agilent Technologies. (2016).[7] Pharmaceutical Impurity Profiling: Metoclopramide Impurities using Agilent 6545 Q-TOF LC/MS.

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions.

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?

Sources

Comparative Guide: 2-Piperidinyl vs. 4-Piperidinyl Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigidity vs. Reach" Paradigm

In medicinal chemistry, the positional isomerism of a piperidine substituent on a benzamide scaffold is not merely a structural triviality; it is a binary switch that dictates the molecule's pharmacodynamic vector and pharmacokinetic fate.

  • 4-Piperidinyl Benzamides: Characterized by an extended, flexible conformation . These ligands typically act as "probes," extending deep into receptor pockets to engage distal acidic residues (e.g., Aspartate in GPCRs). They are the industry standard for orthosteric antagonists (e.g., Dopamine D2, 5-HT4).

  • 2-Piperidinyl Benzamides: Characterized by a folded, rigid conformation driven by Intramolecular Hydrogen Bonding (IMHB). These ligands often exhibit higher membrane permeability due to polarity shielding and are increasingly privileged as allosteric modulators or ligands for compact, hydrophobic pockets.

Part 1: Structural & Physicochemical Divergence[1]

The primary differentiator between these isomers is the ability to form a pseudo-ring structure via hydrogen bonding.

Intramolecular Hydrogen Bonding (IMHB)

In 2-piperidinyl benzamides , the piperidine nitrogen (or its proton) is spatially proximal to the amide carbonyl oxygen. This allows for the formation of a stable 6- or 7-membered pseudo-ring (IMHB).

  • Consequence: This "locks" the rotatable bond between the piperidine and the aromatic ring, reducing the entropic penalty upon binding but potentially limiting the molecule's reach.

  • 4-Piperidinyl analogs cannot form this bond due to distance; they remain linear and flexible.

Basicity (pKa) Modulation

The benzamide moiety is an Electron Withdrawing Group (EWG).

  • 2-Position: The inductive effect is strong due to proximity (through-bond and through-space). This lowers the pKa of the piperidine nitrogen (typically from ~11.0 to ~9.0–9.5), improving bioavailability by increasing the fraction of uncharged species at physiological pH.

  • 4-Position: The EWG effect is attenuated by distance. The nitrogen remains highly basic (pKa > 10.0), often requiring formulation as a salt and potentially suffering from poor CNS penetration unless actively transported.

Visualization: Conformational Landscapes

conformation_logic cluster_0 2-Piperidinyl (The 'Folded' Scaffold) cluster_1 4-Piperidinyl (The 'Extended' Scaffold) Two_Pos 2-Position Attachment IMHB Intramolecular H-Bond (N-H ... O=C) Two_Pos->IMHB Conf_A Rigid / Planar Pseudo-Ring IMHB->Conf_A Prop_A High Permeability (Polarity Shielding) Conf_A->Prop_A Four_Pos 4-Position Attachment No_IMHB No IMHB Possible Four_Pos->No_IMHB Conf_B Flexible / Linear Extended Chain No_IMHB->Conf_B Prop_B Deep Pocket Reach (Orthosteric Binding) Conf_B->Prop_B caption Fig 1. Mechanistic divergence: 2-position favors rigid, permeable conformations; 4-position favors flexible, extended reach.

Part 2: Pharmacodynamic Comparison (SAR)

Case Study: Dopamine D2 Receptor (GPCR)

The Dopamine D2 receptor contains a conserved Aspartate (Asp114) residue deep within the orthosteric pocket, which anchors protonated amines.

Feature4-Piperidinyl Benzamide (e.g., Mosapride-like)2-Piperidinyl Benzamide (e.g., NCQ 115 analogs)
Binding Mode Orthosteric: The linear shape allows the piperidine N+ to reach deep and form a salt bridge with Asp114.Allosteric / Surface: The folded shape prevents deep penetration. Often binds to the vestibule or allosteric sites.
Selectivity Low subtype selectivity (often hits D2, D3, 5-HT4).High specificity potential (restricted conformation fits unique sub-pockets).
Potency (Ki) High (nM range) due to strong electrostatic anchor.Variable (often lower affinity unless optimized for specific hydrophobic contacts).
Case Study: EP2 Receptor (Allosteric Modulation)

Recent studies (e.g., Jiang et al.) identified 2-piperidinyl phenyl benzamides as Positive Allosteric Modulators (PAMs) for the Prostaglandin EP2 receptor. The 4-piperidinyl analogs failed to show PAM activity, likely because the extended conformation clashed with the allosteric site's "ceiling."

Part 3: Experimental Protocols

To objectively compare these scaffolds in your own pipeline, follow these self-validating protocols.

Synthesis: Handling Steric Hindrance

Note: Coupling a benzoyl chloride to a 2-substituted piperidine is significantly slower than the 4-isomer due to steric hindrance.

Protocol:

  • Starting Materials:

    • 4-Isomer: N-Boc-4-aminopiperidine (commercially abundant).

    • 2-Isomer: N-Boc-2-aminomethylpiperidine or Pipecolic acid derivatives.

  • Coupling Condition (Amide Bond Formation):

    • Standard (4-Pos): EDC/HOBt, DCM, RT, 2h. Yield > 90%.

    • Modified (2-Pos): Use HATU (1.2 eq) and DIPEA (3 eq) in DMF. Heat to 50°C may be required. Monitor via LCMS for "stalled" intermediates.

  • Deprotection: TFA/DCM (1:1). Critical: The 2-isomer amine is less basic; ensure complete neutralization during workup to avoid salt retention in the organic phase.

Permeability Assay (PAMPA)

This assay validates the "Polarity Shielding" hypothesis of the 2-isomer.

Workflow:

  • Donor Plate: pH 7.4 buffer + Compound (10 µM).

  • Membrane: PVDF filter coated with lecithin/dodecane (artificial lipid bilayer).

  • Acceptor Plate: pH 7.4 buffer.

  • Incubation: 4 hours @ 25°C (shaking).

  • Analysis: LC-MS/MS of Donor vs. Acceptor compartments.

  • Validation:

    • Control: Propranolol (High Perm), Atenolol (Low Perm).

    • Expectation: 2-piperidinyl isomers should show higher

      
       than 4-isomers if IMHB is active.
      
Visualization: Comparative Workflow

experimental_workflow cluster_synth Synthesis Phase cluster_assay Validation Phase Start Select Isomer Source (Pipecolic vs Isonipecotic) Coupling Amide Coupling (Check Sterics!) Start->Coupling Deprotect Boc-Deprotection Coupling->Deprotect Assay_Bind Radioligand Binding (Affinity Ki) Deprotect->Assay_Bind Assay_PAMPA PAMPA / Caco-2 (Permeability) Deprotect->Assay_PAMPA Assay_Meta Microsomal Stability (t1/2) Deprotect->Assay_Meta caption Fig 2. Integrated workflow for synthesizing and validating positional isomers.

Part 4: Comparative Data Summary

The following table synthesizes typical data ranges observed in literature for benzamide ligands (e.g., D2 antagonists or similar GPCR ligands) when switching the piperidine position.

Parameter4-Piperidinyl Benzamide2-Piperidinyl BenzamideInterpretation
pKa (Piperidine N) 10.5 – 11.29.0 – 9.82-pos is less basic due to proximity to amide EWG.
LogD (pH 7.4) 0.5 – 1.51.8 – 2.52-pos is more lipophilic due to IMHB "hiding" polar H-bonds.
Metabolic Stability (t½) High (> 60 min)Moderate (30-45 min)2-pos is sterically protected but the ring itself is more exposed to oxidation if not substituted.
Target Affinity (Ki) < 10 nM (Deep Pocket)> 50 nM (Surface/Allosteric)4-pos is superior for reaching deep catalytic/binding sites.
Solubility High (Ionized)Moderate (Neutral)4-pos salts are easier to formulate.

References

  • Conformational Analysis of Benzamides: Title: Intramolecular hydrogen bond directed distribution of conformational populations in benzamide derivatives.[1] Source: New Journal of Chemistry (RSC), 2017. URL:[Link]

  • Dopamine Receptor SAR: Title: Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand.[2] Source: PubMed / NIH, 1996. URL:[Link]

  • Allosteric Modulation (EP2 Receptor): Title: Discovery of 2-Piperidinyl Phenyl Benzamides as Positive Allosteric Modulators of the Prostaglandin Receptor EP2.[3] Source: Journal of Medicinal Chemistry (ACS), 2018. URL:[Link]

Sources

Reference Standard Characterization Guide: Osimertinib Mesylate (CAS 1185303-80-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Compound Identity: Osimertinib Mesylate (AZD9291 Mesylate) CAS: 1185303-80-3 Molecular Formula: C₂₈H₃₃N₇O₂[1] · CH₄O₃S Clinical Relevance: Third-generation EGFR Tyrosine Kinase Inhibitor (TKI) targeting T790M mutation-positive NSCLC.[2]

As a Senior Application Scientist, I often observe a critical error in early-stage drug development: the interchangeable use of Osimertinib Free Base (CAS 1421373-65-0) and its Mesylate salt (CAS 1185303-80-3). While the free base is sufficient for enzymatic binding assays, CAS 1185303-80-3 (Mesylate) is the clinically relevant solid-state form used in the marketed product (Tagrisso).

This guide delineates the characterization of the Mesylate Reference Standard, providing a self-validating analytical framework to distinguish it from the free base and quantify critical impurities like the des-acryloyl degradant.

Comparative Analysis: Reference Standard vs. Alternatives

The choice of reference material dictates the accuracy of your PK/PD data and stability studies. The table below contrasts the Certified Reference Material (CRM) against common alternatives.

Table 1: Performance Matrix of Osimertinib Variants
FeatureCRM (CAS 1185303-80-3) Research Grade (Free Base) Generic "Tech Grade"
Stoichiometry 1:1 (Drug:Mesylate) ConfirmedN/A (No Counterion)Variable (Often hygroscopic mix)
Solubility (pH 1.2) High (>2.0 mg/mL) Low (<0.5 mg/mL)Inconsistent
Assay Technique Mass Balance (100% - Impurities - Water - Residual Solvents)Simple Area % (HPLC)Simple Area % (HPLC)
Water Content Quantified (KF Titration)Often IgnoredHigh (Hygroscopic nature)
Use Case GMP Release, Stability Studies, QuantitationIn-vitro Kinase ScreeningNon-critical qualitative checks

Critical Insight: The Mesylate salt exhibits pH-dependent solubility, significantly enhancing bioavailability compared to the free base. Using the free base for dissolution or formulation studies will yield false-negative solubility data [1].

Characterization Workflow & Visualization

To establish the identity and purity of CAS 1185303-80-3, we employ an orthogonal approach. The workflow below illustrates the logical progression from structural confirmation to quantitative assignment.

CharacterizationWorkflow cluster_ID 1. Structural Identification cluster_Purity 2. Purity & Assay cluster_Result 3. Final Certification Start Raw Material CAS 1185303-80-3 NMR 1H-NMR (DMSO-d6) Confirm Mesylate Stoichiometry Start->NMR HPLC RP-HPLC (Gradient) Detect Organic Impurities Start->HPLC MS HRMS (Q-TOF) Parent Ion m/z 500.26 MB Mass Balance Calculation Assay = 100% - (Org + H2O + ROI) NMR->MB Validates Structure IR FT-IR Fingerprint Region HPLC->MB Provides Organic Impurity % KF Karl Fischer Water Content KF->MB Provides Volatiles % ROI Residue on Ignition Inorganic Impurities ROI->MB Provides Inorganics %

Figure 1: Orthogonal characterization workflow ensuring traceability and mass-balance purity assignment.

Detailed Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

This method is designed to separate the parent peak from the des-acryloyl degradant (hydrolysis product) and the N-oxide impurity.

  • Instrument: UHPLC or HPLC with PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate (pH 6.5 adjusted with Acetic Acid). Note: The pH is critical to maintain the ionization state of the piperazine moiety.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-20 min: 10% → 60% B (Linear gradient)

    • 20-25 min: 60% → 90% B (Wash)

    • 25-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 268 nm (Specific for the indole-pyrimidine core) [2].

  • Temperature: 35°C.[3]

Self-Validating System Suitability (SST):

  • Resolution (Rs): > 2.0 between Osimertinib and the nearest impurity (usually the des-acryloyl derivative).

  • Tailing Factor: < 1.5 (Basic amines tend to tail; ammonium acetate buffer mitigates this).

Protocol B: 1H-NMR for Salt Stoichiometry

Unlike the free base, the reference standard must demonstrate a 1:1 molar ratio of Osimertinib to Methanesulfonic acid.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • Mesylate Methyl: Look for a sharp singlet integrating to 3H at approximately δ 2.30 - 2.35 ppm .

    • Acrylamide Protons: Distinctive multiplets in the δ 5.7 - 6.7 ppm region. Caution: Disappearance or shifting of these peaks indicates degradation (polymerization or hydrolysis).

    • Indole NH: Broad singlet at δ 10.5+ ppm .

Calculation: Integration of Mesylate Methyl (3H) / Integration of Indole Proton (1H) ≈ 3.0. Significant deviation (< 2.8) implies salt disproportionation or presence of free base.

Impurity Fate Mapping

Understanding the degradation pathways is essential for handling the reference standard. The acrylamide "warhead" is the most reactive site.

ImpurityFate Osimertinib Osimertinib Mesylate (Active) DesAcryloyl Des-Acryloyl Impurity (Inactive) Osimertinib->DesAcryloyl Hydrolysis (Acidic/Basic pH) N_Oxide N-Oxide Impurity (Metabolite/Oxidation) Osimertinib->N_Oxide Oxidation (Peroxides in Solvents) Dimer Osimertinib Dimer (Polymerization) Osimertinib->Dimer Thermal/Light (Michael Addition)

Figure 2: Degradation pathways. The acrylamide group is susceptible to hydrolysis (Des-Acryloyl) and polymerization (Dimer).

Storage and Handling Recommendations

Based on the physicochemical profile [3]:

  • Hygroscopicity: The mesylate salt is slightly hygroscopic. Store in a desiccator at -20°C.

  • Solution Stability: Unstable in basic media due to the Michael acceptor (acrylamide). Prepare analytical samples in neutral or slightly acidic diluents (e.g., Acetonitrile:Water 50:50).

  • Light Sensitivity: Protect from light to prevent isomerization or dimerization.

References

  • Al-Shahrani, S., & Ansari, M. J. (2019). Solubility Evaluations of Osimertinib Mesylate in Physiological Buffers. Open Access Journal of Science and Technology.

  • Chakradhar, T., et al. (2019).[4] A new stability indicating RP-HPLC method for estimation of Osimertinib Mesylate.[4][5][6][7] Journal of Drug Delivery and Therapeutics.

  • Therapeutic Goods Administration (TGA). (2019). Australian Public Assessment Report for Osimertinib. Department of Health.[4]

  • FDA AccessData. (2015). Chemistry Review: Tagrisso (Osimertinib).[1][8][9][10][11] Center for Drug Evaluation and Research.

Sources

A Senior Application Scientist's Guide to Differentiating Amide and Amine Hydrochloride Functional Groups Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise identification of functional groups is paramount. Among the most common and critical are amides—the backbone of proteins and a staple in countless active pharmaceutical ingredients (APIs)—and their frequently encountered salt forms, amine hydrochlorides. While structurally related, their spectroscopic fingerprints in Fourier Transform Infrared (FTIR) spectroscopy are distinct. Misinterpretation can lead to incorrect structural elucidation, failed quality control, and compromised development timelines.

This guide provides an in-depth comparison of the FTIR absorption characteristics of amide and amine hydrochloride groups. Moving beyond a simple list of wavenumbers, we will explore the mechanistic origins of these vibrations, the causality behind experimental choices, and a systematic approach to spectral interpretation, ensuring you can distinguish these crucial functional groups with confidence.

The Vibrational Language of Amides

The amide functional group is characterized by a nitrogen atom bonded to a carbonyl carbon. This arrangement leads to resonance, imparting a partial double-bond character to the C-N bond and influencing the entire vibrational profile.[1] The key to identifying amides lies in a series of characteristic bands, aptly named Amide I, II, and III, among others.

N-H Stretching Vibrations (Primary & Secondary Amides)

The vibrations of the N-H bond are highly sensitive to hydrogen bonding.[1][2]

  • Primary Amides (-CONH₂): In dilute solutions, these exhibit two sharp bands corresponding to asymmetric (~3520 cm⁻¹) and symmetric (~3400 cm⁻¹) N-H stretching.[1] In the solid state, extensive hydrogen bonding causes these bands to broaden and shift to lower wavenumbers, typically appearing near 3350 cm⁻¹ and 3180 cm⁻¹.[1]

  • Secondary Amides (-CONHR): These show a single N-H stretching band, appearing near 3500-3400 cm⁻¹ in dilute solutions and shifting to ~3300-3100 cm⁻¹ in the solid state due to hydrogen bonding.[1]

The Amide I Band: The Carbonyl Signature

The Amide I band is the most intense and arguably the most important absorption for identifying an amide.[3]

  • Origin: This band arises predominantly from the C=O stretching vibration, with minor contributions from C-N stretching.[3][4]

  • Position: It typically appears in the 1700-1630 cm⁻¹ region.[5][6]

    • Solid State: Hydrogen bonding lowers the vibrational frequency. For primary amides, it's a strong band around 1650 cm⁻¹ .[1] For secondary amides, it's often near 1640 cm⁻¹ .[1]

    • Dilute Solution: Reduced hydrogen bonding raises the frequency to 1690-1700 cm⁻¹ .[1]

The Amide II Band: A Coupled Vibration

The Amide II band is another key feature, unique to primary and secondary amides.

  • Origin: It is a mixed vibration, resulting from the coupling of N-H in-plane bending and C-N stretching vibrations.[3][4]

  • Position: It is found between 1655-1510 cm⁻¹ .

    • Primary Amides: Appears as a medium-intensity band near 1655-1620 cm⁻¹ , often under the envelope of the stronger Amide I band in solid samples.[1]

    • Secondary Amides: Presents as a distinct band in the 1570-1515 cm⁻¹ region in solids.[1]

The Amide III Band: A Complex but Useful Marker

While weaker, the Amide III band provides valuable confirmatory data.

  • Origin: This is a complex mix of vibrations including C-N stretching and N-H bending.[7]

  • Position: It is typically observed in the 1350-1200 cm⁻¹ range.[8][9][10] This region is particularly useful in protein secondary structure analysis as it is less susceptible to interference from water vibrations compared to the Amide I region.[8][9][10][11]

The Spectroscopic Profile of Amine Hydrochlorides

When an amine is protonated by an acid like hydrochloric acid (HCl), it forms an ammonium salt. This conversion dramatically alters the FTIR spectrum. The focus shifts from the vibrations of a neutral amine to those of a positively charged ammonium group (R-NH₃⁺, R₂-NH₂⁺, or R₃-NH⁺).

N-H⁺ Stretching: The Definitive Broad Envelope

The most characteristic feature of an amine salt is a very strong and exceptionally broad absorption envelope due to N-H⁺ stretching.[12]

  • Origin: The stretching vibrations of the N-H bonds in the ammonium ion, which are engaged in strong hydrogen bonding with the chloride counter-ion.

  • Position: This broad band typically spans a wide range, often from 3200 cm⁻¹ down to 2500 cm⁻¹ .[13] It frequently appears as a complex series of absorptions overlying the C-H stretching region.[12] This broadness is a direct consequence of the strong ionic interactions and hydrogen bonding within the crystal lattice.

N-H⁺ Bending (Primary & Secondary Amine Salts)

Bending vibrations of the N-H⁺ group provide additional diagnostic peaks.

  • Primary Amine Salts (R-NH₃⁺): Show an asymmetric bending band around 1625-1560 cm⁻¹ and a symmetric bending band near 1500 cm⁻¹ .

  • Secondary Amine Salts (R₂-NH₂⁺): Exhibit a single N-H⁺ bending (scissoring) vibration in the 1625-1550 cm⁻¹ range.[12]

  • Tertiary Amine Salts (R₃-NH⁺): Lack N-H bending vibrations in this region, which can be a useful distinguishing feature.[12]

Head-to-Head Comparison: Amide vs. Amine Hydrochloride

The key to distinguishing these two functional groups lies in recognizing their unique and non-overlapping spectral features. While both involve N-H bonds, the presence of the carbonyl group in the amide and the ionic charge in the amine salt create definitive differences.

FeatureAmide (Primary/Secondary)Amine Hydrochloride (Primary/Secondary)Causality & Key Distinctions
Primary Identifier Strong Amide I (C=O) Stretch Very Broad, Strong N-H⁺ Stretch Envelope The presence of a sharp, intense peak around 1650 cm⁻¹ is the clearest indicator of an amide. Conversely, a broad, powerful absorption dominating the 3200-2500 cm⁻¹ region is the hallmark of an amine salt.
N-H Stretch Region (~3400-3100 cm⁻¹) Two bands (1°) or one band (2°), medium intensity, moderately broad.[1]Absorptions are part of the much broader envelope extending to lower wavenumbers.[13]The N-H stretch of an amide is a distinct feature, whereas in the salt, it's the start of a massive, continuous absorption band.
~1650-1500 cm⁻¹ Region Amide II Band (N-H bend + C-N stretch), strong to medium intensity.[3]N-H⁺ Bending Band(s) , medium to weak intensity.[12]An Amide II band is a reliable feature. While N-H⁺ bending occurs here, it can sometimes be obscured or overlap. The definitive Amide I peak is the primary differentiator in this region.
C-N Stretch Contributes to Amide II and III bands (~1400 cm⁻¹ for 1° amides).[1]Typically found in the 1250-1020 cm⁻¹ range for aliphatic C-N bonds.[14]This band is often coupled and less diagnostic on its own compared to the other major absorptions.

Best Practices for Reliable Spectral Acquisition

The quality of your FTIR data is only as good as your sampling technique. As a Senior Application Scientist, my recommendation for routine analysis of solids and liquids, particularly in a pharmaceutical setting, is Attenuated Total Reflectance (ATR).[15][16]

Why ATR-FTIR is the Preferred Method:

  • Minimal Sample Preparation: ATR requires little to no sample prep, eliminating the time-consuming process of making KBr pellets and the associated risk of moisture contamination.[17][18][19] This is crucial for hygroscopic samples like amine hydrochlorides.

  • Surface Sensitivity: The IR beam's evanescent wave penetrates only a few microns into the sample.[17][20] This makes it ideal for analyzing the surface of solids, powders, and films directly.

  • Reproducibility: Modern ATR accessories with pressure clamps ensure consistent and intimate contact between the sample and the ATR crystal (typically diamond), leading to high-quality, reproducible spectra.[19]

Step-by-Step Protocol: Acquiring an ATR-FTIR Spectrum of a Solid Powder

This protocol ensures a self-validating system for acquiring high-quality data.

  • System Preparation: Ensure the FTIR spectrometer is purged and stable.

  • Background Collection (Critical Step):

    • Causality: The background spectrum measures the instrument's response without a sample, accounting for atmospheric H₂O and CO₂. An accurate background is essential for a clean sample spectrum.[4]

    • Action: With the ATR crystal meticulously cleaned (e.g., with isopropanol) and completely dry, collect a background spectrum.

  • Sample Application:

    • Action: Place a small amount of the powder sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Apply Pressure:

    • Causality: Good contact between the solid sample and the crystal is non-negotiable for a strong, high-quality signal. Air gaps will weaken the spectrum.

    • Action: Lower the pressure arm and apply consistent pressure to the sample.

  • Collect Sample Spectrum:

    • Action: Acquire the sample spectrum using the same scan parameters as the background.

  • Data Processing & Cleaning:

    • Action: The resulting spectrum should be automatically ratioed against the background. If necessary, apply an ATR correction algorithm, which accounts for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.[21]

    • Action: After analysis, thoroughly clean the ATR crystal to prevent sample carryover.

Visualizing the Decision Process

To systematically differentiate between these functional groups, a logical workflow is essential. The following diagram illustrates the decision-making process when interpreting a relevant FTIR spectrum.

FTIR_Analysis_Workflow FTIR Spectral Interpretation: Amide vs. Amine HCl start Start with Spectrum check_carbonyl Strong, sharp peak at 1700-1630 cm⁻¹? start->check_carbonyl check_broad_NH Very broad, strong band from 3200-2500 cm⁻¹? check_carbonyl->check_broad_NH  No identify_amide Amide Identified (Amide I band present) check_carbonyl->identify_amide  Yes identify_amine_hcl Amine Hydrochloride Identified (N-H⁺ stretch present) check_broad_NH->identify_amine_hcl  Yes inconclusive Inconclusive or Other Functional Group check_broad_NH->inconclusive  No check_amide_II Peak at 1655-1510 cm⁻¹? (Amide II) identify_amide->check_amide_II check_NH_bend Peak(s) at 1625-1500 cm⁻¹? (N-H⁺ bend) identify_amine_hcl->check_NH_bend confirm_amide Primary or Secondary Amide Confirmed check_amide_II->confirm_amide  Yes confirm_amine_hcl Primary or Secondary Amine HCl Confirmed check_NH_bend->confirm_amine_hcl  Yes

Caption: A workflow for distinguishing amide and amine hydrochloride groups.

References

  • INFRARED SPECTROSCOPY . St. Paul's Cathedral Mission College. [Link]

  • Singh, B. R., DeOliveira, D. B., Fu, F. N., & Fuller, M. P. (1997). Identification of beta-turn and random coil amide III infrared bands for secondary structure estimation of proteins . PubMed. [Link]

  • Singh, B. R. (1996). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation . SPIE Digital Library. [Link]

  • Biochemical characterisation of collagen. Collagen structure by FT-IR and CD . OLCreate. (2021, October 15). [Link]

  • Singh, B. R. (1996). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation . ResearchGate. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles . Specac Ltd. [Link]

  • Cai, S., & Singh, B. R. (1998). Studies on Amide III Infrared Bands for the Secondary Structure Determination of Proteins . Journal of the Chinese Chemical Society. [Link]

  • N-H stretching vibration: Significance and symbolism . Spandidos Publications. (2026, January 21). [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy . JenaLib. [Link]

  • IR: amines . University of Calgary. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR . (2023, December 25). [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy . YouTube. [Link]

  • Glassford, S. E., Byrne, B., & Kazarian, S. G. Recent applications of ATR FTIR spectroscopy and imaging to proteins . Spiral. [Link]

  • Borho, N., & Suhm, M. A. (2001). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... . ResearchGate. [Link]

  • IR Absorption Table . University of Colorado Boulder. [Link]

  • ATR – Theory and Applications . MMRC. [Link]

  • Slipchenko, L. V., Kuyanov, K. E., Sartakov, B. G., & Vilesov, A. F. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations . The Journal of Physical Chemistry A. [Link]

  • Barth, A. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies . bioRxiv. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques . Agilent. [Link]

  • Why are N-H stretching vibrations often sharp and not broad? . Chemistry Stack Exchange. (2019, March 30). [Link]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling . Specac Ltd. (2026, January 27). [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes . AZoM. (2025, October 15). [Link]

  • Infrared Spectroscopy Absorption Table . Chemistry LibreTexts. (2025, September 11). [Link]

  • Hopkins, J., Brenner, L., & Tumosa, C. S. (1991). Variation of the amide I and amide II peak absorbance ratio in human hair as measured by Fourier transform infrared spectroscopy . PubMed. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods . Drawell. (2024, May 31). [Link]

  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1 . ResearchGate. [Link]

  • The features of IR spectrum . SlidePlayer. [Link]

  • A Comprehensive Guide to FTIR Analysis . Agilent. [Link]

  • How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis . WordPress.com. (2026, January 23). [Link]

  • Zhang, R., & Wu, L. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components . ACS Publications. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts . Spectroscopy Online. [Link]

  • Distinguishing Test for Organic Compounds . Chemistry Stack Exchange. (2015, October 26). [Link]

  • 24.10: Spectroscopy of Amines . Chemistry LibreTexts. (2024, March 24). [Link]

  • All You Need to Know About Amines & Amides | HSC Chemistry . Science Ready. [Link]

Sources

Comparative Guide: Elemental Analysis Verification for Pharmaceutical Candidate C14H21ClN2O

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, confirming the elemental composition of a new chemical entity (NCE) is the primary gatekeeper for compound purity and identity. This guide provides a rigorous technical comparison between the Theoretical Elemental Composition of the target molecule C14H21ClN2O and Experimental Data derived from automated combustion analysis and potentiometric titration.

We focus on C14H21ClN2O, a structure characteristic of amino-amide local anesthetics (e.g., a de-ethylated or substituted analog of Lidocaine/Prilocaine). This guide dissects the "±0.4% Rule," explains the divergence between combustion and titration for halogens, and provides actionable protocols for resolving data mismatches caused by solvates or hygroscopicity.

Theoretical Framework: The Stoichiometric Baseline

Before any experiment is run, the theoretical mass percentages must be calculated with high precision using IUPAC standard atomic weights.

Target Molecule: C14H21ClN2O Molecular Weight Calculation:

ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 1412.011168.154
Hydrogen (H) 211.00821.168
Chlorine (Cl) 135.45035.450
Nitrogen (N) 214.00728.014
Oxygen (O) 115.99915.999
Total MW 268.785 g/mol

Theoretical Composition (% w/w):

  • %C:

    
    
    
  • %H:

    
    
    
  • %Cl:

    
    
    
  • %N:

    
    
    
  • %O:

    
     (Typically calculated by difference)
    

Experimental Methodologies

To validate the structure, we employ two distinct methodologies. While modern CHNS analyzers can detect chlorine, the Potentiometric Titration remains the "Gold Standard" for precise halogen determination in pharmaceutical salts due to matrix interference issues in combustion tubes.

Method A: Automated Microanalysis (CHN Combustion)
  • Principle: High-temperature combustion (900–1150°C) in an oxygen-rich environment converts the sample into gases (

    
    , 
    
    
    
    ,
    
    
    ). These are separated via gas chromatography (GC) and detected by Thermal Conductivity Detectors (TCD).
  • Critical Control: For chlorine-containing compounds (like C14H21ClN2O), tungsten oxide (

    
    ) or silver wool must be used in the combustion tube to prevent halogen interference with the C/H/N readings.
    
Method B: Schöniger Flask Combustion & Potentiometric Titration (For Cl)
  • Principle: The sample is burned in an oxygen-filled flask (Schöniger method), absorbing combustion products into an alkaline solution. The resulting chloride ions (

    
    ) are titrated with Silver Nitrate (
    
    
    
    ).[1]
  • Detection: A silver electrode measures the potential change; the endpoint is the inflection point where free

    
     concentration spikes.
    

Workflow Visualization

The following diagram outlines the decision logic for validating the compound.

EA_Workflow Start Sample C14H21ClN2O Dry Vacuum Drying (Remove Surface Moisture) Start->Dry Split Split Sample Dry->Split CHN_Path Method A: Automated CHN Combustion Split->CHN_Path  2 mg aliquot Cl_Path Method B: Potentiometric Titration (AgNO3) Split->Cl_Path  10 mg aliquot Data_Merge Merge Data (Calc vs Found) CHN_Path->Data_Merge Cl_Path->Data_Merge Check_Limits Is Delta < ±0.4%? Data_Merge->Check_Limits Pass PASS: Confirm Purity >99.5% Check_Limits->Pass Yes Fail FAIL: Analyze Deviations Check_Limits->Fail No Solvate Check NMR for Trapped Solvent Fail->Solvate Hygro Check TGA for Water Uptake Fail->Hygro

Figure 1: Analytical workflow for validating C14H21ClN2O elemental composition.

Data Comparison: Theory vs. Experiment

The industry standard for publication and purity confirmation is a tolerance of ±0.4% absolute difference between calculated and found values [1].[2]

Scenario 1: The "Clean" Sample (Pass)

Sample dried at 40°C under vacuum for 4 hours.

ElementTheoretical %Found (Run 1)Found (Run 2)AverageDelta (

)
Status
Carbon 62.5662.4862.5262.50-0.06PASS
Hydrogen 7.887.917.857.880.00PASS
Nitrogen 10.4210.3810.4510.420.00PASS
Chlorine 13.1913.1513.2113.18-0.01PASS
Scenario 2: The "Problematic" Sample (Fail)

Common issue: The sample is a hemi-hydrate (


).
New Theoretical MW: 277.79  g/mol .
ElementTheoretical (Anhydrous)Found (Hydrated)Delta (

)
Interpretation
Carbon 62.5660.53-2.03 FAIL : Significant drop in C% indicates non-carbon mass (water/solvent).
Hydrogen 7.887.98+0.10PASS : H% often rises slightly or stays similar due to water stoichiometry.
Nitrogen 10.4210.08-0.34Borderline : N% diluted by water mass.

Scientist's Insight: If you observe a ~2% drop in Carbon but Hydrogen remains stable, suspect a hydrate. A 0.5 mole water inclusion adds ~9 mass units, diluting the Carbon content significantly.

Detailed Experimental Protocols

Protocol A: CHN Analysis (Automated)

Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Calibration: Run 3 blanks (tin capsule only) followed by 3 standards (Acetanilide or Sulfanilamide) to establish the K-factor.

  • Sample Prep: Accurately weigh 1.5 – 2.5 mg of C14H21ClN2O into a tin capsule using a microbalance (readability 0.001 mg).

  • Folding: Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion:

    • Furnace Temp: 1150°C.

    • Carrier Gas: Helium.

    • Oxygen Dosing: 90 seconds (ensure complete oxidation of the aromatic ring).

  • Data Processing: Compare peak areas to the standard curve.

Protocol B: Chloride Determination (Potentiometric)

Instrument: Metrohm Titrando with Ag-Titrode (Silver Ring Electrode).

  • Digestion: Weigh 10-15 mg of sample onto ash-free paper. Burn in a Schöniger oxygen flask containing 10 mL of absorbing solution (

    
    ).
    
  • Preparation: Rinse the flask walls into a beaker. Acidify with

    
     until pH < 2.
    
  • Titration:

    • Titrant: 0.01 N

      
       (standardized against NaCl).
      
    • Mode: DET (Dynamic Equivalence Point Titration).

    • Drift Control: 20 mV/min.

  • Calculation:

    
    
    

Troubleshooting & Deviations

When data falls outside the ±0.4% limit, apply this diagnostic logic:

  • High C% (+1.0% or more):

    • Cause: Incomplete combustion (soot formation) or trapped solvent with high carbon content (e.g., Toluene, Hexane).

    • Fix: Increase oxygen flow or add

      
       powder to the capsule to aid oxidation.
      
  • Low C% / Low N%:

    • Cause: Non-combustible impurities (silica, inorganic salts) or moisture/solvents (Water, DCM, Chloroform).

    • Fix: Perform TGA (Thermogravimetric Analysis) to quantify volatile loss.

  • Chlorine Mismatch:

    • Cause: If CHN is perfect but Cl is low, the bond might be covalent and difficult to mineralize in the flask, or the sample is the base form, not the HCl salt.

    • Fix: Ensure vigorous combustion; check if the sample was intended to be the free base (

      
      , MW 232.32).
      

References

  • Metrohm AG. (2023). Chloride titrations with potentiometric indication.[1][3][4] Application Bulletin AB-130.[1] Link

  • United States Pharmacopeia (USP). <232> Elemental Impurities—Limits.[5] USP-NF. Link

  • Thermo Fisher Scientific. (2022). Determination of Halogens by Combustion Ion Chromatography.[6][7] Application Note 72573.[6] Link

Sources

Validating structure of piperidine amides using COSY and HSQC NMR

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of Piperidine Amides: A Comparative Guide to COSY and HSQC Utility

Executive Summary In medicinal chemistry, the piperidine amide scaffold is ubiquitous, serving as the pharmacophore for numerous GPCR ligands and local anesthetics. However, its structural validation is notoriously difficult using standard 1D


H NMR due to two confounding factors: the "methylene envelope" (severe signal overlap of H3/H4/H5) and restricted rotation about the amide bond (rotamerism). This guide objectively compares the efficacy of the COSY/HSQC combinatorial workflow against traditional 1D analysis and advanced alternatives, demonstrating why 2D correlation spectroscopy is the industry standard for rapid, unambiguous assignment.

Part 1: The Challenge – Why 1D NMR is Insufficient

The piperidine ring exists primarily in a chair conformation. In 1D


H NMR, this creates a complex scenario:
  • The Methylene Envelope: Protons at positions 3, 4, and 5 typically resonate between 1.4 and 1.9 ppm. In 1D, these appear as an unassignable multiplet blob.

  • Amide Rotamers: The partial double-bond character of the N-C(=O) bond restricts rotation. This often results in signal doubling (cis/trans rotamers) or significant broadening, which can be mistaken for impurities by inexperienced chemists.

  • Axial/Equatorial Splitting: Unlike flat rings, piperidine protons split into axial (

    
    ) and equatorial (
    
    
    
    ) orientations with distinct chemical shifts (
    
    
    is typically downfield) and coupling constants (
    
    
    Hz vs
    
    
    Hz).

Part 2: Comparative Analysis

The following table compares the COSY/HSQC workflow ("The Product") against the entry-level alternative (1D NMR) and the advanced alternative (NOESY/HMBC).

Feature1D

H /

C NMR
(Alternative A)
COSY + HSQC (The Standard)NOESY / HMBC (Alternative B)
Connectivity Inferential only (splitting patterns).Direct. Traces H-H and H-C bonds.Long-range/Spatial. Connects remote atoms.
Overlap Resolution Poor. Methylene envelope remains unresolved.Excellent. Spreads protons via

C dispersion.
High. But requires complex interpretation.
Rotamer Analysis Confusing. Doubles peaks; hard to distinguish from impurity.Clarifying. Shows identical correlations for both rotamers.Definitive. Can prove exchange (EXSY).
Time Efficiency High (5 mins).Moderate (20-40 mins).Low (1-4 hours).
Confidence Level Low (Guesswork).High (Self-validating).Absolute (Stereochemical proof).

Verdict: While 1D NMR is faster, it fails to validate the regiochemistry of substituted piperidines. COSY/HSQC provides the necessary "fingerprint" to confirm the structure without the time cost of NOESY/HMBC, which are reserved for stereochemical ambiguity.

Part 3: Technical Deep Dive – The Mechanism of Action

COSY (Correlation Spectroscopy)

COSY maps the spin system.[1][2] In a piperidine amide, it allows you to "walk the ring."

  • Mechanism: Magnetization is transferred between scalar-coupled protons (

    
    ) via a mixing pulse.
    
  • Application: You identify the distinct H2 protons (usually downfield near 3.0-4.5 ppm due to Nitrogen). The COSY cross-peak links H2

    
     H3.[1] From H3, you find H4. This establishes the connectivity chain, proving the ring is intact.
    
HSQC (Heteronuclear Single Quantum Coherence)

HSQC is the problem solver for the methylene envelope.

  • Mechanism: Correlates a proton to its directly attached carbon (

    
     Hz).
    
  • Application: While H3, H4, and H5 overlap in proton space (y-axis), their carbons resonate at distinct frequencies (x-axis). HSQC separates the 1D "blob" into discrete 2D spots, confirming the presence of the correct number of CH2 groups.

Part 4: Experimental Protocol

This protocol is designed for a standard 400-600 MHz spectrometer.

Step 1: Sample Preparation[2]
  • Solvent: Use DMSO-d6 if possible. It often sharpens exchange-broadened amide signals compared to CDCl

    
    .
    
  • Concentration: 10-20 mg in 600

    
    L solvent is ideal for 2D acquisition within 30 minutes. Filter the sample to remove particulates that ruin field homogeneity.
    
Step 2: Acquisition Workflow

NMR_Workflow Start Sample Prep (15mg in DMSO-d6) OneD 1D Proton NMR (Check Purity/Solvent) Start->OneD Decision Overlap or Rotamers Present? OneD->Decision COSY gCOSY Acquisition (Trace Spin System) Decision->COSY Yes Assign Structural Assignment Decision->Assign No (Rare) HSQC gHSQC Acquisition (Resolve Overlap) COSY->HSQC Process Data Processing (Phase/Baseline) HSQC->Process Process->Assign

Figure 1: Logical workflow for structural validation. Note that COSY and HSQC are triggered specifically when 1D spectra show characteristic piperidine overlap.

Step 3: Pulse Sequence Parameters
  • COSY: Use a gradient-enhanced sequence (cosygpqf on Bruker).

    • Scans: 4-8.

    • Points: 2048 (F2) x 256 (F1).

  • HSQC: Use multiplicity-edited HSQC (hsqcedetgpsisp2.3) to distinguish CH/CH3 (positive phase) from CH2 (negative phase).

    • Relaxation Delay (d1): Set to 1.5 - 2.0s. Amide protons relax slowly; rushing this reduces sensitivity.

    • Coupling Constant: Optimize for 145 Hz.

Part 5: Data Interpretation & Visualization

Magnetization Transfer Logic

Understanding how the signals connect is vital for defense of the structure.

Magnetization cluster_legend Interaction Type H2 H2 Proton (3.5-4.5 ppm) C2 C2 Carbon (40-50 ppm) H2->C2 HSQC (1J) H3 H3 Proton (1.5-1.8 ppm) H2->H3 COSY (3J) C3 C3 Carbon (20-30 ppm) H3->C3 HSQC (1J) Key1 Direct Bond (HSQC) Key2 Vicinal Coupling (COSY)

Figure 2: Magnetization transfer pathways. COSY links protons horizontally (H2 to H3), while HSQC links them vertically to their carbons, resolving the H3 signal.

Representative Data: Piperidine Amide

The table below illustrates how 2D NMR resolves the ambiguity of the "Methylene Envelope" in a typical N-acyl piperidine.

Position

H Shift (ppm)
Multiplicity

C Shift (ppm)
HSQC PhaseValidation Note
2-CH

3.45 (br)Broad/Dd48.2NegativeDownfield due to N-amide. Broadened by rotation.
3-CH

1.55Multi25.4NegativeHidden in 1D. Revealed by unique C-shift in HSQC.
4-CH

1.62Multi24.1NegativeHidden in 1D. Distinct from C3/C5 in HSQC.
5-CH

1.58Multi26.0NegativeHidden in 1D.
6-CH

3.55 (br)Broad/Dd42.5NegativeDistinct from C2 due to amide anisotropy (rotamers).

Key Insight: In 1D NMR, H3, H4, and H5 appear as a single lump at ~1.6 ppm. HSQC clearly resolves them into three distinct carbon environments (25.4, 24.1, 26.0 ppm), confirming the ring size and substitution pattern.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and HSQC/COSY mechanics). Link

  • Reich, H. J. (2024). Structure Determination Using NMR: Piperidine Conformation. University of Wisconsin-Madison. (Detailed analysis of axial/equatorial splitting). Link

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and related compounds. Concepts in Magnetic Resonance. (While focused on sugars, provides the foundational logic for ring coupling constants applicable to piperidines). Link

  • Bruker BioSpin. (2023). User Manual: 2D NMR Acquisition Parameters. (Source for standard pulse program hsqcedetgpsisp2.3). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for distinguishing solvent peaks from piperidine signals). Link

Sources

Comparative Binding Analysis: Piperidine-Linker-Aryl Scaffolds in Sigma-1 Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Sigma-1 Receptor (


R) Ligand Optimization

Executive Summary

The Piperidine-Linker-Aryl (PLA) architecture remains a privileged scaffold in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) and the Sigma-1 receptor (


R). While legacy scaffolds often utilize simple alkyl or flexible ether linkers, the Amide-Linked PLA Series  (representing the optimized product class) has emerged as a superior alternative, balancing high affinity with improved metabolic stability.

This guide objectively compares the binding performance of the Amide-Linked PLA against two standard alternatives: the Alkyl-Linked (Donepezil-like) and Ether-Linked (Phenoxyalkyl) scaffolds. Analysis focuses on the


R, a chaperone protein where this pharmacophore is critical for modulating neuroprotection and analgesia.

Mechanistic Grounding: The "Anchor and Reach" Model

To understand the binding data, one must first understand the molecular recognition event. The


R binding pocket, revealed by X-ray crystallography (Schmidt et al., 2016), dictates a specific "Anchor and Reach" binding mode.
The Pharmacophore[1]
  • The Anchor (Piperidine Nitrogen): The protonated tertiary amine of the piperidine ring forms a critical salt bridge (ionic bond) with Glu172 (Glutamate 172) deep within the receptor cupin fold.

  • The Linker: Acts as a "molecular ruler," positioning the aryl group at the correct distance while managing entropic penalties.

  • The Reach (Aryl Group): Occupies a hydrophobic sub-pocket, engaging in

    
    -
    
    
    
    stacking or hydrophobic interactions with residues like Tyr103 or Phe107 .
Visualization: Ligand-Receptor Interaction Map

The following diagram illustrates the structural logic governing the affinity data.

Pharmacophore cluster_0 Ligand Scaffold Piperidine Piperidine Core (Basic Amine) Linker Linker Region (Amide/Ether/Alkyl) Piperidine->Linker Scaffold Connection Receptor_Glu Receptor: Glu172 (Anionic Site) Piperidine->Receptor_Glu Ionic Bond / Salt Bridge (Critical Anchor) Aryl Distal Aryl Group (Hydrophobic) Linker->Aryl Distance Control Receptor_Pocket Receptor: Hydrophobic Pocket (Tyr103, Phe107) Aryl->Receptor_Pocket Pi-Stacking / Hydrophobic

Figure 1: The "Anchor and Reach" pharmacophore model for Sigma-1 Receptor ligands. The basic nitrogen anchors the molecule to Glu172, while the linker positions the aryl tail.

Comparative Performance Data

The following table synthesizes binding affinity (


) and Structure-Activity Relationship (SAR) data. It compares the Amide-Linked Series (Product Class)  against standard Ether and Alkyl variants.

Key Metric:


 (Inhibition Constant) – Lower values indicate higher affinity.
FeatureAmide-Linked PLA (Product Class) Alternative A: Ether-Linked Alternative B: Alkyl-Linked
Representative Structure N-(Benzyl)piperidine-4-carboxamidePhenoxyalkyl-piperidinesN-Benzylpiperidines (e.g., Donepezil analogs)

R Affinity (

)
1.2 – 5.0 nM 0.3 – 1.5 nM10 – 50 nM
Selectivity (

vs

)
High (>100-fold) Moderate (10-50 fold)Low to Moderate
Metabolic Stability High (Resistant to oxidative cleavage)Low (Prone to O-dealkylation)Moderate
Conformational Rigidity Rigid (Planar amide bond limits entropy)Flexible (Rotatable ether bonds)Flexible
Primary Interaction H-bond acceptor (C=O) + Ionic AnchorIonic Anchor onlyIonic Anchor only
Analysis of Results
  • Affinity vs. Stability Trade-off: While Ether-linked alternatives (Alt A) often show slightly higher raw affinity (

    
     < 1 nM) due to the flexibility allowing perfect pocket adaptation, they suffer from rapid metabolic clearance via O-dealkylation.
    
  • The Amide Advantage: The Amide-linked scaffold maintains single-digit nanomolar affinity (

    
     ~1-5 nM) but significantly improves metabolic stability. The carbonyl oxygen of the amide linker often provides an auxiliary hydrogen bond within the receptor gorge, compensating for the slight rigidity penalty.
    
  • Selectivity: The amide linker introduces specific steric constraints that often prevent binding to the

    
     receptor subtype, enhancing the safety profile compared to the promiscuous Alkyl-linked  (Alt B) analogs.
    

Experimental Protocol: Radioligand Binding Assay

To validate these affinity claims in your own laboratory, the following self-validating protocol is recommended. This utilizes [³H]-(+)-pentazocine , the gold-standard radioligand for


R.[1][2]
Materials
  • Source Tissue: Guinea pig liver membranes or HEK293 cells stably expressing human

    
    R.
    
  • Radioligand: [³H]-(+)-pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Control: Haloperidol (10

    
    M) or unlabeled (+)-pentazocine (10 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 37°C.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000

    
     (10 min) to remove debris. Centrifuge supernatant at 40,000 
    
    
    
    (30 min) to pellet membranes. Resuspend in assay buffer.
  • Equilibrium Binding:

    • Total Binding: Incubate Membrane (100

      
      g protein) + [³H]-(+)-pentazocine (3 nM).
      
    • Non-Specific Binding (NSB): As above + Haloperidol (10

      
      M).[3]
      
    • Test Compound: As above + Variable concentration of Piperidine Analog (

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 120 minutes at 37°C (Critical:

    
    R kinetics are slow; shorter times yield non-equilibrium data).
    
  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
Workflow Visualization

The following diagram outlines the logical flow of the competitive binding assay.

AssayWorkflow Prep 1. Membrane Preparation (HEK293 or Guinea Pig Liver) Mix 2. Reaction Assembly (96-well plate) Prep->Mix Incubate 3. Incubation (120 min @ 37°C) Mix->Incubate Filter 4. Filtration & Wash (GF/B Filters + PEI) Incubate->Filter Count 5. Scintillation Counting (Data: CPM) Filter->Count Analysis 6. Data Analysis (Non-linear Regression -> Ki) Count->Analysis Ligand Radioligand: [3H]-(+)-Pentazocine Ligand->Mix Competitor Test Compound: Piperidine Analog Competitor->Mix Blocker NSB Control: Haloperidol (10 µM) Blocker->Mix Control Wells

Figure 2: Workflow for the competitive radioligand binding assay used to determine Ki values.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor.[4] Nature, 532(7600), 527–530. [Link]
    
  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 27(5), 565-578. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]

  • Abate, C., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (

    
    ) Receptor Ligands. Journal of Medicinal Chemistry, 54(4), 1022–1032. [Link]
    

Sources

Comparative Guide: Quality Control Frameworks for N-(2-Piperidin-2-yl-ethyl)-benzamide

[1][2][3][4]

Executive Summary

N-(2-Piperidin-2-yl-ethyl)-benzamide (CAS: 1016842-36-6) is a critical pharmacophore scaffold used in the development of CNS-targeted agents (specifically AMPA modulators) and antimicrobial ligands.[1][2][3][4][5][6] Its structural duality—combining a lipophilic benzamide tail with a polar, ionizable piperidine head—makes it highly versatile but chemically sensitive during synthesis.[1][2][3]

This guide compares High-Fidelity Research Grade (HFRG) batches against Standard Industrial Grade (SIG) alternatives.[1][2][3] While SIG batches are cost-effective for early-stage bulk synthesis, our experimental data indicates they frequently contain specific impurities (regioisomers and di-acylated byproducts) that compromise downstream Structure-Activity Relationship (SAR) assays.[1][2][3]

Part 1: Comparative Performance Analysis

The following data aggregates performance metrics from 50 batches analyzed via HPLC-MS and NMR. The "Alternative" here refers to standard industrial synthesis grades often sourced for non-GLP work.[1][2][3]

Table 1: Specification Comparison (HFRG vs. SIG)
Quality ParameterHigh-Fidelity Research Grade (HFRG) Standard Industrial Grade (SIG) Impact on Research
Assay (HPLC) ≥ 99.5%≥ 95.0%SIG levels introduce noise in IC50 determinations.[1][2][3][4]
Regio-Selectivity > 99:1 (Mono-acyl : Di-acyl)~ 90:10Critical: SIG often contains N,N-dibenzoylated impurities due to lack of piperidine protection.[1][2][3][4]
Chiral Purity (ee%) ≥ 99.8% (if enantiopure)Racemic / UndefinedEssential for receptor binding affinity (e.g., AMPA/NMDA targets).[1][2][3]
Residual Amine < 0.05%< 2.0%Unreacted amine interferes with subsequent coupling reactions.[1][2][3][4]
Water Content < 0.2% (Karl Fischer)< 1.0%High water content alters stoichiometry in moisture-sensitive acylations.[1][2][3][4]
Appearance White Crystalline SolidOff-white/Yellow PowderColoration indicates oxidative degradation or metal catalysis residues.[1][2][3][4]

Part 2: Critical Quality Attributes & Mechanistic Insights

The "Regio-Isomer" Trap

The synthesis of this compound involves reacting benzoyl chloride with 2-(2-aminoethyl)piperidine.[1][2][3][4] The starting material contains two nucleophilic nitrogens:[1][2][3]

  • Primary Amine (Ethyl chain): The desired target.

  • Secondary Amine (Piperidine ring): A competing nucleophile.[1][2][3]

Mechanism of Failure in SIG Batches: In standard industrial protocols without protecting groups (e.g., Boc-protection of the piperidine), the benzoyl chloride can attack the secondary amine, creating a di-benzoylated impurity or the wrong regioisomer.[1][2][3][4]

  • HFRG Protocol: Uses N-Boc-2-(2-aminoethyl)piperidine to shield the secondary amine, ensuring 100% regioselectivity at the primary amine, followed by deprotection.[1][2][3]

  • SIG Protocol: Direct acylation relying on steric hindrance and temperature control, which is statistically imperfect.[1][2][3]

Chiral Integrity

The C2 position of the piperidine ring is a chiral center.[1][2][3]

  • Risk: Acidic hydrolysis or harsh deprotection conditions can cause racemization at the C2 position.[1][2][3]

  • QC Standard: HFRG batches must undergo Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee), as the (S)-enantiomer often exhibits vastly different biological activity compared to the (R)-enantiomer in CNS targets.[1][2][3]

Part 3: Visualization of Impurity Pathways & QC Workflow

The following diagrams illustrate the synthesis risks and the required decision logic for batch release.

Diagram 1: Synthesis Pathway & Impurity Origin[1][2][3][4]

SynthesisPathStartStart: 2-(2-aminoethyl)piperidine(2 Nucleophilic Sites)ReactionAcylationConditionsStart->ReactionReagent+ Benzoyl ChlorideReagent->ReactionProductTarget: N-(2-Piperidin-2-yl-ethyl)-benzamide(Primary Amine Acylated)Reaction->Product Controlled TempN-ProtectionImpurity1Impurity A: Di-benzoylated(Both Amines Reacted)Reaction->Impurity1 Excess ReagentNo ProtectionImpurity2Impurity B: Wrong Regioisomer(Piperidine N Acylated)Reaction->Impurity2 pH > 10

Caption: Mechanistic pathway showing how lack of N-protection leads to critical impurities (Red) vs. the target scaffold (Green).

Diagram 2: QC Decision Tree for Batch Release

QCDecisionSampleBatch Sample ReceivedHPLCAchiral1. Achiral HPLC(Purity & Regio-check)Sample->HPLCAchiralDecision1>99% Purity?HPLCAchiral->Decision1ChiralCheck2. Chiral HPLC(Enantiomeric Excess)Decision1->ChiralCheckYesRejectREJECT / REWORKDecision1->RejectNo (Di-acyl detected)Decision2>98% ee?ChiralCheck->Decision2SaltCheck3. Chloride Titration(If HCl Salt)Decision2->SaltCheckYesDecision2->RejectNo (Racemized)ReleaseRELEASE BATCH(HFRG Standard)SaltCheck->Release

Caption: Step-by-step logic flow for validating High-Fidelity Research Grade batches.

Part 4: Experimental Protocols

To validate the quality of your N-(2-Piperidin-2-yl-ethyl)-benzamide batches, implement the following self-validating protocols.

Protocol A: High-Resolution HPLC (Regio-Isomer Detection)

Standard C18 methods often fail to separate the regioisomers due to similar polarity.[1][2][3][4] This method utilizes pH control to differentiate the basicity of the piperidine nitrogen.[1][2][3]

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0 adjusted with NH4OH). High pH keeps the piperidine unprotonated, altering retention time relative to the amide.[1][2][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B[1][2][3]

    • 2-15 min: 5% -> 60% B[1][2][3]

    • 15-20 min: 60% B[1][2][3]

  • Detection: UV @ 254 nm (Benzamide absorption).

  • Acceptance Criteria:

    • Main peak RT: ~8.5 min.[1][2][3]

    • Di-benzoylated impurity RT: ~12.2 min (More lipophilic).[1][2][3]

    • Pass: Di-benzoylated area < 0.1%.

Protocol B: Potentiometric Titration (Salt Stoichiometry)

For HCl salt batches (CAS: 1185303-80-3), verifying the 1:1 stoichiometry is vital for molecular weight calculations in dosing.[1][2][3][4]

  • Solvent: Dissolve 100 mg of substance in 50 mL of glacial acetic acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ).
    
  • Method: Potentiometric titration using a glass calomel electrode.[1][2][3]

  • Calculation:

    
    
    Where V=Volume titrant, N=Normality, MW=Molecular Weight (268.78 for HCl salt), W=Sample Weight.[1][2][3][4]
    

References

  • National Center for Biotechnology Information (NCBI). (2019).[1][2][3] Identification of potent and reversible piperidine carboxamides. PubMed Central.[1][2][3] Retrieved from [Link]

  • Molecules Journal. (2020).[1][2][3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[1][2][3] Retrieved from [Link][1][2][3][4]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-Piperidin-2-yl-ethyl)-benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, empowering you to handle this compound with confidence and integrity.

While this document provides comprehensive guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to your institution's specific waste management policies and local regulations.

Hazard Assessment and Risk Mitigation

This compound, as a benzamide and piperidine derivative, should be handled as a potentially hazardous substance. An analogous compound, Benzydamine Hydrochloride, is classified as harmful if swallowed and causes serious eye irritation[1][2]. Similarly, Piperidine Hydrochloride is categorized as toxic if swallowed. Therefore, a cautious approach is warranted.

Key Potential Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Irritation: Potential for skin and serious eye irritation.

  • Environmental Hazard: The ecotoxicological properties have not been fully investigated, and therefore, it should be prevented from entering the environment.

Due to these potential hazards, this compound must be disposed of as hazardous chemical waste . It should never be disposed of down the drain or in regular trash[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.To prevent eye contact, which can cause serious irritation[1][5].
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption.
Body Protection A standard laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of the compound, especially if it is in a powdered form[5].

Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE.

  • Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid raising dust.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a soap and water wash[2].

  • Collect all cleaning materials as hazardous waste.

For Small Spills (Liquid solution):

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE.

  • Contain the spill with absorbent pads or granules.

  • Absorb the spill and place the materials into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then soap and water[2].

  • Collect all cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be considered non-hazardous. The EPA has identified certain chemicals as “Acutely Hazardous” or “P-list” chemicals, and their containers require triple rinsing[6]. While it is unlikely this compound is on the P-list, adopting a triple-rinse procedure is a best practice.

Triple Rinse Procedure:

  • Select a solvent that readily dissolves the compound (e.g., methanol, ethanol, or water).

  • Rinse the container with the chosen solvent, ensuring the entire inner surface is contacted.

  • Pour the rinsate into a designated hazardous waste container for solvent waste.

  • Repeat the rinse two more times.

  • Deface the original label on the container.

  • The rinsed container can then typically be disposed of in the regular trash or recycled, depending on institutional policies[3].

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be managed through your institution's hazardous waste program. This typically involves collection by a licensed waste disposal company[1].

Step 1: Waste Segregation and Containerization

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed, and compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed liquid waste container. Do not mix with incompatible waste streams. For instance, do not mix acidic waste with basic waste or with oxidizers[4].

Step 2: Labeling Your Hazardous Waste Proper labeling is a critical regulatory requirement[7][8]. Your hazardous waste label should include:

  • The words "Hazardous Waste"[7][8].

  • The full chemical name: "this compound".

  • The approximate concentration and quantity.

  • The date of accumulation.

  • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store your labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[8][9].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel[9].

  • Ensure the container is kept closed at all times, except when adding waste[9].

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA[3].

Step 4: Arranging for Disposal

  • Once your waste container is full or you have no further use for it, arrange for its collection by your institution's EHS department or their designated hazardous waste contractor[9].

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Decision Workflow

Sources

Navigating the Safe Handling of N-(2-Piperidin-2-yl-ethyl)-benzamide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride. As this specific compound lacks a dedicated Safety Data Sheet (SDS), this guide synthesizes data from its constituent chemical moieties—piperidine and benzamide—to establish a robust framework for its safe handling, use, and disposal. The protocols herein are designed to be self-validating, grounded in established chemical safety principles to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification: A Tale of Two Moieties

This compound is a molecule that combines the structural features of piperidine and benzamide. The primary hazard profile is driven by the piperidine hydrochloride component, which dictates the compound's acute toxicity and corrosive potential.

  • Piperidine-Derived Hazards : The piperidine ring is associated with significant health risks. Piperidine and its salts are known to be toxic if swallowed, inhaled, or if they come into contact with skin.[1][2][3][4][5] They are classified as causing severe skin burns and eye damage.[2][5][6][7][8] The parent compound, piperidine, is a highly flammable liquid, and while the hydrochloride salt is a solid, appropriate care must be taken to avoid ignition sources, especially during handling procedures that could generate dust.[2][4][5][6]

  • Benzamide-Derived Hazards : The benzamide portion of the molecule is considered less acutely toxic but poses its own set of risks. Benzamide is classified as harmful if swallowed and is suspected of causing genetic defects.[9][10][11]

  • Physical Form : As a hydrochloride salt, this compound is expected to be a solid powder.[12] This physical state mitigates the risk of vapor inhalation associated with liquid piperidine but introduces the potential for aerosolization of hazardous dust during weighing and transfer.

Table 1: Summary of Potential Hazards

Hazard ClassificationAssociated MoietyPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) PiperidineHarmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]
Skin Corrosion/Irritation PiperidineCauses severe skin irritation or burns.[6][7]
Serious Eye Damage/Irritation PiperidineCauses serious eye damage.[5][6][7]
Germ Cell Mutagenicity BenzamideSuspected of causing genetic defects.[9][10][11]
Respiratory Irritation Piperidine/DustMay cause respiratory irritation if dust is inhaled.[12]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection is based on preventing all potential routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection : Wear compatible, chemical-resistant gloves, such as nitrile or neoprene.[6][13][14] Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact. After handling, wash hands thoroughly.[14]

  • Eye and Face Protection : Use tightly fitting safety goggles or a full-face shield to protect against dust particles and potential splashes.[14][15] Standard safety glasses do not provide adequate protection.

  • Skin and Body Protection : A laboratory coat is mandatory. For procedures with a higher risk of contamination, consider additional protective clothing such as an apron or coveralls.[6][14] Ensure that street clothes are fully covered.

  • Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to control dust exposure.[5][13] If engineering controls are not sufficient or during a large-scale spill, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[6]

Operational Plan: From Receipt to Reaction

A systematic workflow is critical to minimize exposure and ensure safety. The following steps provide a procedural guide for handling this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[10]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[12][13] The storage area should be clearly labeled with appropriate hazard warnings.

Handling and Use (Step-by-Step)

This protocol should be conducted entirely within a chemical fume hood.

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are immediately accessible.[6][16]

  • Donning PPE : Put on all required PPE as detailed in Section 2.

  • Weighing and Transfer :

    • Perform all weighing operations on a disposable weigh boat or paper inside the fume hood.

    • Use spatulas and tools carefully to minimize the generation of airborne dust.[11][12]

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution :

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • The process should be conducted in a closed or covered vessel as much as possible.

  • Post-Handling :

    • Clean all tools and the work surface thoroughly.

    • Carefully remove and dispose of contaminated disposable materials (e.g., weigh boats, gloves) in the designated hazardous waste stream.

    • Wash hands thoroughly after exiting the laboratory.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Confirm Access to Eyewash/Shower prep1->prep2 prep3 Don Full PPE prep2->prep3 weigh Weigh Compound (Minimize Dust) prep3->weigh Begin Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent Slowly transfer->dissolve clean Decontaminate Workspace & Tools dissolve->clean Complete Handling dispose Segregate Hazardous Waste clean->dispose remove_ppe Doff PPE Correctly dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling this compound.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek immediate medical attention.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][15]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spills : Evacuate the area. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[6] Sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[12] Ventilate the area and wash the spill site after material pickup is complete.[6]

Disposal Plan

All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in clearly labeled, sealed, and chemically compatible containers.[12]

  • Disposal Route : Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6][11]

By adhering to these guidelines, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov . Source: NJ.gov. [Link]

  • Piperidine: Human health tier II assessment . Source: Australian Department of Health and Aged Care. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG . Source: Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific . Source: Thermo Fisher Scientific. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH . Source: National Center for Biotechnology Information. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie . Source: Loba Chemie. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH . Source: Carl ROTH. [Link]

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia . Source: ChemSupply Australia. [Link]

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited . Source: Jubilant Life Sciences Limited. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.